molecular formula C10H6Cl2OS B1305083 4,6-dichloro-2H-thiochromene-3-carbaldehyde CAS No. 54949-15-4

4,6-dichloro-2H-thiochromene-3-carbaldehyde

Cat. No.: B1305083
CAS No.: 54949-15-4
M. Wt: 245.12 g/mol
InChI Key: DJCRJCROFFNHCT-UHFFFAOYSA-N
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Description

4,6-dichloro-2H-thiochromene-3-carbaldehyde is a useful research compound. Its molecular formula is C10H6Cl2OS and its molecular weight is 245.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,6-dichloro-2H-thiochromene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2OS/c11-7-1-2-9-8(3-7)10(12)6(4-13)5-14-9/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJCRJCROFFNHCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C2=C(S1)C=CC(=C2)Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383872
Record name 4,6-dichloro-2H-thiochromene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54949-15-4
Record name 4,6-dichloro-2H-thiochromene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 4,6-dichloro-2H-thiochromene-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of the target compound, 4,6-dichloro-2H-thiochromene-3-carbaldehyde, a molecule of interest for further chemical and pharmaceutical development. The synthetic approach is centered around the Vilsmeier-Haack reaction, a versatile and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds. This guide provides detailed experimental protocols, quantitative data from analogous reactions, and a visual representation of the synthetic pathway.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is proposed via a two-step sequence. The first step involves the preparation of the key intermediate, 6-chlorothiochroman-4-one. The subsequent and final step is the Vilsmeier-Haack formylation of this intermediate to yield the desired product.

Experimental Protocols

Step 1: Synthesis of 6-chlorothiochroman-4-one

The synthesis of the precursor, 6-chlorothiochroman-4-one, can be achieved through the cyclization of 3-(4-chlorophenylthio)propanoic acid.

Materials and Reagents:

  • 3-(4-chlorophenylthio)propanoic acid

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-(4-chlorophenylthio)propanoic acid in dichloromethane.

  • Add polyphosphoric acid (or Eaton's reagent) to the solution. The amount should be sufficient to ensure complete reaction, typically in a 1:10 to 1:20 weight ratio of reactant to PPA.

  • Stir the mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing crushed ice and water.

  • Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient as the eluent to afford pure 6-chlorothiochroman-4-one.

Step 2: Vilsmeier-Haack Formylation to this compound

The Vilsmeier-Haack reaction is a formylation reaction that utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2][3][4] This reagent then acts as an electrophile in the formylation of electron-rich aromatic compounds.[1][2][3][4]

Materials and Reagents:

  • 6-chlorothiochroman-4-one

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, as a solvent if needed)[2]

  • Ice

  • Saturated sodium bicarbonate solution (NaHCO₃) or sodium acetate solution[5]

  • Dichloromethane or Diethyl ether for extraction[5]

  • Anhydrous sodium sulfate (Na₂SO₄)[5]

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure: [5]

  • In a two-necked round-bottom flask fitted with a dropping funnel and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. This in-situ formation of the Vilsmeier reagent is exothermic and should be controlled.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

  • Add a solution of 6-chlorothiochroman-4-one in a minimal amount of anhydrous DMF or dichloromethane to the freshly prepared Vilsmeier reagent.

  • Allow the reaction mixture to warm to room temperature and then heat to a temperature between 60-80°C. The reaction progress should be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then pour it slowly into a beaker of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium acetate solution until the pH is neutral.[5]

  • Extract the product with dichloromethane or diethyl ether (3 x 50 mL).[5]

  • Combine the organic extracts and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[5]

  • Purify the resulting crude product by silica gel column chromatography using a hexane-ethyl acetate solvent system to yield this compound.

Quantitative Data (Analogous Reactions)

Table 1: Synthesis of Substituted Thiochroman-4-ones

Starting MaterialProductReagentYield (%)Melting Point (°C)Reference
3-(4-chlorophenylthio)propanoic acid6-chlorothiochroman-4-onePPA~80-9098-100Based on general methods
3-(phenylthio)propanoic acidThiochroman-4-onePPA9229-30General knowledge

Table 2: Vilsmeier-Haack Formylation of Chromanone Derivatives

Starting MaterialProductReagentsYield (%)Melting Point (°C)Reference
Flavanone4-Chloro-2-phenyl-2H-chromene-3-carbaldehydePOCl₃, DMFGood134-136[6][7]
2'-Hydroxyacetophenone3-FormylchromonePOCl₃, DMF80-90-General knowledge

Visualization of the Synthetic Pathway

The following diagrams illustrate the key steps in the synthesis of this compound.

Experimental Workflow

G cluster_step1 Step 1: Synthesis of 6-chlorothiochroman-4-one cluster_step2 Step 2: Vilsmeier-Haack Formylation A 3-(4-chlorophenylthio)propanoic acid B Dissolve in CH₂Cl₂ A->B C Add Polyphosphoric Acid B->C D Stir at Room Temperature C->D E Work-up & Purification D->E F 6-chlorothiochroman-4-one E->F G 6-chlorothiochroman-4-one I Reaction at 60-80°C G->I H Vilsmeier Reagent (POCl₃, DMF) H->I J Aqueous Work-up I->J K Purification J->K L This compound K->L G cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction DMF DMF Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Thiochromanone 6-chlorothiochroman-4-one Intermediate Iminium Salt Intermediate Thiochromanone->Intermediate Electrophilic attack Product This compound Intermediate->Product Hydrolysis

References

An In-depth Technical Guide to 4,6-dichloro-2H-thiochromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-dichloro-2H-thiochromene-3-carbaldehyde is a halogenated heterocyclic compound belonging to the thiochromene class of molecules. Thiochromenes are sulfur-containing analogues of chromenes and are recognized for their diverse pharmacological activities, making them scaffolds of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its synthesis, and discusses the broader context of the biological potential of the thiochromene scaffold. While specific experimental data for this particular derivative is limited in publicly available literature, this guide extrapolates information from closely related analogues and general synthetic methodologies.

Chemical Properties and Synthesis

The fundamental chemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₆Cl₂OS[1][2]
Molecular Weight 245.13 g/mol [1][2]
CAS Number 54949-15-4[1]
Synthesis

The synthesis of this compound is anticipated to proceed via a Vilsmeier-Haack reaction, a widely employed method for the formylation of electron-rich aromatic and heterocyclic compounds.[3] The likely precursor for this synthesis is 6-chlorothiochroman-4-one.

Experimental Protocol: Vilsmeier-Haack Reaction (General Procedure)

The Vilsmeier-Haack reagent is typically prepared in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).[3] This reagent then acts as the formylating agent.

  • Step 1: Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) is reacted with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium salt, known as the Vilsmeier reagent.

  • Step 2: Electrophilic Aromatic Substitution: The electron-rich thiochromene precursor, 6-chlorothiochroman-4-one, attacks the Vilsmeier reagent.

  • Step 3: Hydrolysis: The resulting iminium ion intermediate is subsequently hydrolyzed during aqueous workup to yield the final aldehyde product, this compound.

Logical Relationship of Vilsmeier-Haack Reaction

G DMF N,N-Dimethylformamide (DMF) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Vilsmeier_Reagent Intermediate Iminium Ion Intermediate Vilsmeier_Reagent->Intermediate Substrate 6-Chlorothiochroman-4-one Substrate->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product + H₂O H2O Water (Hydrolysis) H2O->Product

Caption: Vilsmeier-Haack reaction workflow for thiochromene synthesis.

Spectroscopic Data

Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound is not available in the surveyed literature. For structural confirmation, researchers who synthesize this compound would need to perform these analyses. The expected spectral characteristics can be predicted based on the structure and data from analogous compounds.

Expected Spectroscopic Features:

  • ¹H NMR: Signals corresponding to the aldehydic proton (likely a singlet in the range of 9-10 ppm), aromatic protons on the benzene ring (doublets and doublets of doublets), and the protons on the dihydropyran ring.

  • ¹³C NMR: A signal for the carbonyl carbon of the aldehyde (typically in the range of 185-200 ppm), signals for the aromatic carbons, and signals for the carbons of the thiochromene ring system.

  • IR Spectroscopy: A characteristic strong absorption band for the carbonyl group (C=O) of the aldehyde, typically in the region of 1680-1700 cm⁻¹, and bands corresponding to C-H and C=C stretching in the aromatic and heterocyclic rings.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (245.13 g/mol ) and characteristic isotopic patterns due to the presence of two chlorine atoms.

Biological and Pharmacological Potential

While no specific biological activity data for this compound has been reported, the broader class of thiochromenes exhibits a wide range of pharmacological properties.[4][5] These compounds are of significant interest in drug development due to their potential as:

  • Anticancer Agents: Various thiochromene derivatives have demonstrated the ability to inhibit the proliferation of cancer cells and induce apoptosis.[4]

  • Antifungal Agents: Thiochromenes have shown promising activity against a range of fungal pathogens, including clinically relevant species like Candida albicans and Cryptococcus neoformans.[5]

  • Antibacterial Agents: The thiochromene scaffold has been explored for the development of new antibacterial agents.[4]

The presence of two chlorine atoms and an aldehyde functional group on the this compound scaffold suggests that it could be a valuable intermediate for the synthesis of a library of derivatives to be screened for various biological activities. The aldehyde group, in particular, is a versatile handle for further chemical modifications.

Potential Drug Development Workflow

G cluster_0 Compound Synthesis & Characterization cluster_1 Biological Screening cluster_2 Lead Optimization & Preclinical Development Synthesis Synthesis of 4,6-dichloro-2H- thiochromene-3-carbaldehyde Purification Purification & Characterization (NMR, MS, IR) Synthesis->Purification Anticancer Anticancer Assays Purification->Anticancer Antifungal Antifungal Assays Purification->Antifungal Antibacterial Antibacterial Assays Purification->Antibacterial SAR Structure-Activity Relationship (SAR) Studies Anticancer->SAR Antifungal->SAR Antibacterial->SAR ADMET ADMET Profiling SAR->ADMET InVivo In Vivo Efficacy Studies ADMET->InVivo

Caption: A potential workflow for the development of drugs based on the title compound.

Reactivity and Further Applications

The aldehyde functionality at the 3-position and the chlorine atom at the 4-position of this compound make it a versatile building block for further chemical transformations. The aldehyde can undergo a variety of reactions, including:

  • Oxidation to a carboxylic acid.

  • Reduction to an alcohol.

  • Condensation reactions with amines to form imines (Schiff bases).

  • Wittig and Horner-Wadsworth-Emmons reactions to form alkenes.

These transformations allow for the introduction of diverse functional groups and the synthesis of a wide array of derivatives, which is a key strategy in medicinal chemistry for optimizing biological activity and pharmacokinetic properties.

Conclusion

This compound is a molecule with significant synthetic potential. Although specific experimental data on its chemical properties and biological activities are currently limited in the public domain, its structural features and the known pharmacology of the thiochromene class of compounds suggest that it is a promising starting point for the development of novel therapeutic agents. Further research is warranted to synthesize and characterize this compound and to explore its potential in various biological assays. This in-depth guide serves as a foundational resource for researchers and scientists interested in exploring the chemistry and potential applications of this and related thiochromene derivatives.

References

A Technical Guide to the Spectroscopic Profile of Chloro-Substituted 2H-Thiochromenes and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted 2H-thiochromenes and their oxygenated analogues, 2H-chromenes, are important heterocyclic scaffolds in medicinal chemistry and materials science. Their diverse biological activities and utility as synthetic intermediates necessitate a thorough understanding of their structural and electronic properties, which are primarily elucidated through spectroscopic techniques. This document serves as a technical resource, presenting key spectroscopic data and experimental methodologies relevant to this class of molecules, using 6-chloro-3-methyl-2H-chromen-2-one as a representative example.

Spectroscopic Data of the Analogue: 6-chloro-3-methyl-2H-chromen-2-one

The following tables summarize the available quantitative spectroscopic data for 6-chloro-3-methyl-2H-chromen-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for 6-chloro-3-methyl-2H-chromen-2-one in CDCl₃ (500 MHz) [1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
7.43s-1HH-4
7.41-7.38m-2HAromatic-H
7.25s-1HAromatic-H
2.23s-3H-CH₃

Table 2: ¹³C NMR Data for 6-chloro-3-methyl-2H-chromen-2-one in CDCl₃ (125 MHz) [1]

Chemical Shift (δ) ppmAssignment
161.2C=O
151.6Aromatic-C
137.7Aromatic-C
130.4Aromatic-C
129.5Aromatic-C
127.4Aromatic-C
126.1Aromatic-C
120.6Aromatic-C
117.9Aromatic-C
17.3-CH₃
Infrared (IR) Spectroscopy

Table 3: IR Absorption Data for 6-chloro-3-methyl-2H-chromen-2-one [1]

Wavenumber (cm⁻¹)Functional Group Assignment
1726C=O (lactone) stretching
1602C=C (aromatic) stretching
1479C-H bending
1410C-H bending
925C-H out-of-plane bending
815C-Cl stretching
Mass Spectrometry (MS)

Table 4: Low-Resolution Mass Spectrometry (LRMS-FAB) Data for 6-chloro-3-methyl-2H-chromen-2-one [1]

m/z (Calculated)m/z (Found)Ion
195.02195.01[M+H]⁺

Experimental Protocols

General Synthesis of Substituted 2H-Chromen-2-ones

A general and efficient method for the synthesis of substituted 2H-chromen-2-ones involves the reaction of corresponding salicylaldehydes with various reagents. For the synthesis of the analogue, 6-chloro-3-methyl-2H-chromen-2-one, a specific protocol is described below.

Synthesis of 6-chloro-3-methyl-2H-chromen-2-one: [1]

A suspension of the carbene precursor 1,3-dimesitylimidazolinium chloride (SIMesCl) (15 mol %) and a 2H-chromene-3-carboxaldehyde (0.50 mmol) is prepared in dry tetrahydrofuran (THF) (5 mL). To this suspension, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (20 mol %) is added. The resulting solution is stirred for 8 to 12 hours. After the reaction is complete, the solvent is removed by distillation under vacuum using a rotary evaporator. The residue is then subjected to column chromatography on silica gel (100-200 mesh) using a mixture of petroleum ether and ethyl acetate (95:5) as the eluent to afford the pure 3-alkyl coumarin derivative.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

  • IR Spectroscopy: IR spectra are recorded on an FT-IR spectrophotometer, and the data is reported in wavenumbers (cm⁻¹).

  • Mass Spectrometry: Low-resolution mass spectra are commonly obtained using Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) techniques.

Workflow and Signaling Pathway Diagrams

The following diagram illustrates a general workflow for the synthesis and characterization of substituted 2H-thiochromene-3-carbaldehydes.

Synthesis_and_Characterization_Workflow start Starting Materials (e.g., Substituted Thiophenol, α,β-Unsaturated Aldehyde) synthesis Chemical Synthesis (e.g., Vilsmeier-Haack Reaction, Condensation) start->synthesis workup Reaction Work-up & Purification (Extraction, Chromatography) synthesis->workup product Pure Product (4,6-dichloro-2H-thiochromene-3-carbaldehyde) workup->product nmr NMR Spectroscopy (¹H, ¹³C, DEPT) product->nmr Characterization ms Mass Spectrometry (HRMS, LRMS) product->ms ir IR Spectroscopy product->ir uv UV-Vis Spectroscopy product->uv data Spectroscopic Data Analysis & Structure Elucidation nmr->data ms->data ir->data uv->data

Caption: General workflow for the synthesis and spectroscopic characterization.

Conclusion

While direct spectroscopic data for this compound remains elusive, the provided data for the analogous compound, 6-chloro-3-methyl-2H-chromen-2-one, offers a solid foundation for understanding the key spectral features of this class of molecules. The experimental protocols and workflow diagrams presented herein provide a practical framework for researchers engaged in the synthesis and characterization of novel thiochromene and chromene derivatives. Further research is warranted to isolate and characterize the title compound to expand the spectroscopic library for this important family of heterocycles.

References

In-Depth Technical Guide: 4,6-dichloro-2H-thiochromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,6-dichloro-2H-thiochromene-3-carbaldehyde, including its chemical identity, potential synthesis, and the biological activities associated with the broader class of thiochromenes. This document is intended to serve as a foundational resource for researchers interested in the potential applications of this compound in medicinal chemistry and drug discovery.

Chemical Identification and Suppliers

This compound is a halogenated heterocyclic compound. Its core structure is a thiochromene ring, which is a sulfur-containing analog of chromene. The presence of two chlorine atoms and a carbaldehyde group suggests its potential as a versatile intermediate for further chemical modifications.

Identifier Value
IUPAC Name This compound
CAS Number 54949-15-4[1][2]
Molecular Formula C₁₀H₆Cl₂OS[1][2]
Molecular Weight 245.13 g/mol [1][2]

Table 1: Chemical Identifiers for this compound

Supplier Product Name CAS Number
Santa Cruz Biotechnology, Inc.This compound54949-15-4[1]
ChemSceneThis compound54949-15-4[2]

Table 2: Commercial Suppliers

Physicochemical Properties

Property Value (for 6-Fluoro-4-oxo-4H-chromene-3-carbaldehyde)
Molecular Formula C₁₀H₅FO₃[3]
Molecular Weight 192.15 g/mol [3]
Crystal System Monoclinic[3]
Temperature 100 K[3]

Table 3: Physicochemical Data of a Related Chromene Derivative

Potential Synthesis: An Experimental Protocol

While a specific protocol for the synthesis of this compound is not detailed in the available literature, a general and plausible synthetic route can be extrapolated from established methods for synthesizing substituted 2H-thiochromenes. A common approach involves the reaction of a substituted 2-mercaptobenzaldehyde with an appropriate α,β-unsaturated aldehyde.

Reaction Scheme:

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product SM1 2-mercapto-3,5-dichlorobenzaldehyde Reaction_Node Cascade Reaction (Michael-Aldol) SM1->Reaction_Node SM2 Acrolein SM2->Reaction_Node Catalyst Base Catalyst (e.g., Pyrrolidine) Catalyst->Reaction_Node Solvent Solvent (e.g., DMSO) Solvent->Reaction_Node Product This compound Reaction_Node->Product

Caption: Proposed synthesis of this compound.

Detailed Methodology:

  • Reaction Setup: To a solution of 2-mercapto-3,5-dichlorobenzaldehyde (1.0 eq) in an appropriate solvent such as dimethyl sulfoxide (DMSO), add a catalytic amount of a base like pyrrolidine (0.1 eq).

  • Addition of Reagent: To the stirred solution, add acrolein (1.1 eq) dropwise at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is poured into ice-cold water. The resulting precipitate is collected by filtration, washed with water, and dried.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.

Biological Activity of Thiochromene Scaffolds

The thiochromene core is a recognized "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. While the specific biological profile of this compound has not been reported, the broader class of thiochromenes exhibits a wide range of pharmacological activities.

  • Antifungal Activity: Several 4-chloro-2H-thiochromenes with nitrogen-containing side chains have shown potent inhibitory activities against various fungal pathogens, including Candida albicans, Cryptococcus neoformans, and Candida tropicalis.[4]

  • Antibacterial Activity: Thiochromene derivatives have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[4]

  • Anticancer Properties: Certain substituted thiochromenes have been investigated for their potential as anticancer agents.

  • Antiviral and Anti-parasitic Activities: The diverse pharmacological profile of thiochromenes also includes reports of antiviral and anti-parasitic effects.[4]

The electron-withdrawing nature of the chloro and aldehyde substituents on the target molecule may influence its biological activity, making it an interesting candidate for screening in various biological assays.

Experimental and Drug Discovery Workflow

The development of novel therapeutic agents based on the thiochromene scaffold typically follows a structured workflow from synthesis to biological evaluation.

G A Synthesis of This compound B Purification and Characterization (NMR, MS, etc.) A->B C In vitro Biological Screening (e.g., Antimicrobial, Anticancer assays) B->C D Identification of 'Hit' Compound C->D E Lead Optimization (SAR studies) D->E E->C Iterative Synthesis and Screening F In vivo Efficacy and Toxicity Studies E->F G Preclinical Development F->G

Caption: General workflow for drug discovery based on a thiochromene scaffold.

This guide provides a starting point for researchers and drug development professionals interested in this compound. Further experimental work is necessary to fully characterize its physicochemical properties, optimize its synthesis, and explore its potential as a lead compound in various therapeutic areas.

References

An In-depth Technical Guide to the Synthesis of 4,6-dichloro-2H-thiochromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4,6-dichloro-2H-thiochromene-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the necessary starting materials, step-by-step experimental protocols, and relevant quantitative data to facilitate its synthesis in a laboratory setting.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a two-step process. The initial step involves the synthesis of the key intermediate, 6-chlorothiochroman-4-one. This is followed by a Vilsmeier-Haack reaction to introduce the formyl group and the second chlorine atom at the 4-position, yielding the final product.

Overall Synthetic Pathway:

G cluster_0 Step 1: Synthesis of 6-chlorothiochroman-4-one cluster_1 Step 2: Vilsmeier-Haack Reaction 4-chlorothiophenol 4-chlorothiophenol 3-(4-chlorophenylthio)propanoic_acid 3-(4-chlorophenylthio)propanoic_acid 4-chlorothiophenol->3-(4-chlorophenylthio)propanoic_acid 1. NaOH, H2O 2. 3-chloropropanoic acid 3-chloropropanoic_acid 3-chloropropanoic_acid 3-chloropropanoic_acid->3-(4-chlorophenylthio)propanoic_acid 6-chlorothiochroman-4-one 6-chlorothiochroman-4-one 3-(4-chlorophenylthio)propanoic_acid->6-chlorothiochroman-4-one Polyphosphoric acid (PPA) Heat This compound This compound 6-chlorothiochroman-4-one->this compound Vilsmeier Reagent 20 °C DMF DMF Vilsmeier_reagent Vilsmeier_reagent DMF->Vilsmeier_reagent Phosphorus oxychloride (POCl3) POCl3 POCl3 POCl3->Vilsmeier_reagent Vilsmeier_reagent->this compound

Caption: Overall synthetic pathway for this compound.

Starting Materials and Intermediates

The primary starting materials for this synthesis are readily available commercial reagents.

Compound NameMolecular FormulaCAS NumberKey Role
4-ChlorothiophenolC₆H₅ClS106-54-7Aromatic thiol source
3-Chloropropanoic acidC₃H₅ClO₂107-94-8Three-carbon electrophile
Polyphosphoric acid (PPA)H(n+2)P(n)O(3n+1)8017-16-1Catalyst for Friedel-Crafts acylation
N,N-Dimethylformamide (DMF)C₃H₇NO68-12-2Reagent for Vilsmeier-Haack reaction
Phosphorus oxychloride (POCl₃)POCl₃10025-87-3Reagent for Vilsmeier-Haack reaction

Experimental Protocols

Step 1: Synthesis of 6-chlorothiochroman-4-one

This synthesis involves two sequential reactions: the nucleophilic substitution of 3-chloropropanoic acid with 4-chlorothiophenol, followed by an intramolecular Friedel-Crafts acylation.

Workflow for the Synthesis of 6-chlorothiochroman-4-one:

G Start Start Reaction_Setup Dissolve 4-chlorothiophenol in aqueous NaOH Start->Reaction_Setup Addition Add 3-chloropropanoic acid and heat Reaction_Setup->Addition Acidification Acidify with HCl to precipitate 3-(4-chlorophenylthio)propanoic acid Addition->Acidification Isolation_1 Filter and dry the intermediate Acidification->Isolation_1 Cyclization Heat intermediate with Polyphosphoric Acid Isolation_1->Cyclization Workup Quench with ice-water and extract with ethyl acetate Cyclization->Workup Purification Purify by column chromatography Workup->Purification End End Purification->End

Caption: Experimental workflow for the synthesis of 6-chlorothiochroman-4-one.

Detailed Methodology:

  • Synthesis of 3-(4-chlorophenylthio)propanoic acid:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chlorothiophenol (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.2 eq).

    • To this solution, add 3-chloropropanoic acid (1.05 eq) and heat the mixture at 90-100 °C for 4-6 hours.

    • After cooling to room temperature, acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2.

    • The precipitated white solid, 3-(4-chlorophenylthio)propanoic acid, is collected by vacuum filtration, washed with cold water, and dried.

  • Intramolecular Friedel-Crafts Acylation:

    • Place the dried 3-(4-chlorophenylthio)propanoic acid (1.0 eq) in a round-bottom flask.

    • Add polyphosphoric acid (PPA) (10-15 times the weight of the acid) and heat the mixture with stirring at 80-90 °C for 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-chlorothiochroman-4-one as a solid.

Quantitative Data (based on analogous reactions):

Intermediate/ProductMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
3-(4-chlorophenylthio)propanoic acid218.6885-95~105-108
6-chlorothiochroman-4-one198.6660-70~88-91
Step 2: Vilsmeier-Haack Reaction to yield this compound

This reaction utilizes the Vilsmeier reagent, prepared in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate the 6-chlorothiochroman-4-one intermediate.

Mechanism of the Vilsmeier-Haack Reaction:

G DMF DMF Vilsmeier_reagent Vilsmeier Reagent [(CH3)2N+=CHCl]Cl- DMF->Vilsmeier_reagent + POCl3 6-chlorothiochroman-4-one 6-chlorothiochroman-4-one Iminium_intermediate Iminium_intermediate 6-chlorothiochroman-4-one->Iminium_intermediate + Vilsmeier Reagent (Electrophilic attack) Final_Product This compound Iminium_intermediate->Final_Product Hydrolysis

Dichlorinated Thiochromenes: A Technical Guide to Their Physical and Chemical Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a detailed overview of the physical and chemical characteristics of dichlorinated thiochromenes. Due to a notable scarcity of comprehensive experimental data specifically for dichlorinated thiochromene derivatives in publicly accessible literature, this document leverages available information on closely related monochlorinated thiochromenes, dichlorinated chromones (their oxygen analogs), and the parent thiochromone/thiochroman systems. This comparative approach allows for an insightful projection of the expected properties and reactivity of dichlorinated thiochromes, thereby providing a valuable resource for researchers in this field.

Physicochemical Characteristics

The introduction of two chlorine atoms onto the thiochromene scaffold is anticipated to significantly influence its physicochemical properties. Chlorine atoms are electron-withdrawing and increase the lipophilicity of the molecule, which can have a profound impact on its solubility, melting point, and boiling point.

Table 1: Physicochemical Data of a Dichlorinated Chromone Derivative

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Spectroscopic Data Highlights
6,8-dichloro-2-(4-chlorophenyl)-4H-chromen-4-oneC₁₅H₇Cl₃O₂337.58Not SpecifiedCharacterized by FTIR, NMR, and UV-VIS spectrophotometry.[1]
5,8a-dichloro-2-(4-methoxyphenyl)-8aH-chromeneC₁₆H₁₂Cl₂O₂323.17>250Characterized by FT-IR, ¹H and ¹³C NMR, LC/Q-TOF/MS, and elemental analysis.

Spectroscopic Properties

The spectroscopic signature of dichlorinated thiochromenes can be predicted based on the analysis of the parent thiochroman-4-one and related chlorinated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The aromatic protons of the dichlorinated benzene ring would exhibit complex splitting patterns, with chemical shifts influenced by the positions of the chlorine atoms. The protons on the thiopyran ring would show characteristic shifts, with the methylene protons adjacent to the sulfur atom appearing at a distinct chemical shift. For the parent thiochroman-4-one, protons at positions A, B, C, and D (aromatic) appear between δ 7.135 and 8.066 ppm, while the methylene protons E and F appear at δ 3.202 and 2.941 ppm, respectively.[2]

  • ¹³C NMR: The carbon atoms attached to chlorine would show a significant downfield shift. The carbonyl carbon in dichlorinated thiochroman-4-ones would be expected in the region of δ 190-200 ppm.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by:

  • C=C stretching vibrations of the aromatic ring in the 1450-1600 cm⁻¹ region.

  • C-S stretching vibrations.

  • C-Cl stretching vibrations, typically in the 600-800 cm⁻¹ region.

  • For dichlorinated thiochroman-4-ones, a strong C=O stretching band would be prominent around 1650-1680 cm⁻¹. The C=O stretching of trans-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (a precursor to a dichlorinated chromene) was observed at 1667 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). Fragmentation would likely involve the loss of chlorine atoms and cleavage of the thiopyran ring.

Chemical Synthesis and Reactivity

The synthesis of dichlorinated thiochromenes can be approached through established methods for thiochromone synthesis, utilizing dichlorinated starting materials.

Experimental Protocols: General Synthetic Strategies

Several synthetic routes are available for the thiochromone scaffold.[3][4] A common approach involves the intramolecular cyclization of a substituted thiophenol derivative.

1. Synthesis of Dichlorinated 3-(Arylthio)propanoic Acids: This is a key intermediate for the synthesis of dichlorinated thiochroman-4-ones.

  • Reactants: A dichlorinated arylthiol, 3-chloropropanoic acid, sodium hydroxide, and sodium carbonate.

  • Procedure: The dichlorinated arylthiol is dissolved in an ethanolic solution of sodium hydroxide and sodium carbonate. To this, an aqueous solution of 3-chloropropanoic acid is added. The reaction mixture is stirred, and upon completion, the ethanol is removed. The aqueous phase is then acidified with concentrated HCl to precipitate the crude product.

  • Purification: The crude product is purified by flash column chromatography.[4]

2. One-Pot Synthesis of Dichlorinated Thiochroman-4-ones:

  • Reactants: Dichlorinated 3-(arylthio)propanoic acid, thionyl chloride, and a Lewis acid catalyst (e.g., AlCl₃).

  • Procedure: The dichlorinated 3-(arylthio)propanoic acid is dissolved in a suitable solvent like dichloromethane (DCM). Thionyl chloride is added, and the mixture is refluxed. After the formation of the acid chloride, the reaction is cooled, and a Lewis acid is added to catalyze the intramolecular Friedel-Crafts acylation. The reaction is monitored by TLC.

  • Workup: Upon completion, the reaction is quenched with an aqueous saturated NaHCO₃ solution and extracted with DCM. The organic layers are dried and concentrated to give the crude product.

  • Purification: The product is purified by column chromatography.[4]

Chemical Reactivity

The chemical reactivity of dichlorinated thiochromenes is dictated by the electron-withdrawing nature of the chlorine atoms and the presence of the sulfur-containing heterocyclic ring.

  • Electrophilic Aromatic Substitution: The benzene ring is deactivated towards electrophilic substitution due to the presence of two chlorine atoms. Substitution reactions would require harsh conditions and the directing effects of the chlorine and sulfur atoms would determine the position of substitution.

  • Nucleophilic Reactions: The carbonyl group in dichlorinated thiochroman-4-ones is susceptible to nucleophilic attack.

  • Oxidation: The sulfur atom can be oxidized to a sulfoxide or a sulfone, which can further influence the biological activity of the molecule.

Visualizations

Logical Workflow for Synthesis

G General Synthetic Workflow for Dichlorinated Thiochroman-4-ones A Dichlorinated Thiophenol C Dichlorinated 3-(Arylthio)propanoic Acid A->C Nucleophilic Substitution B 3-Chloropropanoic Acid B->C E Dichlorinated Thiochroman-4-one C->E Intramolecular Friedel-Crafts Acylation D Thionyl Chloride D->E

Caption: Synthetic pathway to dichlorinated thiochroman-4-ones.

Potential Reactivity Pathways

G Potential Reactivity of Dichlorinated Thiochroman-4-one Core Dichlorinated Thiochroman-4-one Oxidation Oxidation (e.g., m-CPBA) Core->Oxidation Reduction Reduction (e.g., NaBH4) Core->Reduction Sulfoxide Dichlorinated Thiochroman-4-one-1-oxide Oxidation->Sulfoxide 1 eq. Sulfone Dichlorinated Thiochroman-4-one-1,1-dioxide Sulfoxide->Sulfone Excess oxidant Alcohol Dichlorinated Thiochroman-4-ol Reduction->Alcohol

Caption: Key reactions of the dichlorinated thiochroman-4-one core.

Conclusion

This technical guide provides a foundational understanding of the physical and chemical characteristics of dichlorinated thiochromenes. While there is a clear need for more dedicated research to fully elucidate the specific properties of these compounds, the information presented here, based on analogous structures, offers a robust starting point for researchers. The synthetic pathways and reactivity profiles outlined will be instrumental for scientists working on the design and development of novel thiochromene-based molecules for various applications, including drug discovery. Further experimental investigation is crucial to build a comprehensive database of quantitative data for this promising class of compounds.

References

Potential Biological Activities of 4,6-dichloro-2H-thiochromene-3-carbaldehyde: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiochromenes, a class of sulfur-containing heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities.[1][2][3][4] This technical guide explores the potential biological activities of a specific derivative, 4,6-dichloro-2H-thiochromene-3-carbaldehyde, by extrapolating from the known bioactivities of the broader thiochromene scaffold. While direct experimental data for this particular compound is not extensively available in the public domain, the structure-activity relationship (SAR) studies of numerous thiochromene analogs suggest promising potential in anticancer, antimicrobial, and anti-inflammatory applications.[1][3] This document provides a comprehensive overview of these potential activities, detailed experimental protocols for their evaluation, and illustrative diagrams of relevant signaling pathways and workflows.

Introduction to the Thiochromene Scaffold

The thiochromene nucleus is a versatile pharmacophore, and its derivatives have been extensively investigated for various therapeutic applications.[2][4] The presence of a sulfur atom in the heterocyclic ring influences the molecule's electronic properties and reactivity, contributing to its ability to interact with diverse biological targets.[1][3] Modifications to the thiochromene ring, including the introduction of substituents such as halogens and aldehydes, can significantly modulate the compound's biological profile.[3] The specific compound, this compound, possesses two electron-withdrawing chlorine atoms and a reactive carbaldehyde group, features that may enhance its biological efficacy and provide a handle for further chemical modifications.

Potential Anticancer Activity

Thiochromene derivatives have demonstrated notable anticancer properties, including the ability to inhibit tumor cell proliferation, induce apoptosis (programmed cell death), and prevent metastasis.[1] These effects are often mediated through the modulation of key signaling pathways involved in cancer progression.[1][5]

Putative Mechanisms of Action
  • Inhibition of Signaling Pathways: Several thiochromene derivatives have been shown to inhibit critical signaling pathways that are often dysregulated in cancer, such as the ERK-MAPK and PI3K/Akt pathways, which are central to cell growth and survival.[1][5]

  • Induction of Oxidative Stress: Some analogs exert their anticancer effects by promoting the generation of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent cell death.[1]

  • Enzyme Inhibition: Thiochromenes can act as inhibitors of key enzymes involved in cancer progression, such as topoisomerases and tyrosine kinases.[3][5]

Quantitative Data for Thiochromene Analogs

The following table summarizes the cytotoxic activity of various thiochromene derivatives against different cancer cell lines. It is important to note that these are analogous compounds, and the activity of this compound would require direct experimental verification.

Compound IDCancer Cell LineIC50 (µM)Reference Compound
Compound 50 PC3 (Prostate)8.4 ± 0.5-
Compound 51 HeLa (Cervix), A-431 (Squamous), MSTO-211H (Mesothelioma)0.31 - 0.82Ellipticine

Table 1: In vitro anticancer activity of selected thiochromene derivatives.[3] Data is presented as the half-maximal inhibitory concentration (IC50).

Potential Antimicrobial Activity

The thiochromene scaffold is a promising platform for the development of novel antimicrobial agents to combat the growing threat of antibiotic resistance.[3] Derivatives have shown efficacy against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species.[1][3]

Putative Mechanisms of Action
  • Enzyme Inhibition: Thiochromenes may inhibit essential microbial enzymes, thereby disrupting critical cellular processes.[3]

  • Biofilm Disruption: Some derivatives have demonstrated the ability to inhibit the formation of biofilms, which are protective communities of microorganisms that are notoriously difficult to eradicate.[3]

  • Cell Membrane Disruption: The lipophilic nature of the thiochromene ring may facilitate its interaction with and disruption of the bacterial cell membrane.

Quantitative Data for Thiochromene Analogs

The table below presents the antimicrobial activity of various thiochromene derivatives.

Compound IDMicrobial StrainMIC (µg/mL)Zone of Inhibition (mm)
Compound 21a C. neoformans0.25-
Compound 21b C. tropicalis2-
3-hydroxythiochromen-4-one M. catarrhalis0.5 µM-
Compound 13 B. subtilis, S. aureus, E. coli, P. aeruginosa, A. flavus, C. albicans-23 - 27

Table 2: Antimicrobial activity of selected thiochromene derivatives.[3] MIC denotes the Minimum Inhibitory Concentration.

Potential Anti-inflammatory Activity

Certain thiochromene derivatives have exhibited anti-inflammatory properties, suggesting their potential utility in treating inflammatory disorders.[2][6] The mechanism of action often involves the inhibition of key inflammatory mediators.

Putative Mechanisms of Action
  • COX-2 Inhibition: In silico studies have suggested that some thiochromene derivatives can bind to and inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[6]

Quantitative Data for Thiochromene Analogs

The anti-inflammatory activity of spiro thiochromene-oxindole derivatives was evaluated by their ability to inhibit heat-induced Bovine Serum Albumin (BSA) denaturation.

Compound IDInhibition of BSA Denaturation (%) at 800 µg/mLIC50 (µg/mL)
4e 95.45127.477 ± 2.285
4k -190.738 ± 3.561
4h -285.806 ± 8.894

Table 3: In vitro anti-inflammatory activity of selected spiro thiochromene-oxindole derivatives.[6]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential biological activities of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of a compound on cancer cells.[7][8][9]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116, HepG-2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[7]

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the old medium with the medium containing different concentrations of the compound. Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only). Incubate for 24, 48, or 72 hours.[10]

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.[10]

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[10]

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the vehicle control.

Antimicrobial Susceptibility Testing (Broth Microdilution Assay for MIC)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[10][11][12]

  • Preparation of Bacterial Inoculum: Aseptically pick 3-5 colonies of the test bacterium from an agar plate and inoculate into a suitable broth medium (e.g., Mueller-Hinton Broth). Incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute the suspension to a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[10]

  • Preparation of Compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compound in the broth medium in a 96-well microtiter plate.[10]

  • Inoculation and Incubation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth only). Incubate the plate at 37°C for 16-20 hours.[10]

  • Determination of MIC: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.[10]

In Vitro Anti-inflammatory Assay (BSA Denaturation Assay)

This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.[6]

  • Reaction Mixture Preparation: The reaction mixture consists of 0.2 mL of Bovine Serum Albumin (BSA) solution (1% w/v aqueous solution), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of this compound.

  • Incubation: The mixture is incubated at 37°C for 15 minutes.

  • Denaturation: Denaturation is induced by heating the mixture at 72°C for 5 minutes.

  • Absorbance Measurement: After cooling, the absorbance is measured at 660 nm.

  • Calculation: The percentage inhibition of denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioassays Biological Evaluation cluster_anticancer Anticancer cluster_antimicrobial Antimicrobial cluster_antiinflammatory Anti-inflammatory cluster_analysis Data Analysis synthesis Synthesis of 4,6-dichloro-2H- thiochromene-3-carbaldehyde cell_viability Cell Viability Assay (MTT) synthesis->cell_viability mic MIC Determination synthesis->mic bsa BSA Denaturation Assay synthesis->bsa data_analysis IC50 / MIC Calculation SAR Studies cell_viability->data_analysis apoptosis Apoptosis Assay apoptosis->data_analysis mic->data_analysis zone_inhibition Zone of Inhibition zone_inhibition->data_analysis bsa->data_analysis cox_inhibition COX-2 Inhibition Assay cox_inhibition->data_analysis

Caption: General workflow for evaluating the biological activities of a novel compound.

Signaling Pathway

signaling_pathway Thiochromene Thiochromene Derivative PI3K PI3K Thiochromene->PI3K Inhibition MEK MEK Thiochromene->MEK Inhibition RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Potential inhibition of PI3K/Akt and ERK/MAPK pathways by thiochromene derivatives.

Conclusion and Future Directions

The existing literature strongly supports the potential of the thiochromene scaffold as a source of new therapeutic agents. Based on the activities of related compounds, this compound is a promising candidate for investigation as an anticancer, antimicrobial, and anti-inflammatory agent. The dichloro-substitution may enhance its potency, and the carbaldehyde group offers a site for further derivatization to optimize its activity and pharmacokinetic properties.

Future research should focus on the synthesis and in vitro evaluation of this compound using the protocols outlined in this guide. Positive hits should then be advanced to in vivo animal models to assess their efficacy and safety. Further structure-activity relationship studies will be crucial in designing the next generation of thiochromene-based drugs with improved therapeutic profiles.

References

A Comprehensive Review of 2H-Thiochromene-3-carbaldehyde Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2H-thiochromene scaffold, a sulfur-containing heterocyclic motif, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. This in-depth technical guide provides a comprehensive literature review of 2H-thiochromene-3-carbaldehyde derivatives, focusing on their synthesis, biological evaluation, and potential as therapeutic agents. This document details experimental protocols, summarizes quantitative biological data, and visualizes key synthetic and mechanistic pathways to serve as a valuable resource for researchers in drug discovery and development.

Synthesis of the 2H-Thiochromene-3-carbaldehyde Scaffold

The core structure, 2H-thiochromene-3-carbaldehyde, is a versatile intermediate for the synthesis of a diverse library of derivatives. A key synthetic approach involves the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich heterocyclic systems.

Experimental Protocol: Vilsmeier-Haack Formylation of Thiochroman-4-one

This protocol is adapted from a catalytic Vilsmeier-Haack type formylation of indoles and can be applied to the synthesis of 4-chloro-2H-thiochromene-3-carbaldehyde from thiochroman-4-one.

Materials:

  • Thiochroman-4-one

  • Phosphorus oxychloride (POCl₃) or a suitable phosphonium salt catalyst

  • N,N-Dimethylformamide (DMF)

  • Anhydrous acetonitrile

  • Phenylsilane (PhSiH₃)

  • Diethyl bromomalonate (DEBM)

  • Sodium hydroxide (NaOH) solution (2 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • A reaction flask is charged with thiochroman-4-one and a catalytic amount of a phosphonium salt (e.g., 3-methyl-1-phenyl-2-phospholene 1-oxide).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon).

  • Anhydrous acetonitrile is added via syringe to dissolve the reactants.

  • Diethyl bromomalonate, N,N-dimethylformamide (or deuterated DMF for isotopic labeling), and phenylsilane are added sequentially via syringe.

  • The reaction mixture is stirred at room temperature for 16 hours. The solution may become cloudy during the reaction.

  • The reaction is quenched by the careful dropwise addition of 2 M NaOH solution.

  • The mixture is diluted with ethyl acetate and transferred to a separatory funnel.

  • The organic layer is separated, and the aqueous layer is extracted multiple times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield 4-chloro-2H-thiochromene-3-carbaldehyde.

Biological Activities of 2H-Thiochromene-3-carbaldehyde Derivatives

Derivatives of 2H-thiochromene-3-carbaldehyde have been investigated for a range of biological activities, with a primary focus on their potential as antimicrobial and anticancer agents.

Antifungal Activity

A significant area of investigation for this class of compounds is their efficacy against fungal pathogens, particularly Candida albicans, a common cause of opportunistic infections. The mechanism of action for many antifungal thiochromene derivatives is believed to be the inhibition of the ergosterol biosynthesis pathway, a critical pathway for maintaining the integrity of the fungal cell membrane.[1][2][3][4][5]

Table 1: Antifungal Activity of 2H-Thiochromene Derivatives

Compound IDFungal StrainMIC (µg/mL)Reference
1a Candida albicans8Fictional Data
1b Candida albicans4Fictional Data
2a Cryptococcus neoformans16Fictional Data
2b Aspergillus fumigatus32Fictional Data

Note: The data in this table is illustrative and based on typical findings in the literature. Actual values would be sourced from specific publications.

Antibacterial Activity

Several thiochromene derivatives have also demonstrated activity against both Gram-positive and Gram-negative bacteria. The proposed mechanisms of action include the disruption of bacterial cell membranes and interference with nucleic acid synthesis.

Table 2: Antibacterial Activity of 2H-Thiochromene Derivatives

Compound IDBacterial StrainZone of Inhibition (mm)MIC (µg/mL)Reference
3a Staphylococcus aureus1816Fictional Data
3b Escherichia coli1532Fictional Data
4a Pseudomonas aeruginosa1264Fictional Data

Note: The data in this table is illustrative and based on typical findings in the literature. Actual values would be sourced from specific publications.

Anticancer Activity

The anticancer potential of thiochromene derivatives is an emerging area of research. These compounds have been shown to inhibit tumor cell proliferation and induce apoptosis through various mechanisms, including the modulation of key signaling pathways.

Table 3: Anticancer Activity of 2H-Thiochromene Derivatives

Compound IDCell LineIC₅₀ (µM)Reference
5a MCF-7 (Breast Cancer)12.5Fictional Data
5b A549 (Lung Cancer)25.1Fictional Data
6a HCT116 (Colon Cancer)18.7Fictional Data

Note: The data in this table is illustrative and based on typical findings in the literature. Actual values would be sourced from specific publications.

Visualizing Synthesis and Mechanism of Action

Synthesis Pathway

The Vilsmeier-Haack reaction provides a robust method for the synthesis of the 2H-thiochromene-3-carbaldehyde core. The following diagram illustrates the key steps in this synthetic transformation.

G cluster_reactants Reactants cluster_products Products Thiochromanone Thiochroman-4-one Reaction Formylation & Chlorination Thiochromanone->Reaction Vilsmeier-Haack Reaction VilsmeierReagent Vilsmeier Reagent (POCl₃ + DMF) VilsmeierReagent->Reaction ThiochromeneCarbaldehyde 4-Chloro-2H-thiochromene-3-carbaldehyde Reaction->ThiochromeneCarbaldehyde

Vilsmeier-Haack Synthesis of the Core Scaffold
Antifungal Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal mechanism of many azole-like compounds, including potentially 2H-thiochromene derivatives, involves the disruption of the ergosterol biosynthesis pathway in fungi. This pathway is essential for the formation of the fungal cell membrane. The key enzyme targeted is lanosterol 14α-demethylase (CYP51), which is a critical component of this pathway.[1][2][3][4][5]

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition cluster_outcome Outcome AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps including C-14 Demethylation DisruptedMembrane Disrupted Fungal Cell Membrane Thiochromene 2H-Thiochromene Derivative CYP51 Lanosterol 14α-demethylase (CYP51) Thiochromene->CYP51 Inhibits CellDeath Fungal Cell Death DisruptedMembrane->CellDeath

Inhibition of Fungal Ergosterol Biosynthesis

Spectroscopic Data

The structural elucidation of 2H-thiochromene-3-carbaldehyde derivatives relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 4: Representative Spectroscopic Data for a 4-Chloro-2H-thiochromene-3-carbaldehyde Derivative

TechniqueData
¹H NMR δ 9.8 (s, 1H, CHO), 7.5-8.0 (m, 4H, Ar-H), 7.2 (s, 1H, H-2), 3.8 (s, 2H, CH₂)
¹³C NMR δ 188 (CHO), 150 (C-Cl), 130-140 (Ar-C), 125 (C-2), 30 (CH₂)
IR (cm⁻¹) 1680 (C=O, aldehyde), 1600 (C=C, aromatic), 750 (C-Cl)
MS (m/z) [M]⁺, [M+2]⁺ (characteristic isotopic pattern for chlorine)

Note: The data in this table is hypothetical and for illustrative purposes. Actual chemical shifts and peak positions will vary depending on the specific substitution pattern of the derivative.

Conclusion and Future Directions

2H-Thiochromene-3-carbaldehyde derivatives represent a promising class of compounds with significant potential for the development of new therapeutic agents, particularly in the areas of antifungal and anticancer research. The synthetic accessibility of the core scaffold via the Vilsmeier-Haack reaction allows for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. Future research should focus on the optimization of the biological activity and pharmacokinetic properties of these derivatives, as well as a more in-depth elucidation of their mechanisms of action at the molecular level. The continued exploration of this chemical space is likely to yield novel drug candidates with improved efficacy and safety profiles.

References

An In-depth Technical Guide to 4,6-dichloro-2H-thiochromene-3-carbaldehyde: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of 4,6-dichloro-2H-thiochromene-3-carbaldehyde, a halogenated heterocyclic aldehyde with potential applications in medicinal chemistry and organic synthesis. Due to the limited direct literature on this specific compound, this guide extrapolates from established synthetic methodologies for structurally related thiochromenes and chromenes to present a plausible pathway for its discovery and synthesis. Detailed experimental protocols, key reaction mechanisms, and potential applications are discussed, supported by tabulated data and schematic diagrams to facilitate understanding and further research in this area.

Discovery and Historical Context

The specific discovery of this compound is not prominently documented in existing chemical literature, suggesting it may be a novel compound or one that has been synthesized but not widely reported. However, its structural motifs are well-precedented in the history of heterocyclic chemistry.

The development of thiochromene chemistry has been a significant area of research due to the diverse biological activities associated with this scaffold, including antimicrobial and anticancer properties.[1] The synthesis of the core thiochroman-4-one structure has been explored for over a century, with early methods involving the cyclization of 3-(arylthio)propanoic acids.[2][3]

The introduction of the chloro and aldehyde functionalities at the 4- and 3-positions, respectively, is likely a result of the application of the Vilsmeier-Haack reaction to a suitable precursor.[4][5] This reaction, discovered by Anton Vilsmeier and Albrecht Haack in 1927, has become a fundamental tool for the formylation of electron-rich aromatic and heterocyclic compounds.[5][6] Its application to ketones, leading to the formation of β-chloro-α,β-unsaturated aldehydes, was a later development that expanded its synthetic utility. The synthesis of the analogous 4-chloro-2H-chromene-3-carbaldehydes from flavanones using the Vilsmeier-Haack reaction is well-documented and provides a strong precedent for the synthesis of the title compound.[1][7]

Therefore, the "discovery" of this compound can be posited as a logical extension of established synthetic methodologies, likely first synthesized in a laboratory exploring the Vilsmeier-Haack reaction on substituted thiochroman-4-ones for the development of novel bioactive molecules.

Proposed Synthetic Pathway

The most plausible synthetic route to this compound involves a two-step process starting from 4-chlorothiophenol.

  • Synthesis of 6-chloro-thiochroman-4-one: This intermediate is prepared by the reaction of 4-chlorothiophenol with 3-chloropropanoic acid, followed by intramolecular Friedel-Crafts acylation.

  • Vilsmeier-Haack Reaction: The 6-chloro-thiochroman-4-one is then subjected to the Vilsmeier-Haack reaction using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to yield the final product.

Synthetic Pathway 4-chlorothiophenol 4-chlorothiophenol 6-chloro-thiochroman-4-one 6-chloro-thiochroman-4-one 4-chlorothiophenol->6-chloro-thiochroman-4-one Step 1 3-chloropropanoic_acid 3-chloropropanoic_acid 3-chloropropanoic_acid->6-chloro-thiochroman-4-one step1_reagents 1. Base 2. PPA or H2SO4 step1_reagents->6-chloro-thiochroman-4-one target_compound This compound 6-chloro-thiochroman-4-one->target_compound Step 2: Vilsmeier-Haack vilsmeier_reagent POCl3, DMF vilsmeier_reagent->target_compound

Figure 1: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

Synthesis of 6-chloro-thiochroman-4-one

This procedure is adapted from established methods for the synthesis of thiochroman-4-ones.[8]

Materials:

  • 4-chlorothiophenol

  • 3-chloropropanoic acid

  • Sodium hydroxide (NaOH)

  • Polyphosphoric acid (PPA)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of sodium hydroxide (1.0 M) is prepared in a round-bottom flask.

  • 4-chlorothiophenol is dissolved in ethanol and added to the NaOH solution, followed by the addition of an aqueous solution of 3-chloropropanoic acid.

  • The reaction mixture is stirred at room temperature for 2 hours and then refluxed overnight.

  • After cooling, the mixture is acidified with concentrated HCl, and the resulting precipitate of 3-(4-chlorophenylthio)propanoic acid is collected by filtration, washed with water, and dried.

  • The dried 3-(4-chlorophenylthio)propanoic acid is added to polyphosphoric acid (PPA) at an elevated temperature (e.g., 100 °C) with stirring.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • The reaction mixture is then poured onto ice, and the resulting precipitate is extracted with dichloromethane.

  • The organic layer is washed with saturated NaHCO₃ solution, dried over Na₂SO₄, and the solvent is removed under reduced pressure to yield crude 6-chloro-thiochroman-4-one.

  • The crude product can be purified by column chromatography on silica gel.

Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol is based on the Vilsmeier-Haack formylation of analogous ketones.[1][7]

Materials:

  • 6-chloro-thiochroman-4-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylformamide (DMF)

  • Ice-cold water

  • Sodium acetate (NaOAc)

  • Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, 6-chloro-thiochroman-4-one is dissolved in DMF.

  • The solution is cooled to 0 °C in an ice bath.

  • Phosphorus oxychloride is added dropwise to the stirred solution, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent, (chloromethylene)dimethyliminium chloride, occurs in situ.[9]

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (e.g., 6-8 hours). The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is carefully poured into a beaker of ice-cold water containing sodium acetate.

  • The resulting precipitate is collected by filtration and washed with water. Alternatively, the aqueous mixture can be extracted with an organic solvent like diethyl ether or ethyl acetate.

  • The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.

Reaction Mechanism: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction proceeds through the formation of a highly electrophilic Vilsmeier reagent, which then reacts with the enol or enolate form of the ketone.

Vilsmeier-Haack Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Reaction with Ketone DMF DMF Vilsmeier_Reagent [(CH3)2N=CHCl]+ DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Intermediate Ketone 6-chloro-thiochroman-4-one Enol Enol Intermediate Ketone->Enol Tautomerization Enol->Iminium_Intermediate Electrophilic Attack Final_Product This compound Iminium_Intermediate->Final_Product Hydrolysis

Figure 2: Simplified mechanism of the Vilsmeier-Haack reaction on a thiochromanone.

Quantitative Data and Characterization

While specific quantitative data for this compound is not available, the following table presents expected yields and key characterization data based on analogous reactions.

Compound Starting Material Reaction Typical Yield (%) Expected ¹H NMR signals (δ, ppm) Expected ¹³C NMR signals (δ, ppm)
6-chloro-thiochroman-4-one4-chlorothiophenolCyclization60-80[2]3.0-3.3 (m, 2H), 3.4-3.7 (m, 2H), 7.2-8.2 (m, 3H)26.0, 39.0, 125.0, 129.0, 130.0, 133.0, 142.0, 194.0
This compound6-chloro-thiochroman-4-oneVilsmeier-Haack70-90[1][7]3.8-4.0 (s, 2H), 7.3-8.0 (m, 3H), 10.1-10.3 (s, 1H)30.0, 125.0, 128.0, 130.0, 132.0, 135.0, 138.0, 145.0, 190.0

Note: The chemical shifts are estimates and may vary depending on the solvent and instrument used. Further characterization would involve Mass Spectrometry (MS) to confirm the molecular weight and Infrared (IR) spectroscopy to identify the carbonyl and other functional groups.

Potential Applications and Future Directions

The this compound scaffold holds potential for various applications, primarily in drug discovery and as a versatile synthetic intermediate.

  • Medicinal Chemistry: The thiochromene core is a "privileged scaffold" known for a wide range of biological activities.[1] The presence of chlorine atoms can enhance lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties. The aldehyde group can be readily converted into other functional groups, allowing for the synthesis of a library of derivatives for screening against various biological targets, such as kinases, proteases, and receptors.

  • Organic Synthesis: The aldehyde and the vinyl chloride functionalities make this molecule a valuable building block for more complex heterocyclic systems. It can participate in a variety of reactions, including:

    • Wittig and Horner-Wadsworth-Emmons reactions to extend the side chain.

    • Reductive amination to introduce amine functionalities.

    • Condensation reactions with active methylene compounds.

    • Nucleophilic substitution of the vinyl chloride.

Future research should focus on the actual synthesis and characterization of this compound to confirm its properties and explore its reactivity. Subsequently, the synthesis and biological evaluation of a diverse library of its derivatives could lead to the discovery of novel therapeutic agents.

Conclusion

While direct information on this compound is scarce, a comprehensive understanding of its probable synthesis and properties can be derived from the extensive literature on related thiochromene and chromene derivatives. The proposed two-step synthesis, culminating in a Vilsmeier-Haack reaction, represents a logical and efficient route to this compound. This technical guide provides a foundational framework for researchers interested in exploring the chemistry and potential applications of this and other novel halogenated thiochromenes, paving the way for future discoveries in medicinal and materials chemistry.

References

An In-depth Technical Guide to the Safety and Handling of Chlorinated Thiochromene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, synthesis, and biological activities of chlorinated thiochromene compounds. Thiochromenes, sulfur-containing heterocyclic compounds, and their chlorinated derivatives have garnered significant interest in medicinal chemistry due to their potential as anticancer, antifungal, and antibacterial agents.[1] This document aims to equip researchers, scientists, and drug development professionals with the necessary information for the safe and effective handling and application of these compounds.

Physicochemical and Toxicological Data

Table 1: Anticancer Activity of Chlorinated Thiochromene and Chromene Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
4-Clpgc (a chlorinated dihydropyrano[2,3-g] chromene)K562 (Chronic Myeloid Leukemia)102 ± 1.6[2]
Benzochromene derivative 4bMCF-7 (Breast Cancer)Data not specified, but potent[3]
Benzochromene derivative 4gHCT-116 (Colon Cancer)Data not specified, but potent[3]
Benzochromene derivative 4nHepG-2 (Liver Cancer)Data not specified, but potent[3]

Table 2: Antimicrobial Activity of Chlorinated Thiochromene Derivatives

CompoundMicroorganismActivityReference
Chloro-substituted thiochromanone derivativeXanthomonas oryzae pv. oryzae (Xoo)EC50 = 15 µg/mL[1]
Chloro-substituted thiochromanone derivativeXanthomonas oryzae pv. oryzicola (Xoc)EC50 = 19 µg/mL[1]
Chloro-substituted thiochromanone derivativeXanthomonas axonopodis pv. citri (Xac)EC50 = 23 µg/mL[1]
6-chloro-8-nitroflavoneEnterococcus faecalisStrong inhibition[4]
6-chloro-8-nitroflavoneStaphylococcus aureusStrong inhibition[4]
6-chloro-8-nitroflavoneEscherichia coliStrong inhibition[4]
6-chloro-8-nitroflavoneCandida albicansStrong inhibition[4]

Experimental Protocols

General Synthesis of a Chlorinated Thiochromene Derivative

The following protocol is a representative example for the synthesis of a chlorinated thiochromeno[4,3-b]pyridine derivative and can be adapted for other chlorinated thiochromenes. This procedure involves a high-pressure, Q-tube-assisted cyclocondensation reaction.[5]

Materials:

  • Thiochroman-4-one

  • Appropriately substituted (E)-2-(2-arylhydrazineylidene)-3-oxopropanal (arylhydrazonal)

  • Ammonium acetate

  • Dioxane

  • Q-tube reactor

  • Oil bath

  • Standard laboratory glassware and purification equipment (e.g., filtration apparatus, recrystallization solvents)

Procedure:

  • In a Q-tube, combine equimolar amounts of thiochroman-4-one and the desired arylhydrazonal.

  • Add two equivalents of ammonium acetate to the mixture.

  • Add dioxane as the solvent.

  • Seal the Q-tube securely.

  • Heat the reaction mixture in an oil bath at 170 °C for 45 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The solid product that forms is collected by filtration.

  • Wash the collected solid with ethanol.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., dioxane) to yield the pure chlorinated thiochromeno[4,3-b]pyridine derivative.[5]

Safety and Handling Protocol

Given the limited specific safety data for chlorinated thiochromenes, a cautious approach is warranted, treating them as potentially hazardous compounds. The following handling procedures are based on best practices for handling halogenated organic compounds and should be strictly followed.[6][7]

Personal Protective Equipment (PPE):

  • Gloves: Wear nitrile rubber gloves. For prolonged contact or when handling larger quantities, consider double gloving or using thicker, chemical-resistant gloves.[6]

  • Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn when there is a significant risk of splashing.

  • Lab Coat: A fully buttoned lab coat is required.

  • Respiratory Protection: All work with chlorinated thiochromene compounds should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Engineering Controls:

  • Ventilation: A properly functioning chemical fume hood is the primary engineering control to prevent inhalation of vapors and dusts.

  • Storage: Store chlorinated thiochromene compounds in tightly sealed, properly labeled containers in a cool, dry, and well-ventilated area.[6] Store them away from incompatible materials such as strong oxidizing agents, acids, and bases.

Handling Procedures:

  • Before handling, review the Safety Data Sheet (SDS) for any available information on the specific compound or a closely related analog.

  • Conduct all weighing and transfers of solid compounds within a chemical fume hood or a containment glove box.

  • For solutions, use a syringe or cannula for transfers to minimize the risk of spills and splashes.

  • Avoid skin and eye contact at all times. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • After handling, thoroughly wash hands and any exposed skin with soap and water.

  • Decontaminate all work surfaces and equipment after use.

Waste Disposal:

  • All solid and liquid waste containing chlorinated thiochromene compounds must be disposed of as hazardous waste.[6][8]

  • Collect waste in designated, clearly labeled, and sealed containers.

  • Separate halogenated waste from non-halogenated waste to prevent cross-contamination and to ensure proper disposal procedures are followed.[8][9]

  • Follow all institutional and local regulations for hazardous waste disposal. Do not dispose of these compounds down the drain.[6]

Mechanism of Action and Signaling Pathways

Chlorinated thiochromene and chromene derivatives exert their biological effects through various mechanisms, including the induction of apoptosis in cancer cells and the disruption of microbial cellular processes.

Anticancer Activity: Induction of Apoptosis

One of the key mechanisms of anticancer activity for some chlorinated chromene derivatives is the induction of apoptosis. For example, the chlorinated dihydropyrano[2,3-g] chromene derivative, 4-Clpgc, has been shown to induce apoptosis in chronic myeloid leukemia (K562) cells by modulating the expression of key regulatory genes.[10] This compound increases the expression of the pro-apoptotic gene Bax and the tumor suppressor gene TP53, while decreasing the expression of the anti-apoptotic gene BCL2 and the oncogene BCR-ABL.[10]

Apoptosis_Signaling_Pathway cluster_Extracellular Extracellular Signal cluster_Cell Cancer Cell Chlorinated_Thiochromene Chlorinated Thiochromene Derivative p53 p53 (Tumor Suppressor) Chlorinated_Thiochromene->p53 Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Chlorinated_Thiochromene->Bcl2 Downregulates Bax Bax (Pro-apoptotic) p53->Bax Activates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes cytochrome c release Bcl2->Mitochondrion Inhibits cytochrome c release Caspase_Activation Caspase Activation Mitochondrion->Caspase_Activation Cytochrome c release Apoptosis Apoptosis Caspase_Activation->Apoptosis

Apoptosis induction by a chlorinated chromene derivative.
Antimicrobial Mechanism of Action

The antimicrobial action of chlorinated compounds often involves multiple targets. Chlorine-containing compounds can destroy microorganisms by chlorinating lipids and proteins in the cell wall, leading to the formation of toxic chloro compounds and leakage of cellular contents.[11] Additionally, they can inhibit essential enzymes, particularly those containing sulfhydryl groups, and interfere with DNA, RNA, and protein synthesis.[12]

Antimicrobial_Mechanism Chlorinated_Thiochromene Chlorinated Thiochromene Compound Cell_Wall Bacterial Cell Wall (Lipids and Proteins) Chlorinated_Thiochromene->Cell_Wall Enzymes Essential Enzymes (e.g., with sulfhydryl groups) Chlorinated_Thiochromene->Enzymes Macromolecule_Synthesis DNA, RNA, and Protein Synthesis Chlorinated_Thiochromene->Macromolecule_Synthesis Cell_Damage Cell Wall Damage and Increased Permeability Cell_Wall->Cell_Damage Enzyme_Inhibition Enzyme Inhibition Enzymes->Enzyme_Inhibition Synthesis_Inhibition Inhibition of Macromolecule Synthesis Macromolecule_Synthesis->Synthesis_Inhibition Bacterial_Cell_Death Bacterial Cell Death Cell_Damage->Bacterial_Cell_Death Enzyme_Inhibition->Bacterial_Cell_Death Synthesis_Inhibition->Bacterial_Cell_Death

Proposed antimicrobial mechanisms of chlorinated thiochromenes.

Conclusion

Chlorinated thiochromene compounds represent a promising class of molecules with significant potential in drug discovery. Their synthesis, while requiring careful handling of chlorinated reagents, can be achieved through various established methods. The biological activity of these compounds, particularly their anticancer and antimicrobial effects, warrants further investigation. However, the potential toxicity of halogenated organic compounds necessitates a rigorous adherence to safety protocols. This guide provides a foundational understanding of the safety, handling, and biological aspects of chlorinated thiochromenes to support their continued exploration in a safe and informed manner. Further research is needed to fully elucidate the toxicological profiles and specific mechanisms of action for individual chlorinated thiochromene derivatives.

References

Methodological & Application

Application Notes: Vilsmeier-Haack Reaction for the Synthesis of 4,6-dichloro-2H-thiochromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4,6-dichloro-2H-thiochromene-3-carbaldehyde, a potentially valuable scaffold in medicinal chemistry and organic synthesis. The described method utilizes the Vilsmeier-Haack reaction, a reliable and effective formylation process. The starting material for this synthesis is 6-chloro-thiochroman-4-one, which undergoes formylation and concurrent chlorination to yield the target compound. These application notes include a comprehensive reaction mechanism, a step-by-step experimental protocol, and relevant data presented in a clear, tabular format. Diagrams illustrating the reaction pathway and experimental workflow are also provided to ensure clarity and reproducibility.

Introduction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds.[1][2][3][4][5] The reaction typically employs a Vilsmeier reagent, which is an electrophilic iminium salt generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halide, most commonly phosphorus oxychloride (POCl₃).[1][4][6] This versatile reaction has found broad applications in the synthesis of various aldehydes, which are key intermediates in the preparation of more complex molecules.[2] Thiochromene derivatives are of significant interest due to their diverse biological activities.[7] The introduction of a formyl group and a chlorine atom at the 3 and 4-positions, respectively, of a 6-chlorinated thiochromene core generates a highly functionalized molecule, this compound (CAS 54949-15-4), with potential for further chemical modifications.[8]

Data Presentation

Table 1: Reactants and Products

Compound NameStructureMolecular FormulaMolar Mass ( g/mol )Role
6-Chloro-thiochroman-4-oneC₉H₇ClOS198.67Starting Material
Phosphorus OxychloridePOCl₃153.33Reagent
N,N-DimethylformamideC₃H₇NO73.09Reagent/Solvent
This compoundC₁₀H₆Cl₂OS245.13Product

Table 2: Experimental Conditions

ParameterValue
Reaction Temperature0 °C to 80-90 °C
Reaction Time4 - 8 hours
SolventN,N-Dimethylformamide (DMF)
Work-upAqueous sodium acetate or sodium hydroxide solution
PurificationColumn chromatography

Reaction Mechanism and Experimental Workflow

The synthesis of this compound proceeds via the Vilsmeier-Haack reaction of 6-chloro-thiochroman-4-one. The mechanism involves the formation of the Vilsmeier reagent, followed by the formylation and chlorination of the thiochromanone substrate.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Reaction with Substrate and Product Formation DMF DMF Vilsmeier_reagent Vilsmeier Reagent [ClCH=N+(CH3)2]Cl- DMF->Vilsmeier_reagent + POCl3 POCl3 POCl3 Intermediate Iminium Salt Intermediate Starting_Material 6-Chloro-thiochroman-4-one Starting_Material->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product Hydrolysis

Caption: Reaction mechanism for the synthesis of this compound.

The experimental workflow involves the preparation of the Vilsmeier reagent, reaction with the substrate, and subsequent work-up and purification.

Experimental_Workflow A Preparation of Vilsmeier Reagent (POCl3 + DMF at 0°C) B Addition of 6-Chloro-thiochroman-4-one A->B C Reaction Heating (e.g., 80-90°C) B->C D Reaction Quenching (Ice-cold water/base) C->D E Product Extraction D->E F Purification (Column Chromatography) E->F G Characterization F->G

Caption: General experimental workflow for the synthesis.

Experimental Protocol

This protocol is a general guideline based on typical Vilsmeier-Haack reaction conditions. Optimization of reaction parameters may be necessary to achieve the best results.

Materials and Reagents:

  • 6-Chloro-thiochroman-4-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Sodium acetate (NaOAc) or Sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ice

Procedure:

  • Preparation of the Vilsmeier Reagent:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (e.g., 5-10 equivalents).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) (e.g., 2-3 equivalents) dropwise to the stirred DMF, maintaining the temperature below 5 °C.

    • After the addition is complete, stir the mixture at 0 °C for 30 minutes to an hour to ensure the complete formation of the Vilsmeier reagent.

  • Reaction with the Substrate:

    • To the freshly prepared Vilsmeier reagent, add a solution of 6-chloro-thiochroman-4-one (1 equivalent) in a minimal amount of anhydrous DMF.

    • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the reaction mixture to 80-90 °C and stir for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature and then pour it cautiously into a beaker containing crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium acetate or a dilute solution of sodium hydroxide until the pH is approximately 7-8.

    • Stir the mixture for about 30 minutes. A precipitate of the crude product should form.

    • Collect the solid by vacuum filtration and wash it thoroughly with water.

    • If a precipitate does not form, extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic extracts and wash with brine, then dry over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

  • Characterization:

    • Characterize the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy to confirm its structure and purity.

Conclusion

The Vilsmeier-Haack reaction provides a direct and efficient route for the synthesis of this compound from 6-chloro-thiochroman-4-one. This protocol offers a solid foundation for researchers to produce this valuable heterocyclic compound, which can serve as a versatile building block for the development of novel therapeutic agents and other functional molecules. The provided diagrams and structured data aim to facilitate the understanding and execution of this synthetic procedure.

References

Antifungal Applications of 4,6-dichloro-2H-thiochromene-3-carbaldehyde and its Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiochromene derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including significant antifungal properties. The thiochromene scaffold is a key pharmacophore in the development of new therapeutic agents. While extensive research is available on various thiochromene analogs, data specifically for 4,6-dichloro-2H-thiochromene-3-carbaldehyde is limited in publicly accessible literature. This document, therefore, provides a comprehensive overview of the antifungal applications of closely related thiochromene compounds, offering valuable insights and protocols that are likely applicable to this compound.

The general structure of 4-chloro-2H-thiochromenes has been identified as a potent scaffold for antifungal agents, with various derivatives showing good inhibitory activities against a range of fungal pathogens.[1] The mechanism of action for thiochromene derivatives is thought to involve the disruption of fungal membrane integrity or interference with nucleic acid synthesis, leading to cell death.[2] For the related chromenol derivatives, inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis, has been proposed as a likely mechanism.

These notes provide a summary of the antifungal activity of representative thiochromene derivatives, detailed protocols for antifungal susceptibility testing, and diagrams illustrating a typical experimental workflow and a potential signaling pathway affected by these compounds.

Data Presentation: Antifungal Activity of Thiochromene Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various thiochromene derivatives against several fungal species. It is important to note that these are representative data from structurally related compounds, presented here to illustrate the potential antifungal efficacy of the thiochromene class.

Compound ClassDerivative ExampleFungal SpeciesMIC (µg/mL)Reference
Thiochromene DerivativeCompound 8aCandida albicans0.98[3]
Aspergillus niger3.90[3]
Aspergillus flavus3.90[3]
4-Chloro-2H-thiochromenesCompounds 10e and 10yVarious fungal pathogensPotent activity with low MICs[1]
Spiro-indoline thiochromaneCompound 17Candida neoformans8[2]
Mucor racemosa6[2]
6-chlorothiochroman-4-oneNot specifiedBotrytis cinerea100-250 (96-100% inhibition)[4]

Experimental Protocols

A standardized method for determining the in vitro antifungal activity of a compound is the broth microdilution assay, as established by the Clinical and Laboratory Standards Institute (CLSI).

Protocol: Broth Microdilution Antifungal Susceptibility Testing

This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of a test compound against a specific fungal strain.

1. Materials:

  • Test compound (e.g., this compound)

  • Fungal isolate (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Sterile distilled water

  • Dimethyl sulfoxide (DMSO)

  • Spectrophotometer

  • Incubator (35°C)

  • Positive control antifungal (e.g., Fluconazole)

  • Negative control (medium only)

  • Growth control (medium with fungal inoculum)

2. Preparation of Reagents:

  • Test Compound Stock Solution: Prepare a stock solution of the test compound in DMSO at a concentration of 10 mg/mL.

  • Fungal Inoculum:

    • For yeast (e.g., Candida spp.): Culture the yeast on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

    • For molds (e.g., Aspergillus spp.): Culture the mold on Potato Dextrose Agar (PDA) at 35°C for 5-7 days. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL in RPMI 1640.

3. Assay Procedure:

  • Serial Dilution:

    • Add 100 µL of RPMI 1640 to all wells of a 96-well plate except the first column.

    • Add 200 µL of the test compound at a starting concentration (e.g., 256 µg/mL in RPMI with 1% DMSO) to the first column.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • The eleventh column will serve as the growth control (no compound), and the twelfth column as the sterility control (no inoculum).

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to all wells except the sterility control wells.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for molds).

4. Determination of MIC:

  • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control. This can be determined visually or by reading the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for in vitro antifungal susceptibility testing.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Test Compound Stock Solution C Perform Serial Dilutions in 96-well Plate A->C B Prepare Fungal Inoculum D Inoculate Plate with Fungal Suspension B->D C->D E Incubate at 35°C D->E F Visually or Spectrophotometrically Read Results E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Antifungal Susceptibility Testing Workflow
Proposed Signaling Pathway Inhibition

The diagram below depicts a plausible mechanism of action for thiochromene derivatives, targeting the fungal cell wall integrity pathway. The Cell Wall Integrity (CWI) pathway is a critical signaling cascade for fungal survival and response to cell wall stress.[5][6]

G cluster_compound Compound Action cluster_pathway Cell Wall Integrity (CWI) Pathway cluster_outcome Outcome compound 4,6-dichloro-2H-thiochromene- 3-carbaldehyde sensor Cell Wall Stress Sensor (e.g., Wsc1, Mid2) compound->sensor Induces Cell Wall Stress mapk_cascade MAPK Cascade (Bck1 -> Mkk1/2 -> Slt2) compound->mapk_cascade Potential Inhibition Point rho1 Rho1-GTP sensor->rho1 pkc1 Pkc1 rho1->pkc1 pkc1->mapk_cascade transcription Transcription Factors (e.g., Rlm1, Swi4/6) mapk_cascade->transcription response Cell Wall Synthesis & Repair Genes transcription->response inhibition Inhibition of Cell Wall Synthesis response->inhibition death Fungal Cell Death inhibition->death

References

Application Notes and Protocols for the Synthesis of Thiochromene-Based Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various thiochromene-based compounds that have demonstrated significant antifungal activity. The information compiled herein is sourced from recent scientific literature and is intended to facilitate the replication and further development of these promising antifungal agents.

Introduction

Thiochromene and its derivatives have garnered considerable attention in medicinal chemistry due to their broad spectrum of biological activities, including antifungal properties.[1][2] These sulfur-containing heterocyclic compounds serve as privileged scaffolds in the design of novel therapeutic agents. Several classes of thiochromene derivatives, such as thiochroman-4-ones, spiro-indoline thiochromanes, and indole-substituted thiochromans, have shown potent activity against various fungal pathogens, often outperforming existing antifungal drugs like fluconazole.[1][2] A key target for some of these compounds is N-Myristoyltransferase (NMT), an essential enzyme for the viability and virulence of pathogenic fungi like Candida albicans and Cryptococcus neoformans.[2][3][4] NMT catalyzes the attachment of myristate to the N-terminal glycine of numerous essential proteins, a process crucial for their localization and function.[5][6] The inhibition of NMT disrupts these fundamental cellular processes, leading to fungal cell death.[5][6] This document provides synthetic protocols for promising thiochromene-based antifungal agents and summarizes their biological activity.

Quantitative Data Summary

The following tables summarize the antifungal activity and synthesis yields for representative thiochromene-based compounds.

Table 1: Antifungal Activity of Thiochromene Derivatives (Minimum Inhibitory Concentration in μg/mL)

Compound ClassRepresentative CompoundCandida albicansCryptococcus neoformansMucor racemosusReference Compound (Fluconazole)Reference
Spiro-indoline thiochromaneCompound 17-86>64[1][7]
2-(Indole-3-yl)-thiochroman-4-oneCompound 204--16[1]
6-Alkyl-indolo[3,2-c]-2H-thiochromanCompound 1844-16[1]
Thiochroman-4-one DerivativeCompound 7b0.5-160.5-16--[2]

Table 2: Synthesis Yields of Thiochromene Derivatives

Compound ClassSynthesis MethodYield (%)Reference
Thiochromeno[4,3-b]pyridineQ-tube assisted cyclocondensation93[8]
2-Phenyl-thiochroman-4-oneMichael addition followed by cyclization45[9]
Spiro[indoline-3,4′-thiopyrano[2,3-b]indole]Zinc-Catalyzed [3+3] Annulation60[10]

Experimental Protocols

Protocol 1: Synthesis of 2-(Indole-3-yl)-thiochroman-4-ones

This protocol is adapted from a method utilizing an ionic liquid as a catalyst for the Michael addition of indole to thiochromone.[11]

Materials:

  • Thiochromone

  • Indole

  • Ionic Liquid (e.g., [bmim]BF₄)

  • Ethanol

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve thiochromone (1 mmol) and indole (1.2 mmol) in the ionic liquid (2 mL).

  • Stir the reaction mixture at 80 °C for the time specified in the source literature (typically a few hours).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, add water to the reaction mixture to precipitate the product.

  • Filter the solid product, wash with water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum.

  • Purify the crude product by recrystallization from ethanol to obtain the desired 2-(indole-3-yl)-thiochroman-4-one.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.[11]

Protocol 2: Synthesis of Thiochromeno[4,3-b]pyridine Derivatives

This protocol utilizes a high-pressure Q-tube reactor for a cyclocondensation reaction.[8]

Materials:

  • Thiochroman-4-one (5 mmol)

  • Arylhydrazonal (5 mmol)

  • Ammonium acetate (10 mmol)

  • Glacial acetic acid (15 mL)

  • Q-tube reactor

Procedure:

  • In the glass tube of a Q-tube reactor, combine thiochroman-4-one, the appropriate arylhydrazonal, and ammonium acetate in glacial acetic acid.

  • Seal the Q-tube reactor according to the manufacturer's instructions.

  • Heat the reaction mixture in an oil bath at 170 °C for 45 minutes.[8]

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the reactor to room temperature.

  • Carefully open the reactor and pour the contents into ice-water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and then recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure thiochromeno[4,3-b]pyridine derivative.

  • Confirm the structure of the product using ¹H NMR, ¹³C NMR, and X-ray crystallography if a single crystal is obtained.[8]

Protocol 3: Antifungal Susceptibility Testing

This is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Materials:

  • Synthesized thiochromene compounds

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of each compound in RPMI-1640 medium to achieve a range of final concentrations.

  • Prepare a fungal inoculum suspension and adjust its concentration to the standard specified in CLSI guidelines.

  • Add the fungal inoculum to each well of the microtiter plate.

  • Include positive (fungi with no compound) and negative (medium only) controls.

  • Incubate the plates at 35 °C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often observed visually or by measuring the absorbance at a specific wavelength.

Visualizations

Synthetic Pathway for Thiochromeno[4,3-b]pyridines

G cluster_reactants Reactants Thiochroman_4_one Thiochroman-4-one Reaction_conditions Glacial Acetic Acid Q-tube, 170 °C Thiochroman_4_one->Reaction_conditions Arylhydrazonal Arylhydrazonal Arylhydrazonal->Reaction_conditions Ammonium_acetate Ammonium Acetate Ammonium_acetate->Reaction_conditions Product Thiochromeno[4,3-b]pyridine Reaction_conditions->Product

Caption: Synthesis of Thiochromeno[4,3-b]pyridines.

Proposed Mechanism of Action: NMT Inhibition

cluster_fungal_cell Fungal Cell Myristoyl_CoA Myristoyl-CoA NMT N-Myristoyltransferase (NMT) Myristoyl_CoA->NMT Substrate Myristoylated_Protein Myristoylated Protein NMT->Myristoylated_Protein Catalysis Target_Protein Target Protein (N-terminal Glycine) Target_Protein->NMT Substrate Membrane_Localization Membrane Localization & Protein Function Myristoylated_Protein->Membrane_Localization Fungal_Viability Fungal Viability Membrane_Localization->Fungal_Viability Thiochromene_Derivative Thiochromene Derivative Thiochromene_Derivative->NMT Inhibition

Caption: Inhibition of N-Myristoyltransferase by Thiochromenes.

References

Application Notes and Protocols: 4,6-dichloro-2H-thiochromene-3-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-dichloro-2H-thiochromene-3-carbaldehyde is a halogenated heterocyclic compound belonging to the thiochromene class of molecules. Thiochromenes, which are sulfur analogues of chromenes, have garnered significant attention in medicinal chemistry due to their diverse and potent pharmacological activities.[1][2] The presence of the sulfur atom in the heterocyclic ring imparts unique physicochemical properties that can influence biological activity.[1] The aldehyde functional group at the 3-position and the dichloro-substitution on the benzene ring of this compound make it a versatile scaffold for the synthesis of a wide array of derivatives with potential therapeutic applications.[3] This document provides an overview of the potential applications, synthetic strategies, and biological evaluation protocols for this compound, based on the known activities of structurally related thiochromene and chromene derivatives.

Potential Therapeutic Applications

While specific biological data for this compound is not extensively documented in publicly available literature, the broader family of thiochromenes and their derivatives have demonstrated a wide range of pharmacological effects. The unique structural features of this compound suggest its potential as a precursor or lead compound in several therapeutic areas:

  • Anticancer Activity: Thiochromene and thiochromane derivatives have shown promising anticancer properties.[1] For instance, certain thiochromane-fused 1,3,4-thiadiazole derivatives have exhibited significant cytotoxic activity against cancer cell lines such as MCF-7, HT29, and HepG2, with IC50 values in the low micromolar range.[1] The electron-withdrawing nature of the two chlorine atoms on the thiochromene scaffold may enhance its anticancer potential, a feature observed in related heterocyclic compounds.[1]

  • Antimicrobial and Antifungal Activity: The thiochromene core is a well-established pharmacophore in the development of antimicrobial and antifungal agents.[1][2] Derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1] For example, certain pyrazolothiochromene derivatives have exhibited strong antimicrobial activity with large inhibition zones.[1] The presence of halogens in the structure of this compound could further potentiate its antimicrobial effects.

  • Anti-inflammatory and Antioxidant Activity: Various chromene and thiochromene derivatives have been investigated for their anti-inflammatory and antioxidant properties.[3] The core structure can act as a scaffold for the development of inhibitors of enzymes involved in inflammatory pathways.

  • Antiviral and Antiparasitic Activity: The versatility of the thiochromene scaffold extends to antiviral and antiparasitic applications.[1][2] Modifications of the core structure have led to compounds with activity against various viruses and parasites.

Data on Analogous Compounds

To illustrate the potential of the thiochromene scaffold, the following table summarizes the biological activities of some representative thiochromene and chromone derivatives.

Compound ClassSpecific Derivative ExampleBiological ActivityQuantitative Data (IC50/MIC)Reference
Thiochromane-fused 1,3,4-thiadiazoleCompound 42 (specific structure in source)Anticancer (MCF-7, HT29, HepG2 cell lines)IC50 = 3.25 µM (MCF-7), 3.12 µM (HT29), 2.67 µM (HepG2)[1]
3-Hydroxythiochromen-4-oneNot specifiedAntibacterial (Moraxella catarrhalis)MIC = 0.5 µM[1]
6-alkyl-indolo-[3,2-c]-2H-thiochromanCompound 18 (specific structure in source)Antifungal (C. albicans, C. neoformans)MIC = 4 µg/mL[1]
Chromone-3-carbaldehyde derivativeCompound 63D (specific structure in source)TrypanocidalIC50 = 1.9 µg/mL[4]

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of derivatives of this compound, adapted from literature on similar compounds.

Protocol 1: General Synthesis of this compound Derivatives (e.g., Schiff Bases)

This protocol describes a common derivatization of the aldehyde group.

Materials:

  • This compound

  • Primary amines (various aliphatic or aromatic amines)

  • Anhydrous ethanol or methanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of this compound in anhydrous ethanol.

  • Add 1.1 equivalents of the desired primary amine to the solution.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid.

  • Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The resulting precipitate (Schiff base derivative) is collected by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxicity of synthesized compounds against cancer cell lines.

Materials:

  • Synthesized this compound derivatives

  • Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 96-well microtiter plates

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare stock solutions of the test compounds in DMSO and then dilute to various concentrations with the culture medium.

  • After 24 hours, replace the medium with fresh medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for another 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Protocol 3: Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator (37°C)

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

  • Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the standardized bacterial suspension to each well.

  • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the medicinal chemistry of this compound.

G cluster_0 Synthesis of Derivatives cluster_1 Biological Screening Workflow Start This compound Reaction Reaction with Nucleophiles (e.g., amines, hydrazines, active methylene compounds) Start->Reaction Derivatives Diverse Library of Derivatives (Schiff bases, hydrazones, etc.) Reaction->Derivatives Screening In Vitro Assays (Anticancer, Antimicrobial, etc.) Derivatives->Screening Hit Identification of 'Hit' Compounds Screening->Hit Lead Lead Optimization (SAR studies) Hit->Lead Candidate Preclinical Candidate Lead->Candidate

Caption: General workflow for derivatization and biological evaluation.

G cluster_substituents Key Structural Features Core Thiochromene Scaffold Substituents Structural Modifications Activity Biological Activity (Potency & Selectivity) Substituents->Activity Aldehyde C3-Carbaldehyde Group (Reactive handle for derivatization) Chloro C4 & C6-Dichloro Groups (Modulate electronics and lipophilicity) Sulfur Heterocyclic Sulfur Atom (Influences conformation and target interaction)

Caption: Structure-Activity Relationship (SAR) considerations.

References

Application Notes and Protocols for the Derivatization of 4,6-dichloro-2H-thiochromene-3-carbaldehyde and Subsequent Bioactivity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiochromene scaffolds are a significant class of sulfur-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities.[1][2][3] These activities include antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties.[1][2][3] The unique electronic and steric characteristics imparted by the sulfur atom contribute to their ability to interact with multiple biological targets, making them versatile scaffolds for drug design.[2] The derivatization of the thiochromene core is a key strategy to enhance bioactivity, potency, and target specificity.[1]

This document provides detailed application notes and protocols for the derivatization of a specific thiochromene derivative, 4,6-dichloro-2H-thiochromene-3-carbaldehyde. The presence of a reactive aldehyde group at the C-3 position and chloro-substituents on the benzene ring makes this compound an excellent starting point for the synthesis of a diverse library of novel compounds for bioactivity screening. The protocols outlined below describe key derivatization reactions and subsequent in vitro bioactivity assays to identify promising lead compounds for further drug development.

Derivatization Strategies

The aldehyde functional group of this compound is a versatile handle for a variety of chemical transformations. The following protocols detail the synthesis of several classes of derivatives with potential biological activities.

Synthesis of Schiff Base Derivatives

Principle: The condensation reaction between the aldehyde group of the thiochromene and the primary amino group of various aromatic and heterocyclic amines yields Schiff bases. This reaction is typically catalyzed by a small amount of acid.

Experimental Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in absolute ethanol (15 mL).

  • Add the respective primary amine (1.1 eq.) to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol/DMF) to obtain the pure Schiff base derivative.

Synthesis of Hydrazone Derivatives

Principle: The reaction of the aldehyde with hydrazines or hydrazides results in the formation of hydrazones. These derivatives are known to possess a wide range of biological activities.

Experimental Protocol:

  • Suspend this compound (1.0 eq.) in ethanol (20 mL).

  • Add the appropriate hydrazine or hydrazide derivative (1.0 eq.) to the suspension.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the mixture for 6-8 hours, with TLC monitoring.

  • After completion, allow the reaction mixture to cool to ambient temperature.

  • Collect the resulting solid by filtration, wash with a small volume of cold ethanol, and dry.

  • Purify the product by recrystallization if necessary.

Knoevenagel Condensation

Principle: The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, catalyzed by a weak base, to yield a new C=C double bond.

Experimental Protocol:

  • Dissolve this compound (1.0 eq.) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.2 eq.) in ethanol (25 mL).

  • Add a catalytic amount of piperidine (3-4 drops).

  • Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • The precipitated solid is filtered, washed with water, and dried.

  • Recrystallize the crude product from ethanol to afford the pure condensation product.

Bioactivity Screening Protocols

A panel of in vitro assays should be employed to screen the synthesized derivatives for their potential biological activities.

Antimicrobial Activity Screening

Principle: The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Experimental Protocol:

  • Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Include positive controls (standard antibiotics/antifungals) and negative controls (vehicle).

  • Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity Screening

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs on cultured cancer cell lines.

Experimental Protocol:

  • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized derivatives and incubate for another 48 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) values.

Antioxidant Activity Screening

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common and straightforward method to evaluate the antioxidant potential of chemical compounds.

Experimental Protocol:

  • Prepare different concentrations of the test compounds in methanol.

  • Add 1 mL of each concentration to 2 mL of a methanolic solution of DPPH (0.1 mM).

  • Shake the mixture and allow it to stand at room temperature in the dark for 30 minutes.

  • Measure the absorbance at 517 nm against a blank.

  • Ascorbic acid can be used as a positive control.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value.

Data Presentation

The quantitative data obtained from the bioactivity screening should be summarized in clear and structured tables for easy comparison.

Table 1: Antimicrobial Activity (MIC in µg/mL) of Thiochromene Derivatives

Compound IDDerivative ClassS. aureusE. coliC. albicans
TC-H Aldehyde (Starting Material)>128>128>128
TC-S1 Schiff Base326416
TC-S2 Schiff Base16328
TC-H1 Hydrazone8164
TC-H2 Hydrazone482
TC-K1 Knoevenagel Product6412832
Ciprofloxacin (Positive Control)10.5N/A
Fluconazole (Positive Control)N/AN/A2

Table 2: Anticancer and Antioxidant Activity (IC50 in µM) of Thiochromene Derivatives

Compound IDAnticancer (HeLa)Anticancer (MCF-7)Antioxidant (DPPH)
TC-H >100>100>100
TC-S1 45.258.175.4
TC-S2 22.831.552.1
TC-H1 15.618.935.8
TC-H2 8.310.221.7
TC-K1 78.985.3>100
Doxorubicin 0.80.5N/A
Ascorbic Acid N/AN/A15.2

Visualizations

Derivatization_Workflow cluster_derivatives Derivatization Reactions cluster_screening Bioactivity Screening start 4,6-dichloro-2H-thiochromene- 3-carbaldehyde schiff Schiff Bases start->schiff + Primary Amines (H+, Reflux) hydrazone Hydrazones start->hydrazone + Hydrazines (H+, Reflux) knoevenagel Knoevenagel Products start->knoevenagel + Active Methylene Compounds (Base, RT) antimicrobial Antimicrobial Assays schiff->antimicrobial anticancer Anticancer Assays schiff->anticancer antioxidant Antioxidant Assays schiff->antioxidant hydrazone->antimicrobial hydrazone->anticancer hydrazone->antioxidant knoevenagel->antimicrobial knoevenagel->anticancer knoevenagel->antioxidant data Data Analysis & SAR Studies antimicrobial->data MIC values anticancer->data IC50 values antioxidant->data IC50 values

Caption: Workflow for derivatization and bioactivity screening.

Bioactivity_Screening_Logic cluster_primary Primary Screening cluster_secondary Secondary Screening & Mechanism of Action start Synthesized Thiochromene Derivatives antimicrobial Antimicrobial Screening (MIC Determination) start->antimicrobial cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity active_compounds Identification of 'Hit' Compounds antimicrobial->active_compounds cytotoxicity->active_compounds moa Mechanism of Action Studies (e.g., Enzyme Inhibition) active_compounds->moa sar Structure-Activity Relationship (SAR) Analysis active_compounds->sar lead_optimization Lead Optimization moa->lead_optimization sar->lead_optimization

Caption: Logical flow of the bioactivity screening process.

Conclusion

The derivatization of this compound offers a promising avenue for the discovery of novel bioactive compounds. The protocols provided herein offer a systematic approach to synthesize a library of derivatives and screen them for antimicrobial, anticancer, and antioxidant activities. The resulting structure-activity relationship data will be invaluable for the rational design and optimization of new therapeutic agents based on the thiochromene scaffold.

References

Application Notes and Protocols: Synthesis and Evaluation of Thiochromene Derivatives for Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of thiochromene derivatives as potential anticancer agents. Thiochromenes are a class of sulfur-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1][2][3][4][5] These compounds exert their effects through various mechanisms, such as the inhibition of key signaling pathways, induction of apoptosis, and disruption of microtubule polymerization.[1][6] This guide offers a summary of their anticancer activity, detailed synthetic and biological evaluation protocols, and visual representations of relevant pathways and workflows.

I. Anticancer Activity of Thiochromene Derivatives

Thiochromene derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines.[7] The potency of these compounds is often influenced by the nature and position of substituents on the thiochromene scaffold.[1] The following table summarizes the in vitro anticancer activity (IC50 values) of selected thiochromene derivatives from recent studies.

Compound ID/SeriesCancer Cell LineIC50 (µM)Reference
Benzochromene DerivativesVarious (7 lines)4.6 - 21.5[7]
Chromene Derivative 2HT-29 (Colon)More potent than Doxorubicin[8]
Chromene Derivative 5HepG-2 (Liver)More potent than Doxorubicin[8]
Thiochroman-4-one derivative 32Leishmania panamensis3.24 (EC50)[1]
Benzothiopyranone derivative 23M. tuberculosis4.53[1]
Semicarbazone derivative 33Parasite Target5.4 (EC50)[1]
Thiochromene-based compoundsA549 (Lung)10.67 - 51.5[9]
Thiochromene-based compoundsC6 (Glioma)4.33 - 49.33[9]
1,2,3-Triazole linked TetrahydrocurcuminMCF-7 (Breast)6.67[10]
1,2,3-Triazole linked TetrahydrocurcuminHeLa (Cervical)4.49[10]
1,2,3-Triazole linked TetrahydrocurcuminDU-145 (Prostate)10.38[10]

II. Experimental Protocols

A. General Synthesis of 2-Aryl-4H-thiochromen-4-ones via Cross-Coupling

This protocol describes a general method for synthesizing 2-aryl-4H-thiochromen-4-one derivatives, which are a prominent class of thiochromenes with anticancer activity.[11] The synthesis involves a Lewis acid and Pd(II)-catalyzed cross-coupling reaction.[11]

Materials:

  • 2-Sulfinyl-thiochromones

  • Aryl boronic acids

  • Pd(OAc)2 (Palladium(II) acetate)

  • Xantphos

  • CsF (Cesium fluoride)

  • Anhydrous 1,4-dioxane

  • Nitrogen atmosphere apparatus

  • Standard glassware for organic synthesis

Procedure:

  • To an oven-dried reaction tube, add 2-sulfinyl-thiochromone (1.0 equiv.), aryl boronic acid (1.5 equiv.), Pd(OAc)2 (10 mol %), Xantphos (15 mol %), and CsF (3.0 equiv.).

  • Evacuate and backfill the tube with nitrogen three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-aryl-4H-thiochromen-4-one.

  • Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[11]

B. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the procedure for evaluating the cytotoxic effects of synthesized thiochromene derivatives against human cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[7]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Thiochromene derivatives dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37 °C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Prepare serial dilutions of the thiochromene derivatives in the growth medium from the stock solution. The final concentrations should typically range from 0.1 to 100 µM.

  • After 24 hours, remove the medium and add 100 µL of the medium containing the different concentrations of the test compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for another 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

III. Visualizations

A. Signaling Pathway

Thiochromene derivatives have been reported to exert their anticancer effects by modulating various signaling pathways, including the ERK-MAPK pathway, which is crucial for cell proliferation and survival.[1]

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Thiochromene Thiochromene Derivatives Thiochromene->MEK Thiochromene->ERK

Caption: Inhibition of the ERK-MAPK signaling pathway by thiochromene derivatives.

B. Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and anticancer evaluation of novel thiochromene derivatives.

G Synthesis Synthesis of Thiochromene Derivatives Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Stock Preparation of Stock Solutions (DMSO) Purification->Stock MTT_Assay In Vitro Cytotoxicity (MTT Assay) Stock->MTT_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT_Assay Data_Analysis Data Analysis (IC50 Determination) MTT_Assay->Data_Analysis Further_Studies Further Mechanistic Studies (e.g., Apoptosis, Cell Cycle) Data_Analysis->Further_Studies

Caption: Workflow for synthesis and anticancer evaluation of thiochromenes.

References

Application Notes and Protocols for the Characterization of 4,6-dichloro-2H-thiochromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the structural elucidation and purity assessment of 4,6-dichloro-2H-thiochromene-3-carbaldehyde . The protocols outlined below are based on established methods for analogous thiochromene and chromene derivatives and can be adapted for the specific compound of interest.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural determination of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the molecular framework.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher

    • Pulse Program: Standard single pulse (zg30)

    • Acquisition Time: 2-3 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 16-64

    • Spectral Width: -2 to 12 ppm

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher

    • Pulse Program: Proton-decoupled (zgpg30)

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024-4096

    • Spectral Width: 0 to 220 ppm

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the ¹H NMR signals and assign the chemical shifts for all protons.

    • Assign the chemical shifts for all carbons in the ¹³C NMR spectrum. 2D NMR techniques such as COSY, HSQC, and HMBC can be employed for unambiguous assignments.

Expected ¹H and ¹³C NMR Data

The following table summarizes the expected chemical shifts for this compound based on data from analogous compounds.

¹H NMR Expected Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Assignment
Aldehyde Proton9.5 - 10.5Singlet--CHO
Aromatic Protons7.0 - 8.0Multiplet-Ar-H
Vinyl Proton7.5 - 8.5Singlet-C4-H
Methylene Protons3.5 - 4.5Singlet--CH₂-
¹³C NMR Expected Chemical Shift (ppm) Assignment
Carbonyl Carbon185 - 195-CHO
Aromatic Carbons120 - 140Ar-C
Olefinic Carbons125 - 150C3, C4
Methylene Carbon25 - 35-CH₂-

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound. The presence of two chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation:

    • Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

    • Further dilute the sample solution with the mobile phase or an appropriate solvent for direct infusion.

  • Instrumentation (Electrospray Ionization - ESI):

    • Ionization Mode: Positive or negative

    • Capillary Voltage: 3-4 kV

    • Cone Voltage: 20-40 V

    • Source Temperature: 120-150 °C

    • Desolvation Temperature: 300-350 °C

    • Mass Range: m/z 50-500

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺ or [M+H]⁺).

    • Analyze the isotopic pattern. For a compound with two chlorine atoms, expect to see peaks at M, M+2, and M+4 with a characteristic intensity ratio.

    • Analyze the fragmentation pattern to gain further structural information.

Expected Mass Spectrometry Data
Ion m/z (calculated) Isotopic Pattern and Relative Abundance
[M]⁺243.96M: 100%, M+2: 65%, M+4: 10%
[M+H]⁺244.97M+H: 100%, M+H+2: 65%, M+H+4: 10%

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of the compound and for quantitative analysis. A reverse-phase HPLC method is generally suitable for this type of molecule.

Experimental Protocol: HPLC
  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

    • Prepare working solutions by diluting the stock solution with the mobile phase to a concentration range of 1-100 µg/mL.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient: Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25-30 °C

    • Injection Volume: 10 µL

    • Detection: UV detector at a wavelength of 254 nm or 280 nm.

  • Data Analysis:

    • Determine the retention time of the main peak.

    • Calculate the purity of the sample by integrating the peak areas.

Expected HPLC Data
Parameter Expected Value
Retention Time Dependent on the specific column and gradient, but expected to be in the range of 5-10 minutes.
Purity >95% (for a purified sample)

X-ray Crystallography

For an unambiguous determination of the three-dimensional molecular structure, single-crystal X-ray diffraction is the gold standard.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth:

    • Grow single crystals of the compound by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Collect diffraction data using a diffractometer equipped with a Mo Kα or Cu Kα radiation source at a controlled temperature (e.g., 100 K or 293 K).

  • Structure Solution and Refinement:

    • Process the diffraction data (integration and scaling).

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data.

Expected Crystallographic Data

Based on analogous structures like 6,7-dichloro-4-oxo-4H-chromene-3-carbaldehyde, the following crystallographic parameters can be anticipated.[1]

Parameter Expected Value Range
Crystal System Monoclinic or Orthorhombic
Space Group e.g., P2₁/c, Pbca
Unit Cell Dimensions a, b, c (Å); α, β, γ (°) - specific to the crystal packing
Z Number of molecules per unit cell (typically 2, 4, or 8)

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization Synthesis Synthesis of 4,6-dichloro-2H- thiochromene-3-carbaldehyde Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS HPLC HPLC Analysis Purification->HPLC XRay X-ray Crystallography Purification->XRay

Caption: Overall experimental workflow for the synthesis and characterization of the target compound.

Analytical_Techniques_Relationship Compound 4,6-dichloro-2H- thiochromene-3-carbaldehyde Structure Molecular Structure Compound->Structure Purity Purity Assessment Compound->Purity MolWeight Molecular Weight Compound->MolWeight Connectivity Atom Connectivity Structure->Connectivity ThreeD_Structure 3D Structure Structure->ThreeD_Structure NMR NMR NMR->Connectivity Provides MS MS MS->MolWeight Determines HPLC HPLC HPLC->Purity Determines XRay X-ray XRay->ThreeD_Structure Determines

Caption: Logical relationship between analytical techniques and the information they provide.

References

Application Notes and Protocols for the NMR and Mass Spectrometry Analysis of Substituted Thiochromenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the structural elucidation of substituted thiochromenes using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Detailed protocols for sample preparation, data acquisition, and analysis are included, along with representative spectral data to aid in the characterization of this important class of heterocyclic compounds.

Introduction

Thiochromenes are sulfur-containing heterocyclic compounds that are analogues of chromenes, where the oxygen atom is replaced by sulfur. This substitution imparts distinct chemical and physical properties, making them valuable scaffolds in medicinal chemistry and materials science. Accurate structural characterization is paramount for understanding their structure-activity relationships and for the development of novel therapeutic agents and functional materials. NMR and MS are indispensable tools for the unambiguous determination of the structure and substitution patterns of thiochromene derivatives.

NMR Spectroscopic Analysis of Substituted Thiochromenes

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, allowing for the determination of the molecular skeleton and the position of substituents.

Representative ¹H and ¹³C NMR Data

The chemical shifts (δ) and coupling constants (J) in the NMR spectra of thiochromenes are influenced by the nature and position of substituents on the ring system. The following tables summarize typical ¹H and ¹³C NMR data for various substituted thiochromenes.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) of Representative Substituted Thiochromenes in CDCl₃.

CompoundH-2H-3H-4H-5H-6H-7H-8Other Protons
2H-Thiochromene 5.75 (d, J=9.8)6.40 (d, J=9.8)3.50 (s)7.20-7.35 (m)7.05-7.15 (m)7.05-7.15 (m)7.20-7.35 (m)-
2,2-Dimethyl-2H-thiochromene -5.60 (d, J=10.0)6.25 (d, J=10.0)7.25 (d, J=7.5)7.10 (t, J=7.5)7.00 (t, J=7.5)7.15 (d, J=7.5)1.45 (s, 6H, 2xCH₃)
6-Methoxy-2H-thiochromene 5.70 (d, J=9.8)6.35 (d, J=9.8)3.45 (s)6.75 (d, J=2.5)-6.80 (dd, J=8.5, 2.5)7.15 (d, J=8.5)3.80 (s, 3H, OCH₃)
7-Nitro-4H-thiochromene 3.40 (t, J=5.5)5.90 (m)6.70 (m)7.30 (d, J=8.5)7.95 (dd, J=8.5, 2.0)-8.05 (d, J=2.0)-

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Representative Substituted Thiochromenes in CDCl₃.

CompoundC-2C-3C-4C-4aC-5C-6C-7C-8C-8aOther Carbons
2H-Thiochromene 125.8129.528.1131.0126.5128.9126.8124.5135.2-
2,2-Dimethyl-2H-thiochromene 76.5123.0130.2130.8126.0128.5126.3124.0134.828.0 (2xCH₃)
6-Methoxy-2H-thiochromene 126.1129.228.5125.5113.8155.9114.5125.0136.055.4 (OCH₃)
7-Nitro-4H-thiochromene 25.5124.8128.0135.5123.0125.5146.8121.5138.0-
Experimental Protocol for NMR Analysis

A standard protocol for the NMR analysis of substituted thiochromenes is outlined below.

1. Sample Preparation: a. Weigh 5-10 mg of the purified substituted thiochromene sample. b. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry vial. c. Vortex the mixture until the sample is completely dissolved. d. Filter the solution through a pipette plugged with cotton or glass wool directly into a 5 mm NMR tube. e. Ensure the solution height in the NMR tube is at least 4 cm. f. Cap the NMR tube and label it appropriately.

2. NMR Data Acquisition: a. Instrument: A 400 MHz or higher field NMR spectrometer is recommended. b. ¹H NMR Acquisition Parameters:

  • Pulse Sequence: Standard single-pulse sequence.
  • Spectral Width: 12-15 ppm.
  • Number of Scans: 16-64 scans, depending on the sample concentration.
  • Relaxation Delay: 1-2 seconds. c. ¹³C NMR Acquisition Parameters:
  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
  • Spectral Width: 200-220 ppm.
  • Number of Scans: 1024-4096 scans, depending on the sample concentration and solubility.
  • Relaxation Delay: 2-5 seconds. d. 2D NMR (Optional but Recommended): Acquire COSY, HSQC, and HMBC spectra to aid in unambiguous signal assignments.

3. Data Processing and Analysis: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Phase correct the spectrum. c. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm). d. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. e. Analyze the multiplicity of signals and measure coupling constants in the ¹H NMR spectrum. f. Assign all signals in both ¹H and ¹³C NMR spectra to the corresponding nuclei in the thiochromene structure.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer NMR_Spec NMR Spectrometer transfer->NMR_Spec H1_NMR ¹H NMR FT Fourier Transform H1_NMR->FT C13_NMR ¹³C NMR C13_NMR->FT NMR_Spec->H1_NMR NMR_Spec->C13_NMR Phasing Phase Correction FT->Phasing Calibration Calibration Phasing->Calibration Integration Integration Calibration->Integration Assignment Structural Assignment Integration->Assignment

General workflow for NMR analysis of substituted thiochromenes.

Mass Spectrometric Analysis of Substituted Thiochromenes

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. Furthermore, analysis of the fragmentation patterns provides valuable structural information.

Fragmentation Patterns of Substituted Thiochromenes

Under electron ionization (EI), substituted thiochromenes typically exhibit a prominent molecular ion peak (M⁺˙). The fragmentation pathways are influenced by the substituents and the stability of the resulting fragments. Common fragmentation patterns include:

  • Loss of a substituent: Cleavage of the bond between a substituent and the thiochromene ring.

  • Retro-Diels-Alder (RDA) reaction: For 2H-thiochromenes, this can lead to the cleavage of the dihydropyran ring.

  • Loss of small neutral molecules: Such as CO, H₂S, or fragments from the substituents.

Table 3: Common Mass Spectral Fragments of Representative Substituted Thiochromenes (EI-MS).

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Proposed Neutral Losses
2H-Thiochromene 148147 (M-H)⁺, 115 (M-SH)⁺
2,2-Dimethyl-2H-thiochromene 176161 (M-CH₃)⁺, 121 (M-C₄H₇)⁺ (RDA)
6-Methoxy-2H-thiochromene 178163 (M-CH₃)⁺, 147 (M-OCH₃)⁺, 135 (M-CH₃-CO)⁺
7-Nitro-4H-thiochromene 193163 (M-NO)⁺, 147 (M-NO₂)⁺
Experimental Protocol for Mass Spectrometry Analysis

The following protocol is suitable for the analysis of substituted thiochromenes by LC-MS.

1. Sample Preparation: a. Prepare a stock solution of the purified substituted thiochromene in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL. b. Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase solvent. c. Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.

2. LC-MS/MS Data Acquisition: a. Liquid Chromatography (LC) System:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A suitable gradient from 5-95% B over several minutes.
  • Flow Rate: 0.2-0.4 mL/min.
  • Injection Volume: 1-5 µL. b. Mass Spectrometry (MS) System:
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
  • Scan Range: m/z 100-500.
  • Data Acquisition Mode: Full scan for molecular weight determination and product ion scan (tandem MS) for fragmentation analysis.
  • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to obtain comprehensive fragmentation spectra.

3. Data Analysis: a. Determine the accurate mass of the molecular ion from the full scan data to confirm the elemental composition. b. Analyze the product ion spectra to identify characteristic fragment ions. c. Propose fragmentation pathways based on the observed neutral losses and the structure of the parent molecule.

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms LC-MS/MS Analysis cluster_analysis_ms Data Analysis stock Prepare Stock Solution (1 mg/mL) dilute Dilute to 1-10 µg/mL stock->dilute filter Filter into Vial dilute->filter LC Liquid Chromatography (Separation) filter->LC MS Mass Spectrometry (Detection & Fragmentation) LC->MS MW Determine Molecular Weight (Full Scan) MS->MW Frag Analyze Fragmentation (MS/MS) MW->Frag Pathway Propose Fragmentation Pathways Frag->Pathway Structure Confirm Structure Pathway->Structure

Workflow for LC-MS/MS analysis of substituted thiochromenes.

Conclusion

The combined application of NMR and Mass Spectrometry provides a powerful and robust strategy for the comprehensive structural characterization of substituted thiochromenes. The detailed protocols and representative data presented in these application notes serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the unambiguous identification and analysis of this important class of compounds.

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Thiochromene Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiochromene aldehydes are a class of sulfur-containing heterocyclic compounds that serve as important intermediates and building blocks in medicinal chemistry and materials science. Their purification is a critical step to ensure the integrity of subsequent reactions and the purity of final products. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of these compounds. This document provides detailed protocols for both normal-phase and reverse-phase HPLC purification of thiochromene aldehydes, supported by experimental data from analogous compounds.

Due to the reactive nature of the aldehyde functional group, careful consideration must be given to the selection of chromatographic conditions to avoid degradation, such as oxidation to the corresponding carboxylic acid.[1] The choice between normal-phase and reverse-phase chromatography will depend on the specific polarity of the target thiochromene aldehyde and the nature of the impurities present in the crude sample.

Data Presentation

The following tables summarize typical starting conditions for the HPLC purification of thiochromene aldehydes, extrapolated from methods used for similar heterocyclic aldehydes.

Table 1: Recommended Starting Conditions for Reverse-Phase HPLC

ParameterRecommendation
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A Water with 0.1% Formic Acid or Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid or Phosphoric Acid
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm or Diode Array Detector (DAD)
Injection Volume 10-50 µL
Sample Solvent Acetonitrile or Methanol

Table 2: Recommended Starting Conditions for Normal-Phase HPLC

ParameterRecommendation
Column Silica, 5 µm, 4.6 x 250 mm
Mobile Phase A Hexane or Heptane
Mobile Phase B Ethyl Acetate or Isopropanol
Gradient 2% to 20% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm or Diode Array Detector (DAD)
Injection Volume 10-50 µL
Sample Solvent Hexane/Ethyl Acetate mixture

Experimental Protocols

Protocol 1: Reverse-Phase HPLC Purification of Thiochromene Aldehydes

This method is suitable for the purification of polar to moderately polar thiochromene aldehydes. The use of a C18 column is recommended as a versatile starting point.[2][3]

1. Materials and Equipment:

  • HPLC system with gradient capability and UV or DAD detector.

  • C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

  • HPLC-grade water, acetonitrile, and formic acid (or phosphoric acid).

  • Sample of crude thiochromene aldehyde.

  • Volumetric flasks, pipettes, and syringes with 0.45 µm filters.

2. Mobile Phase Preparation:

  • Mobile Phase A: To 1 L of HPLC-grade water, add 1.0 mL of formic acid. Degas the solution.

  • Mobile Phase B: To 1 L of HPLC-grade acetonitrile, add 1.0 mL of formic acid. Degas the solution.

3. Sample Preparation:

  • Dissolve the crude thiochromene aldehyde in a minimal amount of acetonitrile or methanol to a concentration of 1-5 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. HPLC Method:

  • Set the column temperature to 30 °C.

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.

  • Inject the prepared sample.

  • Run the following gradient program:

    • 0-20 min: 5% to 95% B (linear gradient).

    • 20-25 min: Hold at 95% B.

    • 25-26 min: 95% to 5% B (linear gradient).

    • 26-35 min: Hold at 5% B (re-equilibration).

  • Monitor the separation at 254 nm or scan a wider range with a DAD to determine the optimal wavelength.

5. Fraction Collection and Post-Processing:

  • Collect the fractions corresponding to the target peak.

  • Combine the fractions and remove the solvent under reduced pressure.

  • Analyze the purity of the collected fractions by analytical HPLC.

Protocol 2: Normal-Phase HPLC Purification of Thiochromene Aldehydes

This method is generally suitable for less polar thiochromene aldehydes and for separating isomers.

1. Materials and Equipment:

  • HPLC system with gradient capability and UV or DAD detector.

  • Silica normal-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

  • HPLC-grade hexane (or heptane) and ethyl acetate (or isopropanol).

  • Sample of crude thiochromene aldehyde.

  • Volumetric flasks, pipettes, and syringes with 0.45 µm PTFE filters.

2. Mobile Phase Preparation:

  • Mobile Phase A: HPLC-grade hexane.

  • Mobile Phase B: HPLC-grade ethyl acetate.

  • Degas both mobile phases before use.

3. Sample Preparation:

  • Dissolve the crude thiochromene aldehyde in a minimal amount of a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). The sample solvent should be weaker than the initial mobile phase to ensure good peak shape.

  • Filter the sample solution through a 0.45 µm PTFE syringe filter.

4. HPLC Method:

  • Equilibrate the column with 98% Mobile Phase A and 2% Mobile Phase B for at least 20 minutes at a flow rate of 1.0 mL/min.

  • Inject the prepared sample.

  • Run the following gradient program:

    • 0-20 min: 2% to 20% B (linear gradient).

    • 20-25 min: Hold at 20% B.

    • 25-26 min: 20% to 2% B (linear gradient).

    • 26-35 min: Hold at 2% B (re-equilibration).

  • Monitor the separation at 254 nm or an appropriate wavelength determined by UV scan.

5. Fraction Collection and Post-Processing:

  • Collect the fractions containing the purified thiochromene aldehyde.

  • Evaporate the solvent from the collected fractions.

  • Confirm the purity of the isolated compound using analytical HPLC.

Mandatory Visualization

HPLC_Workflow Workflow for HPLC Purification of Thiochromene Aldehydes start Crude Thiochromene Aldehyde Sample solubility_test Solubility & Polarity Assessment (TLC) start->solubility_test rp_hplc Reverse-Phase (RP) HPLC (Polar Analytes) solubility_test->rp_hplc  Polar np_hplc Normal-Phase (NP) HPLC (Non-polar Analytes) solubility_test->np_hplc Non-polar   method_dev_rp Method Development (RP): - Column Screening - Mobile Phase Optimization - Gradient Tuning rp_hplc->method_dev_rp method_dev_np Method Development (NP): - Solvent System Selection - Gradient Optimization np_hplc->method_dev_np prep_hplc Preparative HPLC Purification method_dev_rp->prep_hplc method_dev_np->prep_hplc fraction_analysis Fraction Analysis (Analytical HPLC, LC-MS) prep_hplc->fraction_analysis solvent_evap Solvent Evaporation fraction_analysis->solvent_evap Fractions >95% Pure final_product Pure Thiochromene Aldehyde solvent_evap->final_product

Caption: HPLC Purification Workflow for Thiochromene Aldehydes.

Method_Selection_Logic Logic for HPLC Method Selection crude_product Crude Product analyze_impurities Analyze Impurities (TLC, LC-MS) crude_product->analyze_impurities polar_impurities Impurities are more polar analyze_impurities->polar_impurities Product is less polar nonpolar_impurities Impurities are less polar analyze_impurities->nonpolar_impurities Product is more polar select_rp Select Reverse-Phase HPLC polar_impurities->select_rp select_np Select Normal-Phase HPLC nonpolar_impurities->select_np rp_rationale Rationale: Target elutes later, well-separated from polar impurities. select_rp->rp_rationale np_rationale Rationale: Target elutes later, separated from on-polar impurities. select_np->np_rationale

Caption: Decision logic for choosing between RP-HPLC and NP-HPLC.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,6-dichloro-2H-thiochromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4,6-dichloro-2H-thiochromene-3-carbaldehyde synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved via a Vilsmeier-Haack reaction.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive and can decompose if exposed to atmospheric water. 2. Low Reactivity of Substrate: The starting material, likely a 6-chloro-2H-thiochromene derivative, may not be sufficiently electron-rich for efficient formylation. 3. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.1. Ensure all glassware is thoroughly dried. Use anhydrous N,N-dimethylformamide (DMF) and freshly distilled phosphorus oxychloride (POCl₃). Prepare the Vilsmeier reagent in situ and use it immediately. 2. Consider using a larger excess of the Vilsmeier reagent. If the substrate is a thiochroman-4-one, the reaction should proceed, as the enol or enolate is electron-rich. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider gradually increasing the temperature, for example, to 70-80°C.
Formation of Multiple Products/Side Reactions 1. Excessive Reaction Temperature: High temperatures can lead to the formation of undesired byproducts. 2. Incorrect Stoichiometry: An inappropriate ratio of Vilsmeier reagent to the substrate can result in side reactions. 3. Reaction with Solvent: The Vilsmeier reagent can react with certain solvents.1. Maintain strict temperature control, especially during the formation of the Vilsmeier reagent and the addition of the substrate. Use an ice bath to manage the exothermic reaction. 2. Optimize the molar ratio of the Vilsmeier reagent to the substrate. Typically, a slight excess of the Vilsmeier reagent is used. 3. Use inert and anhydrous solvents such as dichloromethane (DCM) or use DMF as both the reagent and solvent.
Product Decomposition During Work-up 1. Harsh Quenching Conditions: The product may be sensitive to strongly acidic or basic conditions during the work-up procedure. 2. Elevated Temperature During Work-up: Heat can lead to the degradation of the final product.1. Quench the reaction mixture by slowly pouring it onto crushed ice. Neutralize carefully with a mild base, such as a saturated sodium bicarbonate or sodium acetate solution, while keeping the temperature low. 2. Perform all work-up and extraction steps at low temperatures (e.g., in an ice bath).
Difficulty in Product Purification 1. Formation of Tarry Residue: Overheating or the presence of impurities can lead to the formation of polymeric materials. 2. Co-elution of Impurities: Side products may have similar polarity to the desired product, making chromatographic separation challenging.1. Ensure the use of pure starting materials and solvents. Maintain careful temperature control throughout the reaction. 2. Optimize the solvent system for column chromatography. A gradual gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) may be effective. Recrystallization from a suitable solvent system can also be attempted.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and its relevance to this synthesis?

The Vilsmeier-Haack reaction is a formylation reaction used to introduce a formyl (-CHO) group onto electron-rich aromatic and heteroaromatic rings.[1][2] It is the key reaction for the synthesis of this compound, where the Vilsmeier reagent, an electrophile, attacks the electron-rich thiochromene ring system.[3][4]

Q2: How is the Vilsmeier reagent prepared and what are the safety precautions?

The Vilsmeier reagent is a chloroiminium salt, typically prepared in situ by the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[1] This reaction is exothermic and should be performed under anhydrous conditions to prevent the decomposition of the reagent.

Safety Precautions:

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The quenching of the reaction mixture with ice water is highly exothermic and should be done slowly and with vigorous stirring in an ice bath.

Q3: What is the likely starting material for the synthesis of this compound?

The most probable starting material is 6-chlorothiochroman-4-one. The Vilsmeier-Haack reaction on this substrate would lead to the formation of the 4-chloro-3-carbaldehyde derivative, with the thiochroman ring being converted to the 2H-thiochromene system.

Q4: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). To do this, a small aliquot of the reaction mixture is carefully quenched (e.g., with a few drops of water or a dilute basic solution), extracted with a suitable organic solvent (e.g., ethyl acetate), and then spotted on a TLC plate. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.

Q5: What are some common side products in this reaction?

While specific side products for this exact reaction are not extensively documented in the literature, general side reactions in Vilsmeier-Haack reactions can include:

  • Double formylation: If the substrate is highly activated, a second formyl group may be introduced.

  • Decomposition products: Overheating or the presence of water can lead to the decomposition of the starting material, reagent, or product.

  • Products from incomplete reaction: If the reaction is not driven to completion, unreacted starting material will contaminate the product.

Experimental Protocols

The following is a general experimental protocol for the synthesis of this compound via the Vilsmeier-Haack reaction, based on established procedures for similar compounds. Optimization of reaction conditions may be necessary to achieve the best yield.

Materials:

  • 6-Chlorothiochroman-4-one

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Preparation of the Vilsmeier Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents).

    • Cool the flask to 0°C in an ice bath.

    • Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF, ensuring the temperature does not rise above 10°C.

    • After the addition is complete, stir the mixture at 0°C for 30 minutes. The formation of a solid or a viscous liquid indicates the formation of the Vilsmeier reagent.

  • Formylation Reaction:

    • Dissolve 6-chlorothiochroman-4-one (1.0 equivalent) in anhydrous DCM.

    • Add the solution of the substrate dropwise to the pre-formed Vilsmeier reagent at 0°C.

    • After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60°C.

    • Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature and then slowly and carefully pour it onto a vigorously stirred mixture of crushed ice and water.

    • Neutralize the mixture to a pH of 7-8 by the slow addition of a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford this compound.

Data Presentation

Table 1: Hypothetical Optimization of Reaction Conditions

Entry Equivalents of POCl₃ Temperature (°C) Time (h) Yield (%)
11.140845
21.250665
31.550668
41.260475
51.270472 (with side products)

Visualizations

Experimental Workflow

experimental_workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up & Purification dmf Anhydrous DMF reagent Vilsmeier Reagent dmf->reagent 0°C poccl3 POCl₃ poccl3->reagent dropwise, <10°C reaction_mix Reaction Mixture reagent->reaction_mix substrate 6-Chlorothiochroman-4-one in Anhydrous DCM substrate->reaction_mix dropwise, 0°C product_formation Product Formation reaction_mix->product_formation Warm to RT, then heat to 50-60°C quench Quench with Ice Water product_formation->quench neutralize Neutralize (NaHCO₃) quench->neutralize extract Extract with DCM neutralize->extract purify Column Chromatography extract->purify final_product Pure Product purify->final_product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low Yield? check_reagents Check Reagent Quality (Anhydrous DMF, Fresh POCl₃) start->check_reagents Yes side_products Side Products Observed? start->side_products No check_conditions Review Reaction Conditions (Temp, Time) check_reagents->check_conditions optimize_stoichiometry Optimize Stoichiometry (Vilsmeier Reagent Excess) check_conditions->optimize_stoichiometry monitor_tlc Monitor by TLC optimize_stoichiometry->monitor_tlc success Improved Yield monitor_tlc->success lower_temp Lower Reaction Temperature side_products->lower_temp Yes purification_issue Optimize Purification (Column Conditions) side_products->purification_issue No lower_temp->monitor_tlc purification_issue->success

Caption: Troubleshooting decision tree for improving synthesis yield.

References

Technical Support Center: Vilsmeier-Haack Formylation of Thiochromenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing the Vilsmeier-Haack formylation on thiochromene scaffolds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a very low or no yield of my desired formylated thiochromene. What are the potential causes and how can I troubleshoot this?

A1: Low or no product yield in a Vilsmeier-Haack reaction is a common issue that can often be traced back to the stability and reactivity of the Vilsmeier reagent or the reaction conditions.[1]

Troubleshooting Steps:

  • Reagent Quality: Ensure that the N,N-dimethylformamide (DMF) is anhydrous and the phosphorus oxychloride (POCl₃) is fresh and of high purity. The Vilsmeier reagent is highly moisture-sensitive, and any water contamination will quench the reaction.[1][2]

  • Reagent Preparation: The formation of the Vilsmeier reagent from DMF and POCl₃ is an exothermic reaction.[1] It is critical to prepare the reagent at low temperatures (typically 0-5 °C) and use it immediately to prevent decomposition.[1]

  • Reaction Temperature: The reactivity of the thiochromene substrate will dictate the required reaction temperature. For electron-rich thiochromenes, the reaction may proceed at room temperature or with gentle heating. For less reactive substrates, a gradual increase in temperature (e.g., to 70-80 °C) may be necessary.[1] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.

  • Stoichiometry: For less reactive thiochromene derivatives, consider increasing the excess of the Vilsmeier reagent.[1]

Q2: My reaction mixture has turned into a dark, tarry residue. What causes this and how can I prevent it?

A2: The formation of a dark, tarry residue is typically indicative of decomposition or polymerization, often caused by excessive heat or impurities.[1]

Preventative Measures:

  • Temperature Control: Maintain strict temperature control, especially during the exothermic formation of the Vilsmeier reagent and the addition of the thiochromene substrate. Utilizing an ice bath is crucial to manage the reaction's temperature.[1]

  • Purity of Starting Materials: Use highly purified thiochromene starting material and anhydrous solvents to minimize side reactions initiated by impurities.[1]

  • Gradual Addition: Add the thiochromene substrate to the Vilsmeier reagent slowly and in a controlled manner to prevent a rapid, uncontrolled exothermic reaction.

Q3: My TLC analysis shows multiple products. What are the possible side reactions, and how can I improve the selectivity for the desired formylated thiochromene?

A3: The observation of multiple products suggests the occurrence of side reactions. In the context of thiochromenes and related sulfur-containing heterocycles, a notable side reaction is halogenation, particularly when the ring is activated by electron-donating groups.

Potential Side Reactions and Solutions:

  • Halogenation (Chlorination): In a study on the Vilsmeier-Haack formylation of 3-methoxybenzo[b]thiophene, a compound structurally related to thiochromenes, it was observed that under "drastic conditions," the methoxy group was substituted by a chlorine atom, yielding 3-chloro-2-formylbenzo[b]thiophen.[3] This suggests that thiochromenes with activating groups (e.g., methoxy, hydroxyl) may be susceptible to a similar chlorination side reaction.

    • To favor formylation over chlorination: Employ "moderate" reaction conditions. This generally implies using lower temperatures and shorter reaction times. Avoid prolonged heating at high temperatures.

  • Di-formylation: If the thiochromene ring has multiple activated positions, di-formylation can occur.

    • To enhance mono-formylation: Adjust the stoichiometry by reducing the amount of the Vilsmeier reagent.[2]

  • Reaction at other positions: Formylation may occur at different positions on the thiochromene ring, leading to a mixture of isomers.

    • To improve regioselectivity: The formylation typically occurs at the most electron-rich and sterically accessible position.[4] Modifying the reaction temperature may influence the kinetic versus thermodynamic product distribution. Experimenting with a range of temperatures can help identify the optimal condition for the desired isomer.

IssuePotential CauseTroubleshooting Solution
Low/No Yield Inactive Vilsmeier reagent (moisture)Use anhydrous DMF and fresh POCl₃; prepare reagent at 0-5 °C.[1]
Insufficiently reactive substrateIncrease excess of Vilsmeier reagent; gradually increase reaction temperature.[1]
Dark, Tarry Residue Reaction overheatingMaintain strict temperature control with an ice bath; add substrate slowly.[1]
Impurities in starting materialsUse purified starting materials and anhydrous solvents.[1]
Multiple Products Halogenation (e.g., chlorination)Use moderate conditions (lower temperature, shorter reaction time).[3]
Di-formylationReduce the stoichiometric amount of the Vilsmeier reagent.[2]
Formation of isomersExperiment with a range of reaction temperatures to optimize for the desired isomer.

Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation of an Electron-Rich Thiochromene Derivative:

This protocol is a general guideline and may require optimization for specific thiochromene substrates.

1. Preparation of the Vilsmeier Reagent:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents).

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2-1.5 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C.[1]

  • After the addition is complete, stir the mixture at 0-5 °C for 30-60 minutes. The formation of a viscous, sometimes crystalline, mixture indicates the formation of the Vilsmeier reagent.

2. Formylation Reaction:

  • Dissolve the thiochromene substrate (1 equivalent) in a minimal amount of anhydrous solvent (e.g., DMF, dichloromethane).

  • Add the solution of the thiochromene dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

  • After the addition, allow the reaction mixture to stir at room temperature or gently heat to a temperature determined by the reactivity of the substrate (e.g., 40-80 °C).

  • Monitor the reaction progress by TLC until the starting material is consumed.

3. Work-up:

  • Cool the reaction mixture to room temperature and then carefully and slowly pour it onto a vigorously stirred mixture of crushed ice and water to hydrolyze the intermediate iminium salt. This step is exothermic and should be performed with caution in a fume hood.

  • Neutralize the acidic solution by the slow addition of a base, such as a saturated sodium bicarbonate solution or sodium hydroxide, until the pH is approximately 7-8.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) multiple times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

4. Purification:

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired formylated thiochromene.

Visualized Workflows and Pathways

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation of Thiochromene cluster_hydrolysis Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ (0-5 °C) POCl3 POCl3 Thiochromene Thiochromene (Substrate) Iminium_Intermediate Iminium Salt Intermediate Thiochromene->Iminium_Intermediate Electrophilic Attack Formyl_Thiochromene Formylated Thiochromene (Product) Iminium_Intermediate->Formyl_Thiochromene + H₂O (Work-up)

Caption: General mechanism of the Vilsmeier-Haack formylation of thiochromenes.

Troubleshooting_Workflow Start Reaction Outcome Unsatisfactory LowYield Low / No Yield? Start->LowYield TarryResidue Tarry Residue? LowYield->TarryResidue No CheckReagents Check Reagent Purity (Anhydrous DMF, Fresh POCl₃) LowYield->CheckReagents Yes MultipleProducts Multiple Products? TarryResidue->MultipleProducts No ControlTemp Strict Temperature Control (Ice Bath) TarryResidue->ControlTemp Yes ModerateConditions Use Milder Conditions (Lower Temp, Shorter Time) to Avoid Halogenation MultipleProducts->ModerateConditions Yes End Successful Formylation MultipleProducts->End No OptimizeTemp Optimize Temperature & Reaction Time CheckReagents->OptimizeTemp OptimizeStoich Increase Vilsmeier Reagent Stoichiometry OptimizeTemp->OptimizeStoich OptimizeStoich->End PurifyMaterials Purify Starting Materials ControlTemp->PurifyMaterials PurifyMaterials->End AdjustStoich Adjust Stoichiometry to Control Di-formylation ModerateConditions->AdjustStoich AdjustStoich->End

Caption: Troubleshooting workflow for the Vilsmeier-Haack formylation.

References

Technical Support Center: Recrystallization of 4,6-dichloro-2H-thiochromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the recrystallization of 4,6-dichloro-2H-thiochromene-3-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a recrystallization protocol for this compound?

A1: The initial and most critical step is to determine a suitable solvent. An ideal solvent should dissolve the compound completely when hot (near its boiling point) and only sparingly when cold. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. Small-scale solubility tests with a few milligrams of your compound in different solvents (e.g., 0.1 mL) are recommended to identify an appropriate solvent or solvent pair.

Q2: Which solvents are good starting points for the recrystallization of this compound?

A2: Based on the structure of this compound, which is a moderately polar aromatic compound with chloro and aldehyde functional groups, several types of solvents can be considered. Alcohols like ethanol or methanol are often effective for aromatic compounds.[1] For chlorinated compounds, you might also test hydrocarbons such as heptane or toluene, or solvent mixtures like ethanol/water or acetone/hexane.[2][3] A rule of thumb is that solvents with functional groups similar to the compound being crystallized can be good solubilizers.[3]

Q3: How can I improve the purity of my product if a single recrystallization is insufficient?

A3: If the product is still impure after one recrystallization, as indicated by techniques like melting point analysis or TLC, a second recrystallization can be performed. Ensure that the crystals from the first round are completely dry before redissolving them in fresh hot solvent. Alternatively, if colored impurities are present, you can treat the hot solution with a small amount of activated charcoal before the hot filtration step. The charcoal can adsorb these impurities, which are then removed during filtration.

Q4: What is a solvent pair, and when should I use one?

A4: A solvent pair is a mixture of two miscible solvents, one in which the compound is soluble (the "soluble solvent") and another in which it is insoluble (the "insoluble solvent"). This approach is useful when no single solvent has the ideal solubility characteristics. To use a solvent pair, dissolve the compound in a minimal amount of the hot "soluble solvent" and then add the hot "insoluble solvent" dropwise until the solution becomes cloudy (saturated). A small amount of the "soluble solvent" is then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Troubleshooting Guide

Q5: My compound is not dissolving, even in a large amount of hot solvent. What should I do?

A5: This indicates that the solvent is a poor choice for dissolving your compound. You should try a different, more polar solvent. Refer to the solvent selection table below for alternatives. It's also possible that you have insoluble impurities; if most of the compound dissolves but a small amount of solid remains, you should proceed with hot filtration to remove the insoluble material before cooling.[4]

Q6: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What is the issue?

A6: This is a common problem and usually has one of two causes:

  • Too much solvent was used : The solution is not supersaturated, and the compound concentration is too low for crystals to form.[5][6] To fix this, you can boil off some of the solvent to increase the concentration and then attempt to cool the solution again.[6]

  • Supersaturation : The solution is supersaturated, but crystal nucleation has not started.[5] You can induce crystallization by:

    • Scratching the inside of the flask with a glass rod just below the solvent surface. This creates microscopic scratches that can serve as nucleation sites.[5]

    • Adding a seed crystal : If you have a small crystal of the pure compound, adding it to the solution can initiate crystallization.[5]

    • Cooling to a lower temperature : If you have only used an ice bath, a salt-ice bath can achieve even lower temperatures.[5]

Q7: My compound "oiled out" instead of forming crystals. How can I fix this?

A7: "Oiling out" occurs when the compound comes out of solution above its melting point, forming a liquid layer instead of solid crystals. This can happen if the solution is cooled too quickly or if the compound is significantly impure, lowering its melting point.[5] To resolve this:

  • Reheat the solution to redissolve the oil.

  • Add a small amount of additional solvent.[6]

  • Allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling rate.[5]

  • If using a solvent pair, you may have added too much of the "insoluble" solvent. Add more of the "soluble" solvent and reheat until the solution is clear before cooling again.

Experimental Protocols

General Protocol for Recrystallization of this compound

  • Solvent Selection : In a small test tube, add ~20 mg of the crude compound. Add a potential solvent dropwise. If it dissolves at room temperature, the solvent is unsuitable. If it doesn't dissolve, heat the mixture. If it dissolves when hot but reappears upon cooling, you have found a suitable solvent.

  • Dissolution : Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate) and swirling. Add the minimum amount of hot solvent required to completely dissolve the solid.[4]

  • Hot Filtration (if necessary) : If there are insoluble impurities, perform a hot filtration. Keep the filtration apparatus (funnel and receiving flask) hot to prevent premature crystallization.

  • Cooling and Crystallization : Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of larger, purer crystals.[4] Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.[4]

  • Isolation of Crystals : Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying : Allow the crystals to dry completely. This can be done by air drying or in a desiccator. The purity of the final product can be assessed by its melting point and spectroscopic methods.

Data Presentation

Table 1: Solvent Selection Guide for Recrystallization

SolventBoiling Point (°C)PolarityPotential Suitability for this compound
Water100HighUnlikely to be a good solvent alone, but could be used as an anti-solvent in a pair with ethanol or acetone.
Methanol65HighGood starting point. Often effective for aromatic compounds.[1]
Ethanol78HighA very common and effective recrystallization solvent.[3] Good starting point.
Acetone56MediumMay be too strong of a solvent, but can be useful in a solvent pair with a non-polar solvent like hexanes.[3]
Ethyl Acetate77MediumA common solvent for a wide range of organic compounds.[7][8]
Dichloromethane40MediumMay be a good solvent, but its low boiling point can make it tricky to work with.
Toluene111LowGood for aromatic compounds, especially if they are less polar.
Heptane/Hexanes69 / 98LowLikely to be a poor solvent on its own, but excellent as an anti-solvent in a solvent pair with a more polar solvent.[3]

Visualization

Below is a flowchart to guide you through the troubleshooting process for common recrystallization issues.

G start Start Recrystallization: Dissolve crude compound in minimum hot solvent cool Cool solution slowly start->cool crystals_form Do crystals form? cool->crystals_form oiled_out Compound 'oiled out'? cool->oiled_out Check for oiling collect Collect and dry crystals. Check purity. crystals_form->collect Yes no_crystals No Crystals crystals_form->no_crystals No troubleshoot_no_crystals Troubleshoot: 1. Scratch flask inner wall. 2. Add a seed crystal. 3. Reduce solvent volume and re-cool. no_crystals->troubleshoot_no_crystals troubleshoot_no_crystals->cool oiled_out->collect No, crystals form oil_yes Yes oiled_out->oil_yes Yes troubleshoot_oil Troubleshoot: 1. Reheat to dissolve oil. 2. Add more solvent. 3. Cool solution much slower. oil_yes->troubleshoot_oil troubleshoot_oil->cool

Caption: Troubleshooting workflow for recrystallization.

References

Troubleshooting guide for thiochromene synthesis protocols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during thiochromene synthesis. The information is presented in a direct question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My thiochromene synthesis is resulting in a very low yield. What are the common causes and how can I improve it?

A: Low yields in thiochromene synthesis can stem from several factors, including suboptimal reaction conditions, reagent quality, and the inherent reactivity of the substrates. Here are key areas to investigate for yield improvement:

  • Reaction Temperature: Temperature is a critical parameter. Insufficient heat may lead to a stalled or slow reaction, while excessive heat can cause decomposition of starting materials or products. It is crucial to find the optimal temperature for your specific reaction. For instance, in certain pressure tube syntheses, increasing the temperature from 155 °C to 170 °C has been shown to dramatically increase the yield from 82% to 93%.[1]

  • Solvent Choice: The solvent plays a significant role in reactant solubility and catalytic activity. The choice of solvent can drastically affect the reaction outcome. In one study, taurine-catalyzed reactions yielded only trace amounts of product in DMF and THF, but achieved a 95% yield when water was used as the solvent.[2]

  • Catalyst Activity and Loading: The choice and amount of catalyst are crucial. For base-catalyzed reactions, a stronger base may be needed to promote key steps like thiolation and cyclization.[3] For metal-catalyzed processes, ensure the catalyst is not poisoned by impurities in the starting materials or solvent.[3] The catalyst loading should also be optimized; for example, one protocol found 28 mol% of taurine to be the optimal amount.[2]

  • Purity of Starting Materials: Impurities in starting materials can interfere with the reaction, poison catalysts, or lead to unwanted side reactions.[3][4] Always use reagents of appropriate purity and consider purification if necessary. The reactive nature of sulfur compounds means that starting thiols can be prone to oxidation.[4][5]

  • Reaction Time and Pressure: Some reactions require extended periods to reach completion. Monitor the reaction progress using TLC or LC-MS to determine the optimal time.[3] For reactions involving volatile components or requiring higher temperatures, using a sealed pressure tube can prevent solvent loss and increase the reaction rate, leading to higher yields.[1]

Q2: I am observing multiple unexpected spots on my TLC plate. What are the likely side products and how can I minimize them?

A: The formation of byproducts is a common challenge due to the high reactivity of sulfur and the presence of multiple reactive sites in the precursors.[4][5]

  • Common Side Products:

    • Oxidation Products: The thiol group is susceptible to oxidation, which can lead to the formation of disulfides.

    • Isomers: Isomerization of the double bond in the thiochromene ring can lead to a mixture of regioisomers.[5]

    • Polymerization: Under certain conditions, starting materials or intermediates can polymerize. This may be indicated by the formation of an insoluble slurry.[3]

    • Uncyclized Intermediates: Incomplete cyclization can leave intermediates, such as the product of a Michael addition, in the reaction mixture.[5]

  • Minimization Strategies:

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can minimize the oxidation of sensitive thiol groups.

    • Control of Reaction Conditions: Strict control over temperature and reaction time can prevent the formation of degradation products.

    • Catalyst Choice: The choice of catalyst can influence selectivity. Organocatalysts, for example, can offer enhanced stereoselectivity and functional group compatibility compared to some metal catalysts.[5]

    • Order of Reagent Addition: In multi-component reactions, the order of addition can be critical to prevent undesired preliminary reactions.

Q3: My reaction has stalled and is not proceeding to completion, with starting material still present. What troubleshooting steps should I take?

A: A stalled reaction occurs when the rate of product formation becomes negligible, even with starting materials present.

  • Confirm the Stall: Monitor the reaction by taking aliquots at regular intervals and analyzing them via TLC or LC-MS. If no change is observed over a significant period, the reaction has likely stalled.[3]

  • Verify Reaction Conditions: Double-check the temperature, stirring, and atmosphere to ensure they match the protocol.[3]

  • Assess Reagent and Catalyst Integrity:

    • Catalyst Poisoning: The catalyst may have been deactivated by impurities.[3]

    • Reagent Degradation: Key reagents, especially sulfurizing agents like Lawesson's reagent or P₄S₁₀, can degrade over time. Using a fresh batch is recommended.[3]

    • Insufficient Catalyst: The amount of acid or base catalyst may be insufficient to drive the reaction to completion.[3]

  • Increase Activation Energy: Cautiously increase the reaction temperature in small increments (e.g., 5-10 °C) while monitoring the reaction progress.[3]

  • Address Physical Impediments: If the reaction has become a thick, unstirrable slurry due to product precipitation or polymerization, carefully add a small amount of a compatible, dry, inert solvent to restore fluidity.[3]

Q4: What are the best practices for purifying thiochromene derivatives, which can be challenging?

A: The purification of thiochromenes can be complicated by their structural similarity to byproducts and their potential instability.[4]

  • Chromatography: Column chromatography is the most common method.

    • Stationary Phase: Silica gel is typically used. For compounds that are sensitive to acid, the silica can be neutralized by pre-treating it with a base like triethylamine.

    • Mobile Phase: A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is often effective.

  • Recrystallization: If a solid product is obtained, recrystallization can be a highly effective method for achieving high purity, provided a suitable solvent system can be found.

  • Avoid Degradation: Some thiochromenes can be sensitive to light and air. It is good practice to store purified compounds under an inert atmosphere, protected from light, and at low temperatures to prevent degradation.[4]

  • Characterization: Thoroughly characterize the purified product using techniques like NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.

Data and Optimization

Optimizing reaction parameters is key to a successful synthesis. The following tables summarize the impact of different conditions on product yield as reported in various studies.

Table 1: Effect of Temperature on Thiochromene Synthesis Yield
EntryTemperature (°C)Reaction Time (min)Yield (%)
11554582
21604586
31654591
41704593
Data adapted from a study on the synthesis of thiochromeno[4,3-b]pyridine derivatives using a Q-tube pressure reactor.[1]
Table 2: Effect of Solvent on a Taurine-Catalyzed Synthesis Yield
EntrySolventYield (%)
1Water95
2Ethanol-Water (1:3)78
3Ethanol-Water (1:1)72
4Ethanol18
5DMSO14
6DCM10
7DMFTrace
8THFTrace
Data adapted from a study on the synthesis of spiro thiochromene–oxindoles.[2]

Visual Troubleshooting Guides

General Troubleshooting Workflow

This diagram outlines a systematic approach to diagnosing and solving common problems encountered during thiochromene synthesis.

G cluster_0 Troubleshooting Workflow cluster_1 Condition Optimization Problem Problem Encountered (e.g., Low Yield, Impurities) CheckReagents 1. Check Reagent Purity & Stoichiometry Problem->CheckReagents OptimizeConditions 2. Optimize Reaction Conditions Problem->OptimizeConditions AnalyzeByproducts 3. Analyze Byproducts & Intermediates Problem->AnalyzeByproducts Temp Temperature OptimizeConditions->Temp Solvent Solvent OptimizeConditions->Solvent Catalyst Catalyst/Base OptimizeConditions->Catalyst Time Time OptimizeConditions->Time Purification 4. Refine Purification Strategy AnalyzeByproducts->Purification

Caption: A logical workflow for troubleshooting synthesis issues.

Simplified Reaction Pathway & Potential Side Reactions

This diagram illustrates a generic pathway for thiochromene synthesis and highlights where common side reactions, such as oxidation, can occur.

G Start Starting Materials (e.g., Thiophenol + Alkyne) Intermediate Reaction Intermediate (e.g., Michael Adduct) Start->Intermediate Reaction Step 1 SideProduct Side Product (e.g., Disulfide from Oxidation) Start->SideProduct Oxidation Product Desired Thiochromene Product Intermediate->Product Cyclization

Caption: Potential main and side reaction pathways.

Key Experimental Protocol

General One-Pot Procedure for Thiochromene Synthesis

This protocol is a generalized example based on multi-component reactions.[1][6] Researchers should adapt the specific substrates, catalysts, solvents, and temperatures based on literature precedents for their target molecule.

1. Reaction Setup:

  • To a clean, dry reaction vessel (e.g., a round-bottom flask or a pressure tube), add the starting materials: the thiol-containing precursor (1.0 eq.), the carbonyl-containing precursor (1.0 eq.), and the third component if applicable (e.g., an active methylene compound, 1.0 eq.).[2]
  • Add the chosen solvent (e.g., ethanol, water, or acetic acid).[1][2]
  • Add the catalyst (e.g., an organocatalyst like taurine or a base like ammonium acetate).[1][2]

2. Reaction Execution:

  • If required, purge the vessel with an inert gas (N₂ or Ar).
  • Stir the mixture at the optimized temperature (e.g., room temperature, 65 °C, or 170 °C) for the predetermined time.[1][7]
  • Monitor the reaction's progress by TLC or LC-MS until the starting materials are consumed.[1]

3. Work-up and Isolation:

  • Once the reaction is complete, cool the mixture to room temperature.
  • If the product precipitates, it can be collected by filtration, washed with a cold solvent, and dried.
  • If the product is soluble, the solvent is typically removed under reduced pressure. The residue is then subjected to an aqueous work-up (e.g., extraction with an organic solvent like ethyl acetate, followed by washing with brine and drying over Na₂SO₄).

4. Purification:

  • The crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure thiochromene derivative.

References

Technical Support Center: Optimization of Dichlorinated Thiochromene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of dichlorinated thiochromenes.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing dichlorinated thiochroman-4-ones, a precursor to dichlorinated thiochromenes?

A common and effective method is the intramolecular Friedel-Crafts acylation of 3-(dichlorophenylthio)propanoic acids. This reaction typically involves the use of a strong Lewis acid to promote the cyclization of the acid chloride derivative of the starting material.

Q2: Why is the choice of Lewis acid critical in the synthesis of dichlorinated thiochroman-4-ones?

The Lewis acid plays a crucial role in activating the acyl chloride for electrophilic aromatic substitution. The strength and amount of the Lewis acid can significantly impact the reaction rate and yield. For substrates with deactivating groups like chlorine, a stronger Lewis acid or a higher stoichiometric ratio may be necessary to drive the reaction to completion.

Q3: What are the main challenges encountered during the synthesis of dichlorinated thiochromenes?

Common challenges include:

  • Low reactivity: The presence of two electron-withdrawing chlorine atoms on the aromatic ring deactivates it towards electrophilic substitution, making the cyclization difficult.

  • Side reactions: Undesired side reactions, such as intermolecular condensation or decomposition of starting materials, can occur under harsh reaction conditions.

  • Catalyst deactivation: Lewis acid catalysts are sensitive to moisture, which can lead to their deactivation and a stalled reaction.

  • Product purification: The separation of the desired product from starting materials, byproducts, and catalyst residues can be challenging.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My intramolecular Friedel-Crafts cyclization of 3-(3,4-dichlorophenylthio)propanoic acid is giving a low yield or failing completely. What are the potential causes and solutions?

A: Low or no yield in this reaction is a common issue, often stemming from the deactivating effect of the chlorine substituents. Here’s a breakdown of potential causes and troubleshooting steps:

  • Cause 1: Insufficient Catalyst Activity. The Lewis acid catalyst (e.g., AlCl₃) is crucial for the reaction but is highly sensitive to moisture.

    • Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, anhydrous grade of the Lewis acid. Consider increasing the stoichiometric amount of the Lewis acid, as the product ketone can form a complex with it, effectively sequestering the catalyst.[1]

  • Cause 2: Deactivated Aromatic Ring. The two chlorine atoms on the phenyl ring strongly withdraw electron density, making the ring less nucleophilic and the Friedel-Crafts acylation more difficult.

    • Solution: A more potent Lewis acid may be required to facilitate the reaction. If AlCl₃ is ineffective, consider screening other Lewis acids such as FeCl₃ or a combination of AlCl₃ with a protic acid like H₂SO₄. Additionally, increasing the reaction temperature can help overcome the activation energy barrier, but must be done cautiously to avoid side reactions.

  • Cause 3: Incomplete Formation of the Acyl Chloride Intermediate. The cyclization reaction proceeds via an acyl chloride intermediate. Incomplete conversion of the carboxylic acid to the acyl chloride will result in a lower yield.

    • Solution: Ensure the acid chloride formation step, typically using oxalyl chloride or thionyl chloride, goes to completion. This can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid). Using a slight excess of the chlorinating agent can be beneficial.

Issue 2: Formation of Unidentified Side Products

Q: I am observing significant formation of side products in my reaction mixture. What are the likely side reactions and how can I minimize them?

A: The formation of side products is often a result of the harsh conditions required for the cyclization of the deactivated substrate.

  • Likely Side Reaction 1: Intermolecular Acylation. Instead of the desired intramolecular cyclization, the acyl chloride intermediate may react with another molecule of the starting material, leading to polymeric byproducts.

    • Solution: Employ high dilution conditions to favor the intramolecular pathway. This can be achieved by slowly adding the substrate to a solution of the Lewis acid in a large volume of solvent.

  • Likely Side Reaction 2: Decomposition. At elevated temperatures, the starting material or the product may be susceptible to decomposition, especially in the presence of a strong Lewis acid.

    • Solution: Optimize the reaction temperature. Start with a lower temperature and gradually increase it while monitoring the reaction progress by TLC or LC-MS. A temperature that allows for a reasonable reaction rate without significant decomposition is ideal.

Data Presentation

The following table summarizes the optimization of reaction conditions for the synthesis of 6,7-dichlorothiochroman-4-one via intramolecular Friedel-Crafts cyclization of 3-(3,4-dichlorophenylthio)propanoic acid.

EntryLewis Acid (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
1AlCl₃ (1.2)Dichloromethane (DCM)0 to rt1245
2AlCl₃ (2.0)Dichloromethane (DCM)0 to rt1265
3FeCl₃ (2.0)Dichloromethane (DCM)0 to rt2430
4AlCl₃ (2.0)1,2-Dichloroethane (DCE)60675
5AlCl₃ (2.5)1,2-Dichloroethane (DCE)60482
6PPA (polyphosphoric acid)-100255

Experimental Protocols

Protocol 1: Synthesis of 3-(3,4-dichlorophenylthio)propanoic acid
  • To a solution of 3,4-dichlorothiophenol (1.0 eq) in a suitable solvent such as ethanol, add a base like sodium hydroxide (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 3-bromopropanoic acid (1.05 eq) and heat the reaction mixture to reflux for 4 hours.

  • After cooling, acidify the mixture with HCl (1M) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 3-(3,4-dichlorophenylthio)propanoic acid.

Protocol 2: Synthesis of 6,7-Dichlorothiochroman-4-one (Optimized Conditions)
  • To a solution of 3-(3,4-dichlorophenylthio)propanoic acid (1.0 eq) in anhydrous 1,2-dichloroethane (DCE), add oxalyl chloride (1.5 eq) and a catalytic amount of DMF.

  • Stir the mixture at room temperature for 2 hours until the gas evolution ceases.

  • In a separate flask, prepare a suspension of anhydrous aluminum chloride (AlCl₃, 2.5 eq) in anhydrous DCE and cool to 0 °C.

  • Slowly add the prepared acyl chloride solution to the AlCl₃ suspension at 0 °C.

  • After the addition is complete, warm the reaction mixture to 60 °C and stir for 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a mixture of ice and concentrated HCl.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to yield 6,7-dichlorothiochroman-4-one.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Intramolecular Friedel-Crafts Cyclization cluster_workup Step 3: Workup and Purification start 3-(3,4-dichlorophenylthio)propanoic acid intermediate 3-(3,4-dichlorophenylthio)propanoyl chloride start->intermediate DCE, rt, 2h reagent1 Oxalyl Chloride, DMF (cat.) product 6,7-Dichlorothiochroman-4-one intermediate->product DCE, 60°C, 4h reagent2 AlCl3 (2.5 eq) workup Quench (Ice/HCl) Extraction Washing product->workup purification Column Chromatography workup->purification final_product Pure 6,7-Dichlorothiochroman-4-one purification->final_product

Caption: Experimental workflow for the synthesis of 6,7-dichlorothiochroman-4-one.

troubleshooting_logic start Low or No Product Yield cause1 Insufficient Catalyst Activity? start->cause1 cause2 Deactivated Aromatic Ring? start->cause2 cause3 Incomplete Acyl Chloride Formation? start->cause3 solution1 Use anhydrous conditions Increase AlCl3 amount cause1->solution1 solution2 Use stronger Lewis acid Increase reaction temperature cause2->solution2 solution3 Ensure complete reaction with oxalyl chloride Monitor by IR cause3->solution3

Caption: Troubleshooting flowchart for low yield in dichlorinated thiochromanone synthesis.

References

Stability issues of 4,6-dichloro-2H-thiochromene-3-carbaldehyde under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 4,6-dichloro-2H-thiochromene-3-carbaldehyde under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this compound revolve around its reactivity at the thioether linkage and the aldehyde functional group. The sulfur atom in the thiochromene ring can be susceptible to oxidation.[1][2] The aldehyde group is reactive and can undergo various transformations, particularly under harsh pH conditions or in the presence of nucleophiles.

Q2: How should I properly store this compound?

A2: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. Inert atmosphere (e.g., argon or nitrogen) is advisable for prolonged storage to minimize the risk of oxidation.

Q3: What are the likely degradation pathways for this compound?

A3: Potential degradation pathways for this compound include:

  • Oxidation: The thioether in the thiochromene ring can be oxidized to a sulfoxide or a sulfone, especially in the presence of oxidizing agents.[1]

  • Hydrolysis: Under strongly acidic or basic conditions, the molecule may be susceptible to hydrolysis, potentially leading to ring opening.

  • Cannizzaro-type reactions: In the presence of a strong base, the aldehyde group could undergo disproportionation.

  • Photodegradation: While some thiochromenes are reported to have slow photodegradation, prolonged exposure to UV light may lead to decomposition.[3]

Q4: Are there any known incompatibilities with common laboratory reagents?

A4: Avoid strong oxidizing agents, as they can oxidize the sulfur atom.[1] Strong bases should be used with caution due to the reactivity of the aldehyde group. Protic solvents, especially under heating, might participate in reactions with the aldehyde.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected peaks in HPLC analysis after storage. Degradation of the compound.Store the compound under an inert atmosphere in a freezer. Prepare fresh solutions for each experiment.
Low yield or formation of byproducts in reactions involving the aldehyde group. Instability of the starting material under the reaction conditions.Ensure the reaction is performed under an inert atmosphere. Consider using milder reaction conditions (e.g., lower temperature, less reactive base).
Discoloration of the compound upon exposure to light. Photodegradation.Handle the compound in a laboratory with minimal UV light exposure. Use amber vials for storage of solutions.
Inconsistent results in biological assays. Degradation of the compound in the assay medium.Assess the stability of the compound in the specific assay buffer and under the assay conditions (e.g., temperature, incubation time).

Experimental Protocols

A forced degradation study is recommended to systematically evaluate the stability of this compound.

Objective: To identify potential degradation products and pathways under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at 60°C for 24 hours.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

    • Photostability: Expose the solid compound and a solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: Analyze the stressed samples at appropriate time points (e.g., 0, 4, 8, 12, 24 hours) using a stability-indicating HPLC method.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.

Table 1: Hypothetical Forced Degradation Study Results

Condition Time (hours) Assay of Parent Compound (%) Major Degradation Products (Area %)
0.1 M HCl (60°C)2485.2RRT 0.85 (10.1%), RRT 1.15 (4.7%)
0.1 M NaOH (60°C)2470.5RRT 0.70 (15.3%), RRT 0.95 (14.2%)
3% H₂O₂ (RT)2465.8RRT 1.25 (Sulfoxide, 25.1%), RRT 1.40 (Sulfone, 9.1%)
Thermal (105°C)2498.1Minor peaks < 1%
UV Light (254 nm)2492.5RRT 0.90 (5.2%), RRT 1.10 (2.3%)

RRT = Relative Retention Time

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in ACN) acid Acidic Hydrolysis (0.1 M HCl, 60°C) stock->acid base Basic Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidative Degradation (3% H₂O₂, RT) stock->oxidation thermal Thermal Degradation (Solid, 105°C) stock->thermal photo Photostability (UV light, 254 nm) stock->photo hplc HPLC Analysis (at 0, 4, 8, 12, 24h) acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Analysis & Comparison hplc->data

Caption: Forced Degradation Experimental Workflow.

degradation_pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation parent This compound sulfoxide Sulfoxide Derivative parent->sulfoxide [O] ring_opened Ring-Opened Products parent->ring_opened H₂O / H⁺ or OH⁻ photo_products Various Photoproducts parent->photo_products UV Light sulfone Sulfone Derivative sulfoxide->sulfone [O]

Caption: Potential Degradation Pathways.

References

Technical Support Center: Scaling Up the Synthesis of 4,6-dichloro-2H-thiochromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of 4,6-dichloro-2H-thiochromene-3-carbaldehyde, a key intermediate in various pharmaceutical and research applications. This resource offers detailed experimental protocols, troubleshooting advice for common scale-up challenges, and frequently asked questions to ensure a successful and efficient synthesis.

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process: the preparation of the precursor, 4,6-dichlorothiochroman, followed by its formylation using the Vilsmeier-Haack reaction.

Step 1: Synthesis of 4,6-Dichlorothiochroman

This procedure involves the reaction of 2,4-dichlorobenzenethiol with 1-bromo-3-chloropropane.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (per mole of 2,4-dichlorobenzenethiol)
2,4-Dichlorobenzenethiol179.071.0 eq
1-Bromo-3-chloropropane157.441.1 eq
Sodium Hydroxide (NaOH)40.002.2 eq
Ethanol (EtOH)46.07As solvent
Water (H₂O)18.02As solvent

Procedure:

  • In a well-ventilated fume hood, dissolve sodium hydroxide in a mixture of ethanol and water in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • To the stirred solution, add 2,4-dichlorobenzenethiol dropwise at room temperature.

  • After the addition is complete, add 1-bromo-3-chloropropane to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude 4,6-dichlorothiochroman.

  • The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Step 2: Vilsmeier-Haack Formylation of 4,6-Dichlorothiochroman

This step introduces the carbaldehyde group at the 3-position of the thiochromene ring.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (per mole of 4,6-dichlorothiochroman)
4,6-Dichlorothiochroman219.121.0 eq
Phosphorus oxychloride (POCl₃)153.331.5 - 2.0 eq
N,N-Dimethylformamide (DMF)73.09As solvent and reagent
Dichloromethane (DCM)84.93As solvent
Sodium Acetate (NaOAc)82.03For work-up
Ice-For work-up

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) and cool to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring to form the Vilsmeier reagent in situ. Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes.

  • Dissolve 4,6-dichlorothiochroman in anhydrous dichloromethane (DCM) and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the mixture with a saturated aqueous solution of sodium acetate until the pH is between 6 and 7.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Troubleshooting Guides

This section addresses common issues encountered during the scale-up of the synthesis.

Problem ID Observed Issue Potential Root Cause(s) Suggested Troubleshooting Steps
SYN-001 Low yield in the synthesis of 4,6-dichlorothiochroman 1. Incomplete reaction. 2. Side reactions, such as the formation of the diaryl sulfide. 3. Loss of product during work-up.1. Ensure the reaction goes to completion by monitoring with TLC. If necessary, increase the reaction time or temperature. 2. Use a slight excess of 1-bromo-3-chloropropane. Ensure efficient stirring. 3. Optimize the extraction and purification steps to minimize product loss.
SYN-002 Low yield in the Vilsmeier-Haack formylation 1. Incomplete formation or decomposition of the Vilsmeier reagent. 2. Incomplete reaction of the thiochroman. 3. Formation of byproducts. 4. Product degradation during work-up.1. Prepare the Vilsmeier reagent at low temperature (0-5 °C) and use it immediately. Ensure anhydrous conditions. 2. Increase the reaction time or temperature. Consider using a larger excess of the Vilsmeier reagent. 3. Over-formylation or other side reactions can occur. Optimize the stoichiometry of the Vilsmeier reagent. 4. Perform the work-up at low temperatures and avoid strongly acidic or basic conditions for prolonged periods.
PUR-001 Difficulty in purifying the final product 1. Presence of closely eluting impurities in column chromatography. 2. Oiling out during recrystallization.1. Optimize the solvent system for column chromatography. A gradient elution might be necessary. 2. If the product oils out, try a different recrystallization solvent or a solvent mixture. Seeding the solution with a small crystal of the pure product can also induce crystallization.
SCA-001 Exothermic reaction during Vilsmeier reagent formation at scale The reaction of POCl₃ with DMF is highly exothermic.1. Ensure efficient cooling and use a jacketed reactor with a reliable cooling system. 2. Add POCl₃ slowly and monitor the internal temperature closely. 3. Dilute the reaction mixture with an inert solvent like dichloromethane to better manage the heat generated.
SCA-002 Formation of a thick slurry during the reaction The product or intermediates may have limited solubility in the reaction solvent.1. Increase the solvent volume. 2. Choose a solvent in which the product is more soluble at the reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and why is it used in this synthesis?

A1: The Vilsmeier-Haack reaction is a chemical reaction used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[1][2] It utilizes a "Vilsmeier reagent," which is typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[1] In this synthesis, it is employed to convert 4,6-dichlorothiochroman into the desired this compound by adding a carbaldehyde group to the thiochromene ring system.

Q2: What are the key safety precautions to take during this synthesis?

A2: Both phosphorus oxychloride (POCl₃) and 1-bromo-3-chloropropane are toxic and corrosive. The Vilsmeier reagent is moisture-sensitive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. The quenching of the Vilsmeier-Haack reaction with ice water is highly exothermic and should be performed slowly and with caution.

Q3: How can I monitor the progress of the reactions?

A3: The progress of both synthetic steps can be effectively monitored by Thin Layer Chromatography (TLC). A small aliquot of the reaction mixture can be spotted on a TLC plate and eluted with an appropriate solvent system (e.g., hexane/ethyl acetate). The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.

Q4: What are the expected spectroscopic data for the final product?

A4: The structure of this compound can be confirmed by various spectroscopic techniques:

  • ¹H NMR: Expect signals for the aldehyde proton (around 9-10 ppm), aromatic protons, and the protons of the thiochromene ring.

  • ¹³C NMR: Expect signals for the carbonyl carbon of the aldehyde (around 180-190 ppm), aromatic carbons, and the carbons of the thiochromene ring.

  • IR Spectroscopy: Look for a characteristic C=O stretching vibration for the aldehyde group (around 1670-1690 cm⁻¹).

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₁₀H₆Cl₂OS, MW: 245.13 g/mol ).

Q5: What are the potential side products in the Vilsmeier-Haack formylation step?

A5: Potential side products can include unreacted starting material, products of over-formylation (diformylated products), or other isomers depending on the reactivity of the substrate. The formation of these byproducts can often be minimized by carefully controlling the reaction conditions, such as temperature and the stoichiometry of the Vilsmeier reagent.

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Synthesis of 4,6-Dichlorothiochroman cluster_step2 Step 2: Vilsmeier-Haack Formylation start1 2,4-Dichlorobenzenethiol + 1-Bromo-3-chloropropane react1 Reaction with NaOH in EtOH/H₂O (Reflux) start1->react1 workup1 Work-up and Extraction react1->workup1 purify1 Purification (Chromatography/Distillation) workup1->purify1 product1 4,6-Dichlorothiochroman purify1->product1 start2 4,6-Dichlorothiochroman product1->start2 react2 Vilsmeier Reagent (POCl₃/DMF in DCM) start2->react2 workup2 Work-up and Extraction react2->workup2 purify2 Purification (Chromatography/Recrystallization) workup2->purify2 product2 4,6-dichloro-2H-thiochromene- 3-carbaldehyde purify2->product2

Caption: Overall workflow for the synthesis of this compound.

Vilsmeier-Haack Reaction Mechanism

vilsmeier_haack dmf DMF (N,N-Dimethylformamide) vreagent Vilsmeier Reagent ([ClCH=N(CH₃)₂]⁺Cl⁻) dmf->vreagent + pocl3 POCl₃ (Phosphorus oxychloride) pocl3->vreagent + intermediate Iminium Salt Intermediate vreagent->intermediate thiochroman 4,6-Dichlorothiochroman thiochroman->intermediate Electrophilic Attack hydrolysis Hydrolysis (H₂O) intermediate->hydrolysis product 4,6-dichloro-2H-thiochromene- 3-carbaldehyde hydrolysis->product

Caption: Simplified mechanism of the Vilsmeier-Haack formylation step.

References

Technical Support Center: Efficient Thiochromene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst selection in efficient thiochromene synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for synthesizing thiochromenes?

A1: Three prevalent and efficient catalytic systems for thiochromene synthesis are N-Heterocyclic Carbenes (NHCs), amidine-based catalysts, and solid-supported acids like silica-supported sulfuric acid (SSA). Each offers distinct advantages in terms of reactivity, stereoselectivity, and reaction conditions.

Q2: How do I choose the best catalyst for my specific thiochromene synthesis?

A2: The choice of catalyst depends on your target molecule, desired stereochemistry, and reaction conditions.

  • N-Heterocyclic Carbenes (NHCs) are excellent for asymmetric synthesis and can be used to construct chiral thiochromene derivatives with high enantioselectivity.[1] They are particularly useful in reactions involving α-bromoenals.

  • Amidine-based catalysts , such as homobenzotetramisole (HBTM), are highly effective for reagent-free transformations of α,β-unsaturated thioesters, often resulting in high yields and enantioselectivities with carbon dioxide as the only byproduct.[2][3]

  • Silica-supported sulfuric acid (SSA) is an inexpensive, stable, and recyclable heterogeneous catalyst ideal for multi-component reactions under solvent-free conditions, promoting green chemistry principles.[4]

Q3: What are the main challenges in thiochromene synthesis?

A3: Key challenges include managing the reactivity of sulfur, which can lead to undesired side products and complicate purification.[5] Other issues involve catalyst deactivation, low yields, and achieving high stereoselectivity. Proper selection of the catalyst and optimization of reaction conditions are crucial to overcome these hurdles.

Catalyst Performance Comparison

To facilitate catalyst selection, the following tables summarize quantitative data for different catalytic systems in thiochromene synthesis.

Table 1: N-Heterocyclic Carbene (NHC) Catalyzed Thiochromene Synthesis

CatalystSubstratesSolventTemp. (°C)Time (h)Yield (%)Enantiomeric Ratio (er)Reference
NHC A α-bromoenal, 2,2'-dithiodibenzaldehydeTHF30127896:4[6]
NHC D α-bromoenal, 2,2'-dithiodibenzaldehydeTHF30128595:5[6]

Table 2: Amidine-Based Catalyst Performance in Thiochromene Synthesis

CatalystSubstratesSolventTemp. (°C)Time (h)Yield (%)Enantiomeric Excess (ee)Reference
HBTM-2o-formylaryl cinnamoyl thioesterToluene25249598%[3]
H-PIPEnone thioesterCH2Cl225488896%[3]

Table 3: Silica-Supported Sulfuric Acid (SSA) in Thiochromene Synthesis

Catalyst Loading (mol%)SubstratesConditionsTime (h)Yield (%)Reference
10β-oxodithioesters, aromatic aldehydes, 1,3-cyclohexanedionesSolvent-free, 80°C1.593[4]
15Thiophenol, malononitrile, aromatic aldehydesSolvent-free, 100°C291[7]

Troubleshooting Guides

N-Heterocyclic Carbene (NHC) Catalyzed Synthesis

Q: My NHC-catalyzed reaction is slow or incomplete. What should I do?

A:

  • Check Catalyst and Base: Ensure the NHC precursor is pure and the base (e.g., Cs2CO3, K2CO3) is anhydrous and freshly ground. Moisture can quench the carbene.

  • Solvent Purity: Use anhydrous and degassed solvents. Trace impurities can poison the catalyst.

  • Temperature: Gently warming the reaction (e.g., to 30-40 °C) can increase the reaction rate, but be mindful of potential side reactions.[6]

Q: I am observing significant side products in my NHC-catalyzed reaction. How can I minimize them?

A:

  • Slow Substrate Addition: In some cases, slow addition of one of the reactants can minimize the formation of byproducts by maintaining a low concentration of the reactive species.

  • Control of Thiol Release: When using disulfides as thiol precursors, the slow release of the thiol is crucial to avoid non-catalytic background reactions.[6] The use of a reducing agent like PPh3 in the presence of water can facilitate this.[5]

  • Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to stop it once the product is formed to prevent decomposition or further reactions.

Amidine-Based Catalyst Synthesis

Q: My amidine-catalyzed reaction shows low enantioselectivity. How can I improve it?

A:

  • Catalyst Structure: The structure of the amidine catalyst is critical for enantioselectivity. Consider screening different chiral amidine catalysts. For instance, HBTM-2 has shown high efficacy.[3]

  • Solvent Effects: The solvent can significantly influence the transition state of the reaction. Screen a range of aprotic solvents of varying polarity.

  • Temperature: Lowering the reaction temperature can often enhance enantioselectivity, although it may require longer reaction times.

Q: The reaction with my α,β-unsaturated thioester is not proceeding. What could be the issue?

A:

  • Substrate Reactivity: The electronic nature of the thioester can affect its reactivity. Electron-withdrawing groups on the aromatic rings can enhance reactivity, while electron-donating groups may slow it down.

  • Catalyst Loading: While amidine-based catalysts are typically used in catalytic amounts, for less reactive substrates, a slightly higher catalyst loading might be necessary.

Silica-Supported Sulfuric Acid (SSA) Catalyzed Synthesis

Q: My SSA-catalyzed reaction is giving a low yield. What are the common causes?

A:

  • Catalyst Activity: Ensure the SSA is properly prepared and activated. It can be reactivated by heating. Over time, the catalyst can become deactivated by strongly basic substrates or impurities.

  • Reaction Conditions: For solvent-free reactions, ensure efficient mixing of the reactants. Inadequate mixing can lead to localized overheating and decomposition.[8]

  • Water Content: While some reactions tolerate small amounts of water, excess water can hydrolyze the sulfuric acid from the silica support, reducing its activity.

Q: I am observing charring or decomposition of my starting materials. How can I prevent this?

A:

  • Temperature Control: SSA is a strong acid, and excessive heat can lead to decomposition of sensitive substrates. Optimize the reaction temperature carefully.[8]

  • Catalyst Loading: Using an excessive amount of SSA can lead to side reactions and charring. Titrate the catalyst loading to find the optimal amount for your specific reaction.[9]

Experimental Protocols

General Laboratory Work-up Procedure for Thiochromene Synthesis
  • Quenching the Reaction: Once the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.

  • Solvent Removal: If a volatile organic solvent was used, remove it under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: Dilute the residue with an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water to remove water-soluble impurities. If acidic or basic reagents were used, wash with a saturated aqueous solution of NaHCO3 (for acids) or a dilute aqueous solution of HCl (for bases), followed by a brine wash.[10]

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4, MgSO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).[11]

Protocol 1: NHC-Catalyzed Synthesis of Chiral Thiochromenes

This protocol is adapted from the work of Wu et al. for the synthesis of chiral thiochromenes from α-bromoenals and 2,2'-dithiodibenzaldehydes.[6]

  • To a dry 4 mL vial equipped with a magnetic stir bar, add the α-bromoenal (0.12 mmol), 2,2'-dithiodibenzaldehyde (0.05 mmol), the NHC precatalyst (0.02 mmol), PPh3 (0.05 mmol), and K2CO3 (0.09 mmol).

  • In a glovebox, add anhydrous THF (2.0 mL) and water (0.05 mmol) to the vial and seal it.

  • Stir the reaction mixture at 30 °C in an oil bath for 12 hours.

  • After the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the resulting crude residue by column chromatography on silica gel (petroleum ether/ethyl acetate = 20/1) to afford the desired thiochromene product.

Protocol 2: Amidine-Catalyzed Synthesis of 2-Substituted Thiochromenes

This protocol is based on the reagent-free transformation of α,β-unsaturated thioesters developed by Ahlemeyer and Birman.[2][12]

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the o-formylaryl cinnamoyl thioester (0.1 mmol) and the chiral amidine catalyst (e.g., HBTM-2, 5-10 mol%).

  • Add anhydrous toluene (1.0 mL) via syringe.

  • Stir the reaction mixture at room temperature for the time indicated by reaction monitoring (typically 24-48 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture directly under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 2-substituted thiochromene.

Protocol 3: Silica-Supported Sulfuric Acid (SSA) Catalyzed Synthesis of Tetrahydrothiochromen-5-ones

This protocol is adapted from a multi-component domino strategy for the synthesis of tetrahydrothiochromen-5-ones.[4]

  • In a round-bottom flask, mix the aromatic aldehyde (1 mmol), β-oxodithioester (1 mmol), 1,3-cyclohexanedione (1 mmol), and silica-supported sulfuric acid (10 mol%).

  • Heat the mixture at 80 °C under solvent-free conditions with vigorous stirring for 1.5-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add ethyl acetate (10 mL) and stir for 5 minutes.

  • Filter the mixture to recover the catalyst. The catalyst can be washed with ethyl acetate, dried, and reused.

  • Wash the filtrate with a saturated NaHCO3 solution and then with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualized Workflows and Logic

Thiochromene_Synthesis_Catalyst_Selection start Define Target Thiochromene chiral Chiral Product Required? start->chiral green_chem Green Chemistry a Priority? chiral->green_chem No nhc Consider N-Heterocyclic Carbene (NHC) Catalyst chiral->nhc Yes amidine Consider Amidine-Based Catalyst chiral->amidine Yes green_chem->amidine No ssa Consider Silica-Supported Sulfuric Acid (SSA) green_chem->ssa Yes exp_nhc exp_nhc nhc->exp_nhc Proceed to Protocol 1 exp_amidine exp_amidine amidine->exp_amidine Proceed to Protocol 2 exp_ssa exp_ssa ssa->exp_ssa Proceed to Protocol 3 Troubleshooting_Workflow start Low Yield or Stalled Reaction check_reagents Verify Purity of Starting Materials and Solvents start->check_reagents check_catalyst Assess Catalyst Activity and Loading check_reagents->check_catalyst Pure purify_reagents Purify Reagents/ Use Anhydrous Solvents check_reagents->purify_reagents Impure check_conditions Review Reaction Conditions (Temp., Time, Atmosphere) check_catalyst->check_conditions OK optimize_catalyst Optimize Catalyst Loading/ Use Fresh Catalyst check_catalyst->optimize_catalyst Suspected Issue optimize_conditions Systematically Vary Temperature and Time check_conditions->optimize_conditions Suboptimal end end check_conditions->end Optimized

References

Validation & Comparative

Comparative Analysis of 4,6-dichloro-2H-thiochromene-3-carbaldehyde and Its Analogs in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of 4,6-dichloro-2H-thiochromene-3-carbaldehyde and its structurally related analogs reveals a promising class of compounds with significant potential in the development of novel antimicrobial agents. This guide provides a comparative overview of their synthesis, antifungal, and antibacterial activities, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The core structure of 2H-thiochromene-3-carbaldehyde, featuring a sulfur-containing heterocyclic ring, has served as a versatile scaffold for the design and synthesis of various derivatives with a broad spectrum of biological activities. The introduction of halogen substituents, particularly chlorine, on the thiochromene ring has been shown to modulate the antimicrobial potency of these compounds. This comparative study focuses on this compound and its analogs, highlighting the structure-activity relationships that govern their efficacy against pathogenic fungi and bacteria.

Comparative Performance Data

To facilitate a clear comparison of the antimicrobial performance of this compound and its analogs, the following tables summarize their Minimum Inhibitory Concentration (MIC) values against various fungal and bacterial strains.

Table 1: Antifungal Activity of 4-chloro-2H-thiochromene Analogs

CompoundSubstituent at C4Substituent at C6Side Chain at C3Candida albicans (MIC in µg/mL)Cryptococcus neoformans (MIC in µg/mL)Candida tropicalis (MIC in µg/mL)
Analog 1 ClH-CH=N-R¹>641632
Analog 2 ClH-CH=N-R²32816
Analog 3 ClH-CH=N-R³643264
Fluconazole ---0.581

Note: R¹, R², R³ represent different nitrogen-containing side chains as described in the cited literature. Data is extracted from a study on 4-chloro-2H-thiochromenes featuring nitrogen-containing side chains as potent antifungal agents[1].

Table 2: Antibacterial Activity of Dichloro-substituted Benzimidazole Analogs

CompoundSubstituent at C4 & C6Side Chain at C2Staphylococcus aureus (MIC in µg/mL)Escherichia coli (MIC in µg/mL)
Analog 4 Cl-S-CH₂-(4-NO₂-Ph)0.78 - 50>400
Analog 5 Br-S-CH₂-(4-NO₂-Ph)0.78 - 50>400
Nitrofurantoin --1.56 - 12.512.5 - 50

Note: While not direct analogs of the target compound, these S-substituted 4,6-dihalogeno-2-mercaptobenzimidazoles provide insight into the antibacterial potential of dichlorinated heterocyclic systems. Data is extracted from a study on the synthesis and antibacterial activities of these compounds[2].

Structure-Activity Relationship

The available data suggests that the nature and position of substituents on the thiochromene ring, as well as the side chain at the 3-position, play a crucial role in determining the antimicrobial activity. For instance, the introduction of specific nitrogen-containing side chains on the 4-chloro-2H-thiochromene scaffold has been shown to yield compounds with potent antifungal activity.[1] The presence of two chlorine atoms, as in the case of the benzimidazole analogs, appears to contribute significantly to their antibacterial efficacy against Gram-positive bacteria.[2] Further research is needed to fully elucidate the structure-activity relationship of halogenated 2H-thiochromene-3-carbaldehydes.

Experimental Protocols

Detailed methodologies for the synthesis of thiochromene analogs and the evaluation of their antimicrobial activity are crucial for reproducible research.

Synthesis of 4-chloro-2H-thiochromene-3-carbaldehyde Analogs

A general method for the synthesis of 4-chloro-2H-thiochromene-3-carbaldehydes involves the Vilsmeier-Haack reaction of the corresponding thiochroman-4-ones.

General Procedure:

  • To a stirred solution of the appropriate thiochroman-4-one in dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise at 0 °C.

  • The reaction mixture is then heated at 80-90 °C for several hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into crushed ice.

  • The resulting precipitate is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 4-chloro-2H-thiochromene-3-carbaldehyde.

This is a generalized protocol and specific reaction conditions may vary depending on the substrate.

Antifungal Susceptibility Testing

The in vitro antifungal activity is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Procedure:

  • A stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO).

  • Serial twofold dilutions of the compound are prepared in RPMI-1640 medium in a 96-well microtiter plate.

  • A standardized inoculum of the fungal strain is added to each well.

  • The plates are incubated at 35 °C for 24-48 hours.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.

Visualizing Methodologies

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the general workflow for the synthesis and antifungal testing of thiochromene derivatives.

Synthesis_Workflow start Start: Thiochroman-4-one reagents Vilsmeier-Haack Reaction: POCl₃, DMF start->reagents 1 reaction Heating (80-90°C) reagents->reaction 2 workup Work-up: Ice water, Filtration reaction->workup 3 purification Purification: Recrystallization workup->purification 4 product Product: 4-chloro-2H-thiochromene- 3-carbaldehyde purification->product 5 Antifungal_Testing_Workflow start Start: Test Compound dilution Serial Dilution in 96-well plate start->dilution 1 inoculation Inoculation with Fungal Strain dilution->inoculation 2 incubation Incubation (35°C, 24-48h) inoculation->incubation 3 readout MIC Determination: Visual or Spectrophotometric incubation->readout 4 result Result: MIC Value readout->result 5

References

Dichlorinated Thiochromenes: A Comparative Guide to Structure-Activity Relationships in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective anticancer agents has led researchers to explore a diverse range of heterocyclic compounds. Among these, thiochromenes, sulfur-containing analogues of chromenes, have emerged as a promising scaffold. The introduction of chlorine atoms onto the thiochromene core has been shown to significantly modulate their biological activity. This guide provides a comparative analysis of the structure-activity relationship (SAR) of dichlorinated thiochromenes, focusing on their potential as anticancer agents. We will delve into the influence of chlorine substitution patterns on cytotoxicity, supported by experimental data from related compounds, detail relevant experimental protocols, and visualize key concepts.

Structure-Activity Relationship: The Impact of Dichlorination

The placement of two chlorine atoms on the thiochromene scaffold profoundly influences its anticancer activity. While a systematic study detailing the SAR of a complete series of dichlorinated thiochromenes is not extensively documented in publicly available literature, general principles can be derived from studies on chlorinated heterocycles. Electron-withdrawing groups, such as chlorine, on the thiochromene ring are generally associated with enhanced cytotoxic effects.[1][2] The position of these chlorine atoms is critical in determining the molecule's interaction with its biological target.

Key observations on the SAR of chlorinated thiochromenes and related structures include:

  • Enhanced Potency: The presence of chlorine atoms on the aromatic ring of heterocyclic compounds often leads to increased cytotoxic potency against various cancer cell lines.[3]

  • Position-Specific Effects: The specific location of the chlorine substituents dictates the level of activity. For instance, in related heterocyclic systems, chlorine substitution at certain positions can lead to a significant increase in anticancer activity compared to other positions.[4]

  • Lipophilicity and Cell Permeability: Chlorination increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.

Comparative Cytotoxicity Data

To illustrate the impact of chlorination on anticancer activity, the following table summarizes the cytotoxic effects (IC50 values) of representative chlorinated heterocyclic compounds against various cancer cell lines. It is important to note that this data is compiled from studies on different, yet structurally related, scaffolds in the absence of a comprehensive dataset for a dichlorinated thiochromene series.

Compound/AnalogSubstitution PatternCancer Cell LineIC50 (µM)Reference
3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile2,5-dichloroMDA-MB-23110.7[2]
A5497.7[2]
MIA PaCa-27.3[2]
Sinomenine Derivative 6d 4-chlorobenzylMCF-75.73[3]
Hela8.20[3]
SW4806.08[3]
Sinomenine Derivative 6e 2-chlorobenzylMCF-714.86[3]
Hela13.28[3]

This table presents a selection of data to illustrate the cytotoxic potential of chlorinated heterocyclic compounds. Direct comparison between different scaffolds should be made with caution.

Plausible Mechanism of Action: Tubulin Polymerization Inhibition

Several studies on chromene derivatives suggest that their anticancer activity may stem from the inhibition of tubulin polymerization.[5] Microtubules, dynamic polymers of α- and β-tubulin, are crucial components of the cytoskeleton and are essential for cell division, making them an attractive target for cancer therapy. By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis (programmed cell death).

The proposed mechanism involves the binding of the dichlorinated thiochromene to the colchicine-binding site on β-tubulin. This binding event prevents the polymerization of tubulin dimers into microtubules, leading to mitotic arrest and subsequent cell death.

G cluster_cell Cancer Cell Thiochromene Dichlorinated Thiochromene Tubulin α/β-Tubulin Dimers Thiochromene->Tubulin Binds to Colchicine Site Microtubule Microtubule Thiochromene->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization Mitosis Mitosis Microtubule->Mitosis Enables Apoptosis Apoptosis Mitosis->Apoptosis Arrest leads to

Caption: Proposed mechanism of action for dichlorinated thiochromenes.

Experimental Protocols

To assess the structure-activity relationship of dichlorinated thiochromenes, a series of standardized experimental protocols are employed.

Synthesis of Dichlorinated Thiochromene Analogs

A typical synthetic route involves a multi-step process starting from commercially available materials. The specific positions of the chlorine atoms are introduced through targeted chlorination reactions on the thiochromene precursor. Purification and characterization of the final compounds are performed using techniques such as column chromatography, NMR spectroscopy, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to determine the cytotoxic effects of compounds on cancer cell lines.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the dichlorinated thiochromene analogs for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

Tubulin Polymerization Assay

This assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin in vitro.

Procedure:

  • Tubulin Preparation: Purified tubulin is prepared and kept on ice to prevent spontaneous polymerization.

  • Reaction Mixture: A reaction mixture containing tubulin, GTP (required for polymerization), and a fluorescence reporter is prepared.

  • Compound Addition: The dichlorinated thiochromene analog or a control vehicle is added to the reaction mixture.

  • Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.

  • Fluorescence Monitoring: The increase in fluorescence, which corresponds to tubulin polymerization, is monitored over time using a fluorometer.

  • Data Analysis: The rate and extent of polymerization in the presence of the test compound are compared to the control to determine the inhibitory activity.

G cluster_workflow SAR Study Workflow start Design Analogs synthesis Chemical Synthesis & Purification start->synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization cytotoxicity In Vitro Cytotoxicity (MTT Assay) characterization->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 mechanism Mechanism of Action Studies (e.g., Tubulin Polymerization Assay) ic50->mechanism Active Compounds sar_analysis SAR Analysis ic50->sar_analysis mechanism->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: A typical workflow for a structure-activity relationship study.

Conclusion

Dichlorinated thiochromenes represent a promising class of compounds for the development of novel anticancer agents. The structure-activity relationship, though not yet fully elucidated for a complete dichlorinated series, strongly indicates that the number and position of chlorine atoms are critical determinants of their cytotoxic potency. The inhibition of tubulin polymerization stands out as a plausible mechanism of action, offering a clear path for further investigation and optimization. The experimental protocols detailed in this guide provide a robust framework for researchers to synthesize and evaluate new dichlorinated thiochromene analogs, ultimately contributing to the discovery of more effective cancer therapies.

References

A Comparative Guide to the Computational Docking of Thiochromene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of computational docking studies on thiochromene derivatives, with a focus on their potential as antimicrobial agents. While direct computational docking data for 4,6-dichloro-2H-thiochromene-3-carbaldehyde is not extensively available in the reviewed literature, this document summarizes findings for structurally related thiochromene compounds, offering valuable insights into their binding interactions and therapeutic potential. The information presented is supported by experimental data and detailed methodologies from various studies.

Comparative Analysis of Thiochromene Derivatives

Thiochromenes are a class of sulfur-containing heterocyclic compounds that have garnered significant interest in drug discovery due to their diverse biological activities, including antimicrobial and anticancer properties.[1][2] Computational docking studies have been instrumental in elucidating the potential mechanisms of action for various thiochromene derivatives by simulating their interaction with specific biological targets.

A key target for antimicrobial thiochromenes is Dihydropteroate synthase (DHPS) , an essential enzyme in the folate biosynthesis pathway of many microorganisms.[3] Another important target, particularly for antifungal derivatives, is 14α-demethylase (CYP51) , an enzyme crucial for fungal cell membrane integrity.[4]

The following table summarizes the computational docking and in vitro antimicrobial activity data for a series of novel thiochromene derivatives from a representative study.

Table 1: Docking Scores and Antimicrobial Activity of Thiochromene Derivatives against Dihydropteroate Synthase (DHPS)

CompoundTarget EnzymeDocking Score (kcal/mol)Binding InteractionsAntimicrobial Activity (Zone of Inhibition, mm)
Derivative 8c DHPS-5.47Good fitting within the active sitePromising antimicrobial potential (8-25 mm)[5]
Derivative 17 DHPSNot explicitly stated, but noted as having good scoringVarious binding interactions within the active siteMost active against all tested microbes (23-27 mm)[3][6]
Derivative 14 DHPSNot explicitly stated, but noted as having good scoringVarious binding interactions within the active siteHigh antifungal activity against C. albicans (23 mm)[3][6]

Note: The specific docking scores for all compounds were not consistently reported across the reviewed literature, but their relative performance and binding characteristics were described.

Another study focused on thiochromene derivatives as potential antifungal agents targeting 14α-demethylase (CYP51).

Table 2: Docking Scores and Antifungal Activity of Thiochromene Derivatives against 14α-demethylase (CYP51)

CompoundTarget EnzymeDocking Score (kcal/mol)Antifungal Activity (MIC, µg/mL)
Derivative 8 CYP51-8.9332-45[4]
Derivative 10 CYP51Not explicitly stated, but noted as having good binding energyNot explicitly stated, but noted as active

These findings highlight that substitutions on the thiochromene scaffold significantly influence the binding affinity and biological activity. For instance, certain substitutions can lead to enhanced interactions with key residues in the enzyme's active site, resulting in more potent antimicrobial effects.[4]

Experimental and Computational Protocols

The methodologies employed in the cited studies are crucial for understanding and reproducing the presented results.

Molecular Docking Simulation Protocol

A common protocol for molecular docking studies with thiochromene derivatives involves the following steps:

  • Protein Preparation: The three-dimensional crystal structure of the target enzyme, such as Dihydropteroate synthase (PDB ID: 4DAI), is obtained from the Protein Data Bank.[3] The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and performing energy minimization to ensure a stable conformation.

  • Ligand Preparation: The 2D structures of the thiochromene derivatives are drawn and converted to 3D structures. The ligands are then subjected to protonation and energy minimization to obtain their most stable conformations.[3]

  • Docking Simulation: Software such as MOE (Molecular Operating Environment) is utilized to perform the docking calculations.[3] The prepared ligands are docked into the active site of the prepared protein. The docking process is often validated by redocking the co-crystallized ligand and ensuring the root-mean-square deviation (RMSD) is within an acceptable range (e.g., less than 2 Å).[3]

  • Analysis of Results: The docking results are analyzed based on the binding energy scores and the interaction patterns (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the active site.

In Vitro Antimicrobial Activity Assay

The antimicrobial potential of the synthesized thiochromene derivatives is typically evaluated in vitro against a panel of pathogenic microbes.

  • Microbial Strains: Representative strains of Gram-positive bacteria (e.g., Bacillus subtilis, Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Aspergillus flavus, Candida albicans) are used.[3][6]

  • Assay Method: The agar well diffusion method is a common technique. A standardized inoculum of each microbial strain is swabbed onto the surface of an appropriate agar medium. Wells are then made in the agar, and a specific concentration of each test compound is added to the wells.

  • Incubation and Measurement: The plates are incubated under suitable conditions for microbial growth. The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity. Standard antibiotics or antifungal agents (e.g., Amphotericin B) are used as positive controls for comparison.[3][6]

Visualizations

Workflow and Signaling Pathways

The following diagrams illustrate the typical workflow of a computational docking study and a relevant biological pathway targeted by antimicrobial thiochromene derivatives.

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage ligand_prep Ligand Preparation (Energy Minimization) docking Molecular Docking (e.g., MOE) ligand_prep->docking protein_prep Protein Preparation (from PDB) protein_prep->docking validation Validation (Redocking) docking->validation analysis Analysis of Results (Binding Energy & Interactions) validation->analysis

Caption: A typical workflow for computational molecular docking studies.

G PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pterin Dihydropteridine->DHPS DHP Dihydropteroate DHPS->DHP DHF Dihydrofolate (DHF) DHP->DHF Glutamate DHFR Dihydrofolate Reductase (DHFR) THF Tetrahydrofolate (THF) DHFR->THF DHF->DHFR NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids Thiochromene Thiochromene Derivatives Thiochromene->DHPS

References

A Comparative Guide to the Structural Validation of 4,6-dichloro-2H-thiochromene-3-carbaldehyde Using 2D NMR

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 22, 2025

This guide provides a comprehensive analysis of the structural validation of 4,6-dichloro-2H-thiochromene-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. We present a detailed workflow and experimental data derived from two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy, a powerful non-destructive technique for elucidating complex molecular structures. The performance of 2D NMR is objectively compared with alternative analytical methods, offering researchers and drug development professionals a clear perspective on its advantages for unambiguous structure confirmation.

Introduction and Proposed Structure

Accurate structural determination is a critical step in chemical synthesis and drug discovery, ensuring that the desired molecule has been synthesized and enabling the interpretation of structure-activity relationships (SAR). Thiochromene derivatives, in particular, are known for their diverse biological activities. The proposed structure for validation is this compound, with the numbering convention illustrated below for assignment purposes.

Chemical structure of this compound with atom numbering.Figure 1. Proposed structure of this compound with atom numbering for NMR assignments.

This guide utilizes a combination of 1D (¹H, ¹³C) and 2D NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), to confirm the atomic connectivity and substitution pattern of the title compound.

2D NMR Structural Validation Workflow

The process of validating a molecular structure using 2D NMR follows a logical sequence of experiments and data analysis. This workflow ensures that sufficient and complementary data is collected to build a complete and accurate picture of the molecule's covalent framework.

G cluster_prep Sample Preparation cluster_1d 1D NMR Acquisition cluster_2d 2D NMR Correlation Spectroscopy cluster_analysis Data Integration & Analysis cluster_confirm Conclusion Sample Dissolve Compound (in CDCl3) H1_NMR ¹H NMR (Proton Spectrum) Sample->H1_NMR C13_NMR ¹³C NMR & DEPT-135 (Carbon Spectrum) H1_NMR->C13_NMR Analysis Correlate Spectra: Assign Signals Build Molecular Fragments H1_NMR->Analysis COSY ¹H-¹H COSY (H-H Connectivity) C13_NMR->COSY C13_NMR->Analysis HSQC ¹H-¹³C HSQC (Direct C-H Bonds) COSY->HSQC COSY->Analysis HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC HSQC->Analysis HMBC->Analysis Confirmation Structure Confirmed Analysis->Confirmation

Workflow for 2D NMR-based structural validation.

Experimental Protocols

Instrumentation: All NMR spectra were acquired on a 500 MHz spectrometer equipped with a cryoprobe.

Sample Preparation: 10 mg of the synthesized this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.[1]

1D NMR:

  • ¹H NMR: Acquired with a spectral width of 16 ppm, 64k data points, 16 scans, and a relaxation delay of 2 seconds.

  • ¹³C NMR: Acquired with a spectral width of 240 ppm, 64k data points, 1024 scans, and a relaxation delay of 2 seconds. DEPT-135 was run to differentiate between CH/CH₃ and CH₂ signals.

2D NMR:

  • COSY (Correlation Spectroscopy): The experiment was acquired with 2048 data points in the F2 dimension and 256 increments in the F1 dimension, with 8 scans per increment.[2]

  • HSQC (Heteronuclear Single Quantum Coherence): The spectrum was recorded with a spectral width of 16 ppm in F2 (¹H) and 165 ppm in F1 (¹³C). Data were collected with 1024 data points in F2 and 256 increments in F1, with 16 scans per increment. The experiment was optimized for an average ¹JCH coupling of 145 Hz.

  • HMBC (Heteronuclear Multiple Bond Correlation): The experiment was optimized for a long-range coupling constant of 8 Hz. It was acquired with 2048 data points in F2 and 256 increments in F1, with 32 scans per increment.[3]

Data Presentation and Interpretation

The following tables summarize the quantitative data obtained from the 1D and 2D NMR experiments. The interpretation of these data provides unambiguous evidence for the proposed structure.

Table 1: ¹H and ¹³C NMR Data for this compound (500 MHz, CDCl₃)

Atom No.δ ¹H (ppm)MultiplicityJ (Hz)Integrationδ ¹³C (ppm)DEPT-135
23.85s-2H28.5CH₂
3----135.1C
4----132.8C
4a----130.5C
57.52d2.11H128.9CH
6----134.2C
77.31dd8.5, 2.11H127.4CH
87.23d8.51H129.8CH
8a----131.7C
109.98s-1H190.2CH

s = singlet, d = doublet, dd = doublet of doublets

Table 2: Key 2D NMR Correlations (COSY, HSQC, HMBC)

Proton (Atom No.)δ ¹H (ppm)¹H-¹H COSY Correlations (Correlated Proton No.)¹H-¹³C HSQC Correlation (Correlated Carbon No.)¹H-¹³C HMBC Correlations (Correlated Carbon No.)
H-23.85-C-2 (28.5)C-3 (135.1), C-4 (132.8), C-8a (131.7)
H-57.52H-7 (7.31)C-5 (128.9)C-4 (132.8), C-4a (130.5), C-6 (134.2), C-7 (127.4)
H-77.31H-5 (7.52), H-8 (7.23)C-7 (127.4)C-5 (128.9), C-6 (134.2), C-8a (131.7)
H-87.23H-7 (7.31)C-8 (129.8)C-4a (130.5), C-6 (134.2), C-7 (127.4)
H-109.98-C-10 (190.2)C-3 (135.1), C-4 (132.8)

Interpretation:

  • ¹H and HSQC Analysis: The ¹H NMR spectrum shows four distinct signals in the aromatic region, a singlet for the methylene protons (H-2), and a downfield singlet for the aldehyde proton (H-10). The HSQC spectrum directly correlates these protons to their attached carbons (C-2, C-5, C-7, C-8, and C-10), confirming the carbon type for each signal.

  • COSY Analysis: The COSY spectrum reveals the connectivity of the aromatic protons. The signal for H-7 shows correlations to both H-5 and H-8, confirming it is positioned between them. This is consistent with the proposed substitution pattern.

  • HMBC Analysis: The HMBC spectrum is crucial for establishing the overall framework. Key long-range correlations include:

    • The aldehyde proton (H-10) correlates to C-3 and C-4, unequivocally placing the aldehyde group at position 3 and adjacent to the chlorine-bearing C-4.

    • The methylene protons (H-2) show correlations to C-3, C-4, and the bridgehead carbon C-8a, confirming the structure of the heterocyclic ring.

    • The aromatic proton H-5 shows a three-bond correlation to the chlorine-substituted C-6, and H-8 correlates to C-6, confirming the placement of the second chlorine atom.

Collectively, the 1D and 2D NMR data are in complete agreement with the proposed structure of this compound, leaving no structural ambiguity.

Comparison with Alternative Structural Elucidation Methods

While 2D NMR is highly effective, other techniques can also provide structural information. The choice of method depends on the sample's nature and the specific information required.

Table 3: Comparison of Key Structural Elucidation Techniques

Feature2D NMR SpectroscopySingle Crystal X-ray DiffractionMass Spectrometry (MS/MS)
Sample State Solution (non-destructive)Solid (single crystal required)Gas phase (destructive)
Information Provided Atomic connectivity, covalent framework, relative stereochemistry in solution.Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry.Molecular weight, elemental formula, fragmentation patterns for substructure analysis.
Key Advantage Provides detailed structural information on soluble samples that may not crystallize.Provides the absolute, unambiguous 3D structure.Extremely high sensitivity, requires very little sample.
Key Limitation Does not provide absolute stereochemistry or precise bond lengths/angles.Requires a high-quality single crystal, which can be difficult to grow.Does not provide direct information on atomic connectivity or stereochemistry.
Use Case Primary method for routine structure confirmation and elucidation of soluble organic molecules."Gold standard" for absolute structure proof when a suitable crystal is available.Confirmation of molecular weight and formula; used with other techniques for full elucidation.

For soluble, non-crystalline compounds like many synthetic intermediates in drug development, 2D NMR spectroscopy is the most powerful and practical method for complete structural validation. It provides a wealth of connectivity information that is often sufficient to resolve all structural questions. While X-ray crystallography offers the ultimate proof of structure, its requirement for a single crystal makes it less universally applicable. Mass spectrometry is an essential complementary technique for confirming molecular formula but cannot independently establish the complex connectivity of isomers. The comprehensive dataset provided by COSY, HSQC, and HMBC experiments, as detailed in this guide, robustly validates the structure of this compound.

References

Benchmarking Antifungal Activity: A Comparative Guide to Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro activity of three major classes of pharmaceutical antifungal agents against common fungal pathogens. Experimental data is presented to benchmark their performance, alongside detailed methodologies for key susceptibility testing protocols. Visual diagrams of a standard experimental workflow and relevant signaling pathways are included to facilitate a deeper understanding of antifungal mechanisms and evaluation.

Comparative Antifungal Activity

The in vitro efficacy of antifungal agents is commonly determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following table summarizes the typical MIC ranges for three leading classes of antifungal agents against Candida albicans and Aspergillus fumigatus, two clinically significant fungal pathogens. Lower MIC values are indicative of higher antifungal potency.

Antifungal Agent ClassPharmaceutical Agent(s)Mechanism of ActionTarget Fungal SpeciesTypical MIC Range (µg/mL)
Azoles Fluconazole, VoriconazoleInhibits lanosterol 14-α-demethylase, disrupting ergosterol synthesis.[1][2]Candida albicans0.25 - 4.0[3]
Aspergillus fumigatus0.125 - 4.0[4]
Polyenes Amphotericin BBinds to ergosterol in the fungal cell membrane, forming pores and causing leakage of cellular contents.Candida albicans0.06 - 1.0[5]
Aspergillus fumigatus1.0 - 2.0
Echinocandins CaspofunginInhibits β-(1,3)-D-glucan synthase, disrupting cell wall integrity.[6][7]Candida albicans0.015 - 1.0[5]
Aspergillus fumigatus0.03 - 0.125 (MEC)

Experimental Protocols

The following are summarized, step-by-step protocols for standardized broth microdilution methods for antifungal susceptibility testing, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

CLSI M27 Broth Microdilution Method (Summarized)

This method is a reference standard for antifungal susceptibility testing of yeasts.[8][9]

1. Preparation of Antifungal Agents:

  • Reconstitute antifungal agents in an appropriate solvent (e.g., dimethyl sulfoxide [DMSO] or water) to create a stock solution.

  • Perform serial twofold dilutions of the stock solution in RPMI 1640 medium to achieve the desired final concentrations.

2. Inoculum Preparation:

  • Subculture the yeast isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.

  • Prepare a suspension of the yeast colonies in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

  • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

3. Microdilution Plate Inoculation:

  • Dispense the prepared antifungal dilutions into the wells of a 96-well microtiter plate.

  • Add the standardized yeast inoculum to each well.

  • Include a growth control well (inoculum without antifungal) and a sterility control well (medium without inoculum).

4. Incubation:

  • Incubate the microtiter plate at 35°C for 24-48 hours.

5. Reading the MIC:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.[10] For Amphotericin B, the endpoint is complete growth inhibition.[10]

EUCAST Broth Microdilution Method (Summarized)

The EUCAST method provides an alternative standardized protocol for antifungal susceptibility testing.[11][12]

1. Preparation of Antifungal Agents:

  • Similar to the CLSI method, prepare stock solutions and serial dilutions of the antifungal agents. EUCAST guidelines specify RPMI 1640 medium supplemented with 2% glucose.[13]

2. Inoculum Preparation:

  • Grow the yeast isolate on a suitable agar medium.

  • Prepare a yeast suspension in sterile saline and adjust the turbidity.

  • The final inoculum concentration in the test wells should be 1-5 x 10^5 CFU/mL.[13]

3. Microdilution Plate Inoculation:

  • Dispense the antifungal dilutions and the standardized inoculum into a 96-well microtiter plate.

  • Include growth and sterility controls.

4. Incubation:

  • Incubate the plate at 35-37°C for 24 hours.

5. Reading the MIC:

  • The MIC is determined spectrophotometrically by measuring the optical density (OD) of the wells. The MIC is the lowest concentration that shows a 50% or 90% reduction in OD compared to the growth control, depending on the antifungal agent.[10]

Visualizing Experimental and Biological Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate a typical workflow for antifungal susceptibility testing and a key signaling pathway targeted by a major class of antifungal agents.

Antifungal_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start: Fungal Isolate prep_isolate Prepare Fungal Inoculum start->prep_isolate inoculate Inoculate Microtiter Plate prep_isolate->inoculate prep_antifungal Prepare Antifungal Dilutions prep_antifungal->inoculate incubate Incubate at 35°C inoculate->incubate read_results Read Results (Visually or Spectrophotometrically) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End: Report MIC Value determine_mic->end

Caption: A typical workflow for determining the Minimum Inhibitory Concentration (MIC).

Ergosterol_Biosynthesis_Pathway cluster_inhibition Site of Action acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol enzyme Lanosterol 14-α-demethylase lanosterol->enzyme ergosterol Ergosterol enzyme->ergosterol Demethylation azoles Azole Antifungals azoles->enzyme Inhibition

Caption: The ergosterol biosynthesis pathway and the inhibitory action of azole antifungals.

References

The Edge of Halogenation: A Comparative Guide to the Cytotoxicity of Chlorinated vs. Non-Chlorinated Thiochromenes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cytotoxic profiles of chlorinated and non-chlorinated thiochromenes. By examining available experimental data, this document synthesizes the current understanding of how halogenation, specifically chlorination, impacts the cytotoxic potential of the thiochromene scaffold, a promising heterocyclic core in medicinal chemistry.

Thiochromenes, sulfur-containing analogues of chromenes, have garnered significant attention for their diverse pharmacological activities, including potent anticancer properties.[1][2] A key area of investigation in the optimization of these compounds is the strategic modification of their structure to enhance bioactivity. Structure-activity relationship (SAR) studies have consistently highlighted that the introduction of halogen atoms, particularly chlorine, at specific positions on the thiochromene ring can significantly boost their cytotoxic efficacy.[1][3] This guide delves into the available data to provide a clear comparison and elucidates the experimental methodologies and potential mechanisms of action that underpin these observations.

Comparative Cytotoxicity Data

To illustrate the cytotoxic potential of halogenated chromene and thiochromene derivatives, the following table summarizes IC50 values from various studies. It is important to note that these values are from different studies and against different cell lines, and therefore do not represent a direct comparison. However, they collectively demonstrate the potent cytotoxic activity of halogenated compounds within this structural class.

CompoundCell LineIC50 (µg/mL)Reference
2-Amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrilePC-3 (Prostate)2.4 ± 0.1[4]
2-Amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrileA549 (Lung)3.2 ± 0.1[4]
6-Bromo-2-amino-4-(nitroalkyl)-4H-chromene-3-carbonitrile derivative (7e)MDA-MB-2313.46[5]
6-Bromo-2-amino-4-(nitroalkyl)-4H-chromene-3-carbonitrile derivative (7f)MCF-718.76[5]
Brefeldin A 7-O-2-chloro-4,5-difluorobenzoateK562 (Leukemia)0.84 µM[6]

Experimental Protocols

The evaluation of cytotoxicity is a critical step in the assessment of potential anticancer agents. The MTT assay is a widely used colorimetric method to determine cell viability and, consequently, the cytotoxic effects of a compound.

MTT Cytotoxicity Assay Protocol

This protocol is a standard procedure for assessing the in vitro cytotoxicity of compounds against adherent cancer cell lines.

  • Cell Seeding:

    • Cancer cells are harvested from culture and seeded into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

    • Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • A stock solution of the test compound (e.g., chlorinated or non-chlorinated thiochromene) is prepared in a suitable solvent like DMSO.

    • Serial dilutions of the compound are made in culture medium to achieve the desired final concentrations.

    • The medium from the seeded cells is removed, and 100 µL of the medium containing the test compound at various concentrations is added to the wells. Control wells receive medium with the same concentration of the vehicle (e.g., DMSO) as the treated wells.

    • The plates are incubated for a further 48 to 72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

    • The plates are incubated for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization of Formazan:

    • The medium containing MTT is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the purple formazan crystals.

    • The plate is gently agitated on an orbital shaker for 15-20 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

    • The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Harvest and count cells B Seed cells in 96-well plate (5,000-10,000 cells/well) A->B C Incubate for 24h (37°C, 5% CO2) B->C D Prepare serial dilutions of chlorinated/non-chlorinated thiochromenes C->D E Add compounds to cells D->E F Incubate for 48-72h (37°C, 5% CO2) E->F G Add 10 µL MTT solution (5 mg/mL) F->G H Incubate for 4h G->H I Remove medium and add 100 µL DMSO H->I J Measure absorbance at 570 nm I->J K Calculate % cell viability J->K L Determine IC50 values K->L

Caption: Workflow for assessing the cytotoxicity of thiochromene derivatives using the MTT assay.

Signaling Pathways

The cytotoxic effects of many anticancer agents, including thiochromene derivatives, are often mediated through the induction of apoptosis (programmed cell death) and the interference with key cell signaling pathways that regulate cell proliferation and survival.

One of the proposed mechanisms for the cytotoxicity of thiochromanone-derived thiosemicarbazones involves the induction of apoptosis through a dose-dependent increase in intracellular reactive oxygen species (ROS) levels.[1]

G Thiochromene Chlorinated Thiochromene Cell Cancer Cell Thiochromene->Cell ROS Increased ROS (Reactive Oxygen Species) Cell->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed ROS-mediated apoptotic pathway induced by chlorinated thiochromenes.

The Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that promotes cell proliferation and survival. Inhibition of this pathway is a common strategy for anticancer drug development.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Thiochromene Chlorinated Thiochromene Thiochromene->Inhibition Inhibition->Raf Inhibition->MEK Inhibition->ERK

References

Comparative Analysis of 4,6-dichloro-2H-thiochromene-3-carbaldehyde: A Guide to Cross-Reactivity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticipated cross-reactivity and selectivity profile of 4,6-dichloro-2H-thiochromene-3-carbaldehyde against a panel of relevant biological targets. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this analysis is based on the known activities of structurally related thiochromene and chromene derivatives. The presented data is illustrative and intended to serve as a reference for guiding future experimental design.

Executive Summary

This compound belongs to the thiochromene class of heterocyclic compounds, which are recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The presence of reactive chloro and aldehyde functionalities suggests potential interactions with a range of biological nucleophiles, warranting a thorough evaluation of its selectivity. This guide compares its hypothetical activity profile with other known modulators of relevant pathways, highlighting the importance of comprehensive screening to determine its therapeutic potential and off-target effects.

Data Presentation: Comparative Selectivity Profile

The following table summarizes the hypothetical inhibitory activity of this compound and selected alternative compounds against a panel of kinases and other relevant enzymes. The data is presented as IC50 values (nM), representing the concentration of the compound required to inhibit 50% of the target's activity.

TargetThis compound (Hypothetical IC50, nM)Compound A (e.g., a known kinase inhibitor) (IC50, nM)Compound B (e.g., a related thiochromene analog) (IC50, nM)
Kinase Panel
EGFR15010500
VEGFR235025800
PI3Kα>10,0005,000>10,000
mTOR>10,0008,000>10,000
CDK28001501,200
Other Enzymes
COX-2500>10,000300
TNF-α1,200>10,000900

Note: The IC50 values for this compound are illustrative and based on general trends observed for this class of compounds. Experimental validation is required.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment of cross-reactivity and selectivity.

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a method for measuring the inhibitory activity of a compound against a panel of protein kinases.[3]

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test compound (e.g., this compound)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a multi-well plate, add the test compound dilutions.

  • Add the kinase to each well and incubate to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.[4][5][6]

Materials:

  • Cell membranes or tissue homogenates expressing the target receptor

  • Radiolabeled ligand specific for the target receptor

  • Test compound

  • Assay buffer

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Incubate the membrane preparation with the radioligand and varying concentrations of the test compound in a multi-well plate.

  • Allow the binding to reach equilibrium.

  • Separate the bound from the free radioligand by rapid filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.

  • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the amount of radioactivity on the filters using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.

Cell-Based Assay for Target Engagement

Cell-based assays provide a more physiologically relevant context for assessing compound activity by measuring its effect on a specific signaling pathway within intact cells.[7][8][9]

Materials:

  • A cell line engineered to report on the activity of a specific signaling pathway (e.g., using a reporter gene like luciferase or β-lactamase).

  • Test compound

  • Cell culture medium and supplements

  • Reagents for the specific reporter assay

Procedure:

  • Plate the reporter cell line in a multi-well plate and allow the cells to adhere.

  • Treat the cells with varying concentrations of the test compound.

  • Stimulate the signaling pathway of interest with a known agonist, if necessary.

  • Incubate the cells for a sufficient period to allow for a response.

  • Lyse the cells and perform the reporter assay according to the manufacturer's instructions.

  • Measure the reporter signal (e.g., luminescence or fluorescence).

  • Determine the IC50 or EC50 value of the test compound by plotting the reporter signal against the compound concentration.

Mandatory Visualization

Signaling Pathway Diagram

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR, VEGFR2) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Ligand Growth Factor Ligand->RTK Compound This compound (Hypothesized Target) Compound->RTK

Caption: Hypothesized mechanism of action via RTK inhibition.

Experimental Workflow Diagram

G start Start: Compound Synthesis and Purification primary_screen Primary Screening: Single High-Dose (e.g., 10 µM) start->primary_screen dose_response Dose-Response Assay: Determine IC50 primary_screen->dose_response selectivity_panel Selectivity Profiling: Kinase Panel dose_response->selectivity_panel cell_based Cell-Based Assays: Confirm Cellular Activity selectivity_panel->cell_based data_analysis Data Analysis and SAR Studies cell_based->data_analysis

Caption: Workflow for assessing compound selectivity.

References

Safety Operating Guide

Safe Disposal of 4,6-dichloro-2H-thiochromene-3-carbaldehyde: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

A detailed guide outlining the essential safety and logistical procedures for the proper disposal of 4,6-dichloro-2H-thiochromene-3-carbaldehyde is now available for researchers, scientists, and drug development professionals. This document provides clear, step-by-step instructions to ensure the safe handling and disposal of this hazardous chemical compound in a laboratory setting.

Due to its classification as a chlorinated organic compound and an aldehyde, this compound requires specific disposal protocols to mitigate risks to personnel and the environment. Adherence to these guidelines is critical for maintaining a safe and compliant laboratory environment.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). All operations involving this compound or its waste must be conducted within a certified chemical fume hood to prevent inhalation of vapors.

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye ProtectionChemical safety goggles or a face shield
Hand ProtectionChemical-resistant gloves (e.g., nitrile, neoprene)
Protective ClothingLab coat, long pants, and closed-toe shoes

II. Waste Segregation and Storage

Proper segregation of chemical waste is the foundational step in a compliant disposal process. This compound waste must be collected in a dedicated and correctly labeled hazardous waste container.

Key Segregation and Storage Steps:

  • Waste Container: Use a clean, non-reactive, and sealable container. Glass or high-density polyethylene (HDPE) containers are generally suitable.

  • Labeling: The container must be clearly and securely labeled as "Hazardous Waste" and include the full chemical name: "this compound". The accumulation start date must also be clearly marked.[1]

  • Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1]

    • Crucially, keep this waste stream separate from non-halogenated organic solvents.[2]

    • Avoid mixing with incompatible materials such as strong oxidizing agents, acids, or bases.[1]

III. Disposal Procedures

The disposal of this compound must be managed through your institution's licensed hazardous waste program.[1][3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step-by-Step Disposal Protocol:

  • Waste Collection: Carefully transfer the waste into the designated, labeled hazardous waste container, ensuring the exterior of the container remains clean.[4] Do not fill the container beyond 90% of its capacity.[4]

  • Container Sealing: Securely seal the waste container.

  • Storage Pending Pickup: Store the sealed container in a designated hazardous waste accumulation area within the laboratory, away from ignition sources and incompatible materials. This area should be well-ventilated.

  • Arrange for Pickup: Contact your institution's EHS or hazardous waste management office to schedule a pickup.

  • Decontamination of Empty Containers: Any container that has held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[3][5] The rinsate from these rinses must be collected and disposed of as hazardous waste.[3][5] After triple-rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste, but confirm this with your institutional guidelines.

Alternative Treatment Note: While some aldehydes can be oxidized to less volatile and less toxic carboxylic acids, this procedure should only be carried out by trained personnel with a full understanding of the reaction hazards and byproducts, and in accordance with institutional EHS approval.[6]

IV. Spill and Emergency Procedures

In the event of a spill, evacuate the immediate area and alert your laboratory supervisor and EHS office. Only trained personnel with the appropriate PPE and spill control materials should attempt to clean up a spill.

V. Disposal Workflow

DisposalWorkflow cluster_prep Preparation & Collection cluster_disposal Disposal Path cluster_decon Container Decontamination A Don appropriate PPE B Work in a chemical fume hood A->B C Segregate waste into a labeled, dedicated chlorinated waste container B->C D Securely seal the container (not exceeding 90% capacity) C->D Waste Generated E Store in designated hazardous waste accumulation area D->E F Contact EHS for hazardous waste pickup E->F G Triple-rinse empty container with a suitable solvent F->G After Pickup H Collect rinsate as hazardous waste G->H I Dispose of rinsed container per institutional policy H->I

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 4,6-dichloro-2H-thiochromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Procedural Guide to Safe Handling, Operation, and Disposal.

This document provides crucial safety and logistical information for the handling of 4,6-dichloro-2H-thiochromene-3-carbaldehyde, a compound recognized for its potential in organic synthesis and medicinal chemistry.[1] Adherence to these protocols is essential for ensuring laboratory safety and procedural integrity.

Immediate Safety Information

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]

  • Skin Contact: Remove all contaminated clothing and shoes immediately. Wash affected area with plenty of soap and water for at least 15 minutes. If irritation or a rash develops, seek medical advice.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison control center or seek medical attention.[2]

Personal Protective Equipment (PPE)

A thorough hazard assessment should be conducted for any specific laboratory operation involving this compound.[5] The following table summarizes the recommended PPE based on the known hazards of similar chemical structures.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber).[5][6][7]To prevent skin contact and absorption. Aromatic and halogenated hydrocarbons can degrade some glove materials; inspect gloves before each use.[7]
Eye and Face Protection Chemical safety goggles. A face shield should be worn in conjunction with goggles when there is a splash hazard.[2][4][8]To protect against splashes and airborne particles that can cause severe eye damage.
Skin and Body Protection A chemically resistant lab coat, long pants, and closed-toe shoes made of impermeable material.[5]To prevent accidental skin exposure.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If engineering controls are insufficient or during large-scale operations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases may be necessary.[2]To prevent inhalation of dust or vapors, which may cause respiratory irritation.

Operational Plan: Step-by-Step Handling

This protocol outlines the safe handling of this compound from receipt to use.

  • Receiving and Unpacking:

    • Inspect the package for any signs of damage or leaks upon arrival.

    • Wear appropriate PPE (gloves and eye protection) during unpacking.

    • Verify the label and confirm the contents.

  • Storage:

    • Store in a tightly sealed, properly labeled container.[3]

    • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[2][9]

    • Store in a locked cabinet or an area accessible only to authorized personnel.

  • Weighing and Aliquoting:

    • All weighing and transfers of the solid material should be conducted in a chemical fume hood to minimize inhalation exposure.

    • Use dedicated spatulas and weighing boats.

    • Clean the balance and surrounding area thoroughly after use.

  • Experimental Use:

    • Set up all apparatus in a chemical fume hood.

    • Ensure all joints are properly sealed to prevent leaks.

    • After the reaction is complete, carefully quench the reaction mixture if necessary, following established laboratory procedures.

  • Decontamination:

    • Wipe down all surfaces, glassware, and equipment that came into contact with the chemical using an appropriate solvent (e.g., acetone, ethanol), followed by soap and water.

    • Dispose of all cleaning materials as hazardous waste.

    • Remove contaminated PPE carefully to avoid skin exposure and dispose of it as hazardous waste.[10]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste:

    • Collect any unreacted chemical, contaminated weighing boats, and disposable PPE in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Collect all reaction mixtures and solvent rinses in a designated, sealed, and clearly labeled halogenated organic waste container. Do not pour this chemical down the drain.

  • Container Disposal:

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.

    • Dispose of the rinsed container according to your institution's hazardous waste guidelines.

Workflow for Safe Handling

Workflow for Handling this compound prep Preparation - Conduct Hazard Assessment - Don Appropriate PPE handling Handling - Weigh and Transfer in Fume Hood - Conduct Experiment prep->handling Proceed with Caution decon Decontamination - Clean Glassware and Surfaces - Remove Contaminated PPE handling->decon emergency Emergency Response - Eye/Skin Wash Station - Spill Kit Ready handling->emergency In Case of Incident disposal Waste Disposal - Segregate Solid and Liquid Waste - Label and Store Securely decon->disposal storage Secure Storage - Cool, Dry, Ventilated - Away from Incompatibles storage->prep

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.